molecular formula C30H36N6O9 B13658871 Cathepsin G

Cathepsin G

Cat. No.: B13658871
M. Wt: 624.6 g/mol
InChI Key: LKDMKWNDBAVNQZ-UHFFFAOYSA-N
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Description

A serine protease found in the azurophil granules of NEUTROPHILS. It has an enzyme specificity similar to that of chymotrypsin C.

Properties

Molecular Formula

C30H36N6O9

Molecular Weight

624.6 g/mol

IUPAC Name

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)

InChI Key

LKDMKWNDBAVNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Early Characterization of Cathepsin G: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of cathepsin G, a pivotal serine protease in innate immunity. We delve into the seminal research that first identified and characterized this enzyme, providing a detailed look at the experimental protocols and quantitative data that laid the foundation for our current understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive background on the origins of this compound research.

Historical Context: The Dawn of Protease Research

The late 19th and early 20th centuries marked a period of foundational discoveries in enzymology. The term "cathepsin," derived from the Greek "to digest," was first coined in 1929 by Richard Willstätter and Eugen Bamann to describe proteolytic activity within leukocytes and tissues at a slightly acidic pH. However, the story of what we now know as this compound begins even earlier.

In 1903, Swedish physician and biochemist Sven Gustaf Hedin conducted a series of experiments on bovine spleen.[1][2] He described two distinct proteolytic activities: a "β-protease" active in acidic conditions and an "α-protease" that functioned in a neutral to slightly alkaline environment.[1][2] While the molecular identities of these enzymes were unknown at the time, modern research has retrospectively identified Hedin's α-protease activity as being consistent with that of this compound.[1][2]

It was not until the 1970s that this compound was formally identified and characterized. In 1970, an enzyme from swine leukocytes that could degrade globulins was named this compound.[1] This was followed by the pivotal work of Pauline M. Starkey and Alan J. Barrett at the Strangeways Research Laboratory in Cambridge, UK. In 1976, they published a pair of papers in the Biochemical Journal that detailed the purification of a chymotrypsin-like enzyme from human spleen, which they designated this compound, and described its catalytic and immunological properties.[3][4] Their work definitively established this compound as a distinct serine protease located in the azurophilic granules of neutrophils.[3][4]

Initial Characterization of this compound (circa 1976)

The early characterization of this compound by Starkey and Barrett provided the first quantitative insights into its biochemical and enzymatic properties.

Physicochemical Properties

The initial studies established this compound as a cationic protein existing in multiple forms.

PropertyValueMethodReference
Molecular Weight ~28,000 DaSDS-PAGE[1]
Isoforms Multiple cationic formsIsoelectric focusing and gel electrophoresis[4]
Cellular Localization Azurophilic granules of neutrophilsImmunological identity with chymotrypsin-like enzyme from azurophil granules[3]
Enzymatic Activity and Specificity

This compound was identified as a serine protease with a preference for cleaving peptide bonds after aromatic amino acid residues, similar to chymotrypsin.

ParameterDetailsSubstrate(s)Reference
Enzyme Class Serine ProteaseInhibition by serine protease inhibitors[3]
Optimal pH 7.5 - 8.0Benzoyl-DL-phenylalanine 2-naphthol ester, Azo-casein[3]
Substrate Specificity Chymotrypsin-likeHydrolysis of synthetic chymotrypsin substrates[3]
Specific Activity 144 units/mgAzo-casein[5]
Inhibition Profile

The sensitivity of this compound to various inhibitors was crucial in classifying it as a serine protease.

InhibitorEffect on this compoundComparison with ChymotrypsinReference
Di-isopropyl phosphorofluoridate (Dip-F) Strong inhibitionSimilar[5]
Phenylmethanesulphonyl fluoride (Pins-F) Strong inhibitionSimilar[5]
Tos-PheCH2Cl (TPCK) Less sensitive to inhibitionMore sensitive[3][5]
Soybean Trypsin Inhibitor No inhibition-[5]

Key Experimental Protocols

The following sections detail the methodologies used in the foundational studies of this compound.

Hedin's 1903 Protocol for the Separation of Spleen Proteases (Reconstructed)

Sven Gustaf Hedin's early work involved the incubation of minced bovine spleen under different pH conditions to separate proteolytic activities.

Hedin_Protocol spleen Minced Bovine Spleen incubation Incubation spleen->incubation acid Acidic Conditions (β-protease activity) incubation->acid Separation based on pH neutral Neutral Conditions (α-protease activity - this compound) incubation->neutral

Hedin's separation of spleen proteases.

Methodology:

  • Tissue Preparation: Bovine spleen was finely minced.

  • Incubation: The minced spleen was divided and incubated in solutions of differing pH.

  • Activity Assessment: Proteolytic activity in the resulting fractions was assessed, revealing two distinct activities based on the pH of the incubation medium.[1][2]

Starkey and Barrett's 1976 Purification of this compound from Human Spleen

This multi-step protocol yielded a highly purified preparation of this compound, enabling its detailed characterization.[4]

Purification_Workflow start Human Spleen Homogenate extraction Extraction with 1.0 M NaCl, 0.1% Brij 35, 0.1% EDTA start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant (Crude Extract) centrifugation1->supernatant1 adsorption Adsorption to Insoluble Material (in low salt) supernatant1->adsorption elution Elution adsorption->elution deae DEAE-Cellulose Chromatography elution->deae elastase Elastase Fraction deae->elastase Separation of Elastase and this compound cathepsin_g This compound Fraction deae->cathepsin_g cm_cellulose CM-Cellulose Chromatography cathepsin_g->cm_cellulose purified_catg Purified this compound cm_cellulose->purified_catg

Purification workflow for human this compound (Starkey & Barrett, 1976).

Detailed Methodology:

  • Extraction: Human spleen was homogenized in a solution of 1.0 M NaCl containing 0.1% Brij 35 and 0.1% trisodium EDTA to optimally extract the neutral proteases.[4]

  • Initial Purification by Adsorption: The crude extract was subjected to conditions of low ionic strength, causing the proteases to adsorb to insoluble material, which was then collected.[4]

  • DEAE-Cellulose Chromatography: The eluted proteins were applied to a DEAE-cellulose column. This step was crucial for separating this compound from another neutral protease, elastase.[4]

  • CM-Cellulose Chromatography: The this compound-containing fractions were further purified by chromatography on a CM-cellulose column, yielding a highly purified enzyme preparation.[4]

Enzyme Activity Assays (circa 1976)

The chymotrypsin-like activity of this compound was quantified using synthetic substrates.

Azo-Casein Assay:

  • Incubation: Purified this compound was incubated with a solution of azo-casein at pH 7.5-8.0.

  • Precipitation: Undigested substrate and larger fragments were precipitated with trichloroacetic acid.

  • Quantification: The absorbance of the supernatant, containing the smaller, soluble azo-dye-labeled peptides, was measured to determine proteolytic activity.[3]

Synthetic Substrate Assay (Benzoyl-DL-phenylalanine 2-naphthol ester):

  • Reaction: The enzyme was incubated with the synthetic substrate at its optimal pH.

  • Detection: The release of 2-naphthol was monitored spectrophotometrically, providing a measure of the rate of substrate hydrolysis.[3]

Early Postulated Physiological Role

Based on its localization in the azurophilic granules of neutrophils and its potent proteolytic activity at neutral pH, the early hypothesis for the physiological role of this compound centered on its function in inflammation and host defense.

Physiological_Role stimulus Inflammatory Stimulus (e.g., bacteria) neutrophil Neutrophil stimulus->neutrophil degranulation Degranulation of Azurophil Granules neutrophil->degranulation catg_release Release of this compound degranulation->catg_release extracellular_action Proteolysis of: - Engulfed pathogens - Extracellular matrix components catg_release->extracellular_action inflammation Contribution to Inflammatory Response extracellular_action->inflammation

References

An In-depth Technical Guide on the Core Structure and Regulation of the Cathepsin G Gene (CTSG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophil granules of neutrophils and monocytes. It plays a critical role in the innate immune response, including the degradation of engulfed pathogens and the remodeling of extracellular matrix at sites of inflammation. The expression of the CTSG gene is tightly regulated, primarily occurring during the promyelocytic stage of myeloid differentiation. Understanding the intricacies of its gene structure and the molecular mechanisms governing its expression is paramount for developing targeted therapeutics for a range of inflammatory and malignant diseases. This technical guide provides a comprehensive overview of the human CTSG gene, its regulatory elements, and the key signaling pathways that control its transcription.

I. This compound (CTSG) Gene Structure

The human CTSG gene is a compact genetic locus with a well-defined architecture. Key structural features are summarized in the table below.

FeatureDescriptionReference
Chromosomal Location 14q11.2[1][2]
Genomic Size Approximately 2.7 kilobases (kb)[2][3]
Exons 5[1][2]
Introns 4[2][3]
Protein Product 255 amino acids (preproprotein)[1]

The genomic organization of CTSG is similar to that of other hematopoietic serine proteases, such as neutrophil elastase. The residues forming the catalytic triad (Histidine, Aspartate, and Serine), essential for the protease's enzymatic activity, are located on separate exons, a common feature among serine proteases.[1]

II. Regulation of CTSG Gene Expression

The expression of CTSG is primarily restricted to early myeloid cells and is significantly downregulated as these cells mature.[4] This cell-type-specific and developmentally regulated expression is controlled by a concert of cis-regulatory elements within the gene's promoter and the trans-acting transcription factors that bind to them.

A. The Proximal Promoter and Key Transcription Factors

Studies have identified a critical regulatory region within the 360 base pairs (bp) immediately upstream of the translation start site.[2] This proximal promoter contains binding sites for several key transcription factors that are essential for myeloid-specific gene expression.

Transcription FactorBinding Site Location (approx.)Functional Importance in CTSG RegulationReference
C/EBP (CCAAT/Enhancer Binding Protein) -Crucial for promoter activity; mutation leads to a dramatic reduction in expression. C/EBPα and C/EBPε isoforms bind to this site.[2]
c-myb -Essential for high-level expression; mutation causes a significant decrease in promoter activity.[2]
PU.1 -Contributes to promoter activity, particularly in monocytic cells. Mutation leads to a moderate reduction in expression.[2]
GC-rich element -Important for transcriptional activity; mutation results in a substantial decrease in expression.[2]

The precise nucleotide positions of these binding sites are detailed in the original research article.

B. Quantitative Effects of Transcription Factor Binding Site Mutations

Site-directed mutagenesis studies coupled with luciferase reporter assays have quantified the contribution of these transcription factor binding sites to CTSG promoter activity in the U937 monoblastic cell line.

MutationEffect on Promoter Activity in U937 cellsReference
C/EBP site mutation ~5-fold reduction[2]
c-myb site mutation ~11-fold reduction[2]
PU.1 site mutation ~50% reduction[2]
GC-rich element mutation ~14-fold reduction[2]

These findings underscore the critical and cooperative roles of C/EBP and c-myb, with a significant contribution from PU.1 and the GC-rich element, in driving the high-level, myeloid-specific expression of the CTSG gene.

III. Signaling Pathways Regulating CTSG Expression

The activity of the key transcription factors, PU.1 and C/EBP, is regulated by complex signaling networks that are active during myeloid differentiation. While the precise pathways that converge on the CTSG promoter are still under investigation, the general mechanisms of PU.1 and C/EBP regulation provide a framework for understanding how CTSG expression is controlled.

CTSG_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Cytokines Cytokines Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Cytokines->Signaling_Cascades Growth_Factors Growth_Factors Growth_Factors->Signaling_Cascades PU1 PU.1 Signaling_Cascades->PU1 Activation CEBP C/EBPα / C/EBPε Signaling_Cascades->CEBP Activation cmyb c-myb Signaling_Cascades->cmyb Activation CTSG_Promoter CTSG Promoter PU1->CTSG_Promoter Binds CEBP->CTSG_Promoter Binds cmyb->CTSG_Promoter Binds CTSG_Gene CTSG Gene Transcription CTSG_Promoter->CTSG_Gene

Figure 1: Simplified signaling pathway for CTSG gene regulation.

Cytokines and growth factors present in the hematopoietic microenvironment activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These pathways can, in turn, modulate the expression and/or activity of PU.1, C/EBP, and c-myb, leading to their binding to the CTSG promoter and the initiation of transcription. The interplay between these factors determines the precise timing and level of CTSG expression during myeloid development.

IV. Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the structure and regulation of the CTSG gene.

A. Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the transcriptional activity of the CTSG promoter and the effect of mutations in transcription factor binding sites.

1. Plasmid Construction:

  • The CTSG promoter region (e.g., -360 bp to the translation start site) is amplified by PCR from human genomic DNA.

  • The amplified fragment is cloned into a promoterless luciferase reporter vector (e.g., pGL3-Basic).

  • Site-directed mutagenesis is performed on the resulting plasmid to introduce specific mutations into the C/EBP, c-myb, and PU.1 binding sites.

2. Cell Culture and Transfection:

  • Myeloid cell lines, such as U937 or NB4, are cultured in appropriate media (e.g., RPMI-1640 with 10% FCS).

  • Cells are transiently transfected with the luciferase reporter constructs using methods like electroporation or lipid-based transfection reagents. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.

3. Luciferase Assay:

  • 24-48 hours post-transfection, cells are harvested and lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to obtain the relative promoter activity.

Luciferase_Assay_Workflow Plasmid_Construction 1. Construct Luciferase Reporter Plasmids (WT and Mutant CTSG Promoter) Transfection 3. Transiently Transfect Cells Plasmid_Construction->Transfection Cell_Culture 2. Culture Myeloid Cells (e.g., U937) Cell_Culture->Transfection Cell_Lysis 4. Lyse Cells (24-48h post-transfection) Transfection->Cell_Lysis Luminometry 5. Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis 6. Normalize and Analyze Data Luminometry->Data_Analysis

Figure 2: Workflow for a luciferase reporter assay.
B. Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the in vivo binding of transcription factors to the CTSG promoter.

1. Cross-linking and Chromatin Preparation:

  • U937 or other myeloid cells are treated with formaldehyde to cross-link proteins to DNA.

  • The cells are lysed, and the nuclei are isolated.

  • The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

2. Immunoprecipitation:

  • The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-C/EBPα, anti-PU.1).

  • Protein A/G beads are used to precipitate the antibody-transcription factor-DNA complexes.

3. DNA Purification and Analysis:

  • The cross-links are reversed, and the proteins are digested.

  • The co-precipitated DNA is purified.

  • The presence of the CTSG promoter sequence in the purified DNA is quantified by PCR or quantitative PCR (qPCR) using primers specific for the promoter region.

ChIP_Assay_Workflow Crosslinking 1. Cross-link Proteins to DNA Chromatin_Shearing 2. Lyse Cells and Shear Chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitate with Specific Antibody Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. Reverse Cross-links and Purify DNA Immunoprecipitation->DNA_Purification qPCR 5. Quantify CTSG Promoter DNA by qPCR DNA_Purification->qPCR

Figure 3: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

V. Conclusion

The this compound gene is a critical component of the innate immune system, and its expression is meticulously controlled at the transcriptional level. The proximal promoter of the CTSG gene serves as a hub for the integration of signals from key myeloid transcription factors, including C/EBP, c-myb, and PU.1. The cooperative binding of these factors is essential for the high-level, cell-type-specific expression of CTSG during myeloid differentiation. A thorough understanding of the structure of the CTSG gene and the regulatory networks that govern its expression provides a solid foundation for the development of novel therapeutic strategies aimed at modulating its activity in various disease contexts. Further research into the upstream signaling pathways that fine-tune the activity of these transcription factors will undoubtedly reveal new avenues for therapeutic intervention.

References

Cathepsin G: A Technical Guide to Substrate Specificity, Cleavage Site Motifs, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cathepsin G (CG), a critical serine protease stored in the azurophilic granules of neutrophils. While traditionally known for its role in host defense and pathogen destruction, CG's regulatory functions in inflammation, immune response, and tissue remodeling have made it a subject of intense research and a potential target for therapeutic intervention.[1][2] This document details the enzyme's unique substrate specificity, outlines key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.

Substrate Specificity and Cleavage Site Motifs

This compound is distinguished by its dual substrate specificity, combining properties of both chymotrypsin and trypsin.[3][4] This allows it to cleave peptide bonds C-terminal to a variety of amino acid residues. The specificity is primarily dictated by the interaction between the substrate's amino acid side chains (denoted as Pn...P2, P1, P1', P2'...) and the corresponding binding pockets on the enzyme (Sn...S2, S1, S1', S2'...). The cleavage occurs between the P1 and P1' residues.[5]

Primary Specificity (P1 Position): The S1 binding pocket of this compound is relatively promiscuous, accommodating large hydrophobic, aromatic, and basic residues.

  • Chymotrypsin-like activity: It efficiently cleaves after aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as large aliphatic residues like Leucine (Leu).[6][7]

  • Trypsin-like activity: It also readily cleaves after positively charged residues, particularly Lysine (Lys) and Arginine (Arg).[8][9]

Based on kinetic analysis of tetrapeptide p-nitroanilide substrates, the order of preference at the P1 position is Lys ≈ Phe > Arg ≈ Leu.[8][9] Beta-branched side chains like those of Isoleucine (Ile) and Valine (Val) are particularly disfavored at this position.[8][9]

Extended Specificity (Subsites beyond P1): The interactions beyond the S1 pocket significantly contribute to substrate recognition and cleavage efficiency.

  • P2 Position: A preference for Proline (Pro) has been noted.[10]

  • P1' Position: This position appears to be highly accommodating, accepting a wide range of amino acids.[5]

  • P2' Position: There is a clear and strong preference for negatively charged (acidic) amino acids, such as Aspartate (Asp) and Glutamate (Glu), in the P2' position.[6][11] This is a key feature shared with the related human mast cell chymase.[6]

Quantitative Analysis of Substrate Cleavage

The catalytic efficiency of this compound on various substrates is quantified by the specificity constant (kcat/Km). Below is a summary of kinetic parameters for representative synthetic substrates.

Substrate SequenceSubstrate Typekcat/Km (M⁻¹s⁻¹)Reference
Suc-Ala-Ala-Pro-Phe-pNAChromogenic96,000[8]
Suc-Ala-Ala-Pro-Lys-pNAChromogenic96,000[8]
Suc-Ala-Ala-Pro-Arg-pNAChromogenic54,000[8]
Suc-Ala-Ala-Pro-Leu-pNAChromogenic49,000[8]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpFRET150,000[12]

Table 1: Kinetic parameters of human this compound for various synthetic substrates. pNA: p-nitroanilide; FRET: Fluorescence Resonance Energy Transfer; Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.

Key Experimental Methodologies

The characterization of this compound activity and specificity relies on several core experimental techniques.

This is a common method for continuous, real-time measurement of protease activity using an intramolecularly quenched fluorogenic peptide substrate.[13][14][15]

Principle: The substrate consists of a peptide sequence specific for this compound, flanked by a fluorophore and a quencher molecule. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by this compound, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically PBS or Tris-HCl, at a physiological pH (e.g., 7.4).

    • Enzyme Stock: Prepare a concentrated stock solution of purified human this compound. The concentration should be determined by active site titration.

    • Substrate Stock: Dissolve a FRET substrate (e.g., Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp) in DMSO to create a high-concentration stock (e.g., 10 mM).

    • Inhibitor (Optional): For control experiments, use a specific this compound inhibitor (e.g., this compound Inhibitor I).

  • Assay Procedure:

    • Perform the assay in a low-binding 96-well black microplate to minimize signal interference.[14]

    • Add assay buffer to each well.

    • For inhibitor control wells, add the inhibitor and incubate with the enzyme for 10-15 minutes at room temperature before adding the substrate.

    • Initiate the reaction by adding the FRET substrate to all wells. The final substrate concentration should typically be at or below the Km value for accurate kinetic measurements.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.[16]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 37°C).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be quantified by comparing the sample velocities to a standard curve generated with a known concentration of active enzyme.[16]

    • For kinetic parameter determination (Km, Vmax), vary the substrate concentration while keeping the enzyme concentration constant and fit the initial velocity data to the Michaelis-Menten equation.[17]

FRET_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (pH 7.4) plate Pipette Reagents into 96-well Black Plate prep_buffer->plate prep_enzyme Dilute this compound Stock Solution prep_substrate Prepare FRET Substrate prep_enzyme->plate initiate Initiate Reaction (Add Substrate) prep_substrate->initiate plate->initiate read Read Fluorescence (Kinetic Mode) initiate->read Cleavage releases fluorophore calc Calculate Initial Velocity (V₀) read->calc kinetics Determine Kinetic Parameters (Km, kcat) calc->kinetics

Workflow for a this compound FRET-based activity assay.

To identify the specific cleavage sites of this compound within a protein or to determine its broader specificity profile, mass spectrometry (MS)-based proteomics is employed. This approach, often called "degradomics," can be performed on purified proteins or complex mixtures.[6]

Principle: A protein or a library of peptides is incubated with this compound. The resulting cleavage products are then separated and analyzed by tandem mass spectrometry (LC-MS/MS). By identifying the newly generated N-termini and C-termini of the peptide fragments, the exact cleavage sites can be determined.

Detailed Protocol:

  • Sample Preparation & Digestion:

    • Substrate: The substrate can be a purified protein (e.g., recombinant MHC molecules) or a complex protein mixture (e.g., cell lysate).[18][19] A positional scanning synthetic combinatorial library (PSSCL) can also be used for unbiased profiling.[20]

    • Digestion: Incubate the substrate with active this compound at a defined enzyme:substrate ratio (e.g., 1:100) in an appropriate buffer (e.g., pH 6.5-7.5) for a set time (e.g., 2-4 hours) at 37°C.[18]

    • Inactivation: Stop the reaction by adding a serine protease inhibitor (e.g., PMSF) or by heat denaturation.[21]

    • Sample Cleanup: For complex mixtures, perform sample cleanup and desalting using C18 spin columns or similar methods to prepare the peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Separate the peptide fragments using reverse-phase high-performance liquid chromatography (HPLC).[18]

    • Elute the peptides directly into a tandem mass spectrometer (e.g., MALDI-TOF/TOF or Orbitrap).[18]

    • The instrument isolates peptide ions, fragments them (MS/MS), and measures the mass-to-charge ratio of the resulting fragment ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.[18]

    • Identify peptides with termini that do not correspond to the specificity of the standard search enzyme (e.g., trypsin), indicating they were generated by this compound.

    • The amino acid sequences immediately flanking these novel termini represent the this compound cleavage sites.

    • For library-based approaches, generate cleavage site motifs and visualize them using tools like iceLogo to show amino acid preferences at each P and P' position.[22]

MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Bioinformatic Analysis substrate Protein Substrate or Peptide Library digest Incubate to Digest (e.g., 37°C, 2h) substrate->digest enzyme Active this compound enzyme->digest inactivate Stop Reaction (e.g., PMSF) digest->inactivate hplc Separate Peptides (Reverse-Phase HPLC) inactivate->hplc msms Analyze via Tandem Mass Spectrometry hplc->msms search Database Search (e.g., Mascot) msms->search identify Identify Neo-N/C Termini search->identify motif Generate Cleavage Site Motif identify->motif

Workflow for MS-based identification of cleavage sites.

Role in Signaling Pathways

This compound is a potent modulator of inflammation and immune signaling.[1][2] It can be released into the extracellular space where it cleaves a wide array of targets, including cytokines, chemokines, and cell surface receptors, thereby altering their function.[1]

One key pathway involves the activation of the noncanonical inflammasome.[23] Extracellular this compound can process pro-inflammatory cytokines of the IL-1 family, leading to their activation and the subsequent amplification of the inflammatory response. This is independent of the canonical NLRP3 inflammasome and caspase-1 activity.[23] The resulting mature cytokines, IL-1β and IL-18, are powerful chemoattractants that promote the recruitment of myeloid cells to the site of inflammation, leading to tissue remodeling.[23]

Signaling_Pathway Neutrophil Activated Neutrophil CatG_ext Extracellular This compound Neutrophil->CatG_ext Degranulation Pro_IL1B Pro-IL-1β CatG_ext->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 CatG_ext->Pro_IL18 Cleavage IL1B Active IL-1β Pro_IL1B->IL1B IL18 Active IL-18 Pro_IL18->IL18 Myeloid Myeloid Cells (e.g., Monocytes) IL1B->Myeloid Chemotaxis IL18->Myeloid Chemotaxis Remodeling Inflammation & Tissue Remodeling Myeloid->Remodeling Recruitment & Activation

This compound in noncanonical inflammasome activation.

Implications for Drug Development

The dual substrate specificity and potent immunomodulatory functions of this compound make it a compelling target for drug development, particularly for inflammatory diseases, autoimmune disorders, and certain cancers.[1][2] The development of specific inhibitors requires a deep understanding of its extended substrate specificity to achieve selectivity over other related serine proteases like chymotrypsin and neutrophil elastase. The experimental protocols detailed herein are fundamental to screening and characterizing such inhibitors, providing the quantitative data needed to drive structure-activity relationship (SAR) studies and advance lead optimization.

References

The Precise Chaperoning of a Potent Protease: A Technical Guide to the Subcellular Localization of Cathepsin G in Azurophil Granules

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the subcellular localization of Cathepsin G, a critical serine protease housed within the azurophil granules of neutrophils. This whitepaper provides a detailed examination of the molecular mechanisms governing its trafficking and storage, alongside meticulous experimental protocols and quantitative data analysis, to support further research and therapeutic development.

This compound is a key effector molecule in the innate immune system, playing a pivotal role in host defense against microbial pathogens and in the regulation of inflammatory responses.[1][2] Its potent proteolytic activity necessitates precise spatial and temporal control, which is achieved through its sequestration within specialized lysosome-related organelles known as azurophil granules.[3][4] Understanding the intricate processes that ensure its correct localization is paramount for elucidating its physiological functions and its role in various inflammatory and autoimmune diseases.

This guide delves into the core aspects of this compound's journey within the neutrophil, from its synthesis to its final destination. It presents a synthesis of current knowledge, supported by detailed methodologies and visual representations of the key molecular pathways and experimental workflows.

Quantitative Distribution of this compound

The precise quantification of this compound within subcellular compartments is crucial for understanding its cellular economy. While comprehensive data on the percentage distribution across all neutrophil fractions remains an area of active research, recent proteomic analyses have provided valuable insights into the absolute copy number of this compound in human neutrophils.

Cellular ComponentProteinMethodOrganismCopy Number per CellReference
Whole NeutrophilThis compoundQuantitative Mass SpectrometryHuman> 30,000,000[5]

This high copy number underscores the significance of this compound as a major component of the neutrophil's antimicrobial and regulatory arsenal. The vast majority of this protein is localized within the azurophil granules.

The Trafficking Pathway of this compound to Azurophil Granules

The prevailing model for the sorting of proteins to neutrophil granules is the "targeting by timing" hypothesis. This model posits that the temporal expression of a granule protein during the specific stage of neutrophil development (granulopoiesis) dictates its destination. This compound is synthesized during the promyelocyte stage, coinciding with the formation of azurophil granules.

The trafficking of this compound follows the general secretory pathway, with specific sorting mechanisms ensuring its delivery to the forming azurophil granules.

CathepsinG_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Granule Azurophil Granule (Promyelocyte Stage) PreProCathepsinG Pre-pro-Cathepsin G ProCathepsinG_ER Pro-Cathepsin G (Signal peptide cleavage, N-linked glycosylation) PreProCathepsinG->ProCathepsinG_ER Processing ProCathepsinG_Golgi Pro-Cathepsin G (Glycan modification) ProCathepsinG_ER->ProCathepsinG_Golgi Transport Sorting Sorting for Granule Storage ('Targeting by Timing') ProCathepsinG_Golgi->Sorting ImmatureGranule Forming Azurophil Granule Sorting->ImmatureGranule Vesicular Transport (Rab GTPase-mediated) MatureCathepsinG Mature this compound (Propeptide cleavage) ImmatureGranule->MatureCathepsinG Maturation MatureNeutrophil Mature Neutrophil with Azurophil Granules MatureCathepsinG->MatureNeutrophil

Biosynthesis and trafficking of this compound to azurophil granules.

While the "targeting by timing" model is widely accepted, the precise molecular machinery, including specific sorting receptors and adaptor proteins for this compound, is still under investigation. Studies on other lysosomal enzymes have implicated the mannose-6-phosphate (M6P) pathway in their sorting; however, it is not definitively established as the sole or primary mechanism for this compound.[6] Azurophil granules exhibit features of both lysosomes and regulated secretory granules, suggesting a potentially unique sorting mechanism. Rab GTPases are known to be master regulators of vesicle trafficking and are implicated in the formation and maturation of secretory granules, including the azurophil granules of neutrophils.[7][8][9]

Experimental Protocols

Accurate determination of the subcellular localization of this compound relies on a combination of high-resolution imaging and biochemical fractionation techniques. The following are detailed protocols for key experiments cited in the literature.

Subcellular Fractionation of Human Neutrophils using a Percoll Density Gradient

This method allows for the separation of different neutrophil granules and other organelles based on their buoyant density.

Workflow:

Workflow for neutrophil subcellular fractionation.

Detailed Steps:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Disruption: Resuspend purified neutrophils in a disruption buffer (e.g., 0.34 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) and disrupt the cells by nitrogen cavitation at high pressure (e.g., 500-600 psi) for 15-20 minutes on ice. This method gently breaks the plasma membrane while leaving the granules intact.

  • Percoll Gradient Preparation: Prepare a discontinuous Percoll gradient in centrifuge tubes. A typical three-layer gradient might consist of layers with densities of 1.12 g/mL, 1.09 g/mL, and 1.05 g/mL.

  • Centrifugation: Carefully layer the neutrophil cavitate on top of the Percoll gradient and centrifuge at high speed (e.g., 80,000 x g) for 30-45 minutes at 4°C.

  • Fraction Collection: After centrifugation, distinct bands corresponding to different subcellular fractions will be visible. The densest fraction at the bottom will be enriched in azurophil granules. Carefully collect the fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for the presence of this compound and specific markers for other granules (e.g., myeloperoxidase for azurophil granules, lactoferrin for specific granules) using techniques such as Western blotting and enzyme activity assays.

Immunogold Electron Microscopy for Ultrastructural Localization

This high-resolution imaging technique allows for the direct visualization of this compound within the azurophil granules.

Workflow:

Workflow for immunogold electron microscopy.

Detailed Steps:

  • Fixation: Fix isolated neutrophils or bone marrow promyelocytes with a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer) to preserve cellular ultrastructure.

  • Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as LR White.

  • Sectioning: Cut ultrathin sections (60-80 nm) of the embedded cells using an ultramicrotome and mount them on nickel grids.

  • Immunolabeling:

    • Block non-specific binding sites on the sections using a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).

    • Incubate the sections with a primary antibody specific for this compound.

    • Wash the sections to remove unbound primary antibody.

    • Incubate the sections with a secondary antibody conjugated to colloidal gold particles of a specific size (e.g., 10 nm or 15 nm). This secondary antibody will bind to the primary antibody.

    • Wash the sections thoroughly to remove unbound secondary antibody.

  • Staining and Imaging: Stain the sections with uranyl acetate and lead citrate to enhance contrast and examine them using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of this compound.

Conclusion

The precise subcellular localization of this compound within azurophil granules is a testament to the highly regulated processes of protein synthesis, sorting, and trafficking within neutrophils. This technical guide provides a foundational resource for researchers seeking to further unravel the complexities of neutrophil biology and the role of this compound in health and disease. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at modulating the activity and localization of this potent protease for therapeutic benefit.

References

Cathepsin G Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Cathepsin G Across Key Immune Cell Populations

This compound (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2] Its role extends beyond pathogen elimination, encompassing modulation of inflammatory responses, antigen presentation, and intercellular communication within the immune system.[2][3][4] This technical guide provides a comprehensive overview of this compound expression in various immune cell types, complete with quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Quantitative Expression of this compound in Immune Cells

The expression of this compound varies significantly among different immune cell populations. While neutrophils are the primary source, other myeloid and lymphoid cells also express or bind this crucial protease. The following table summarizes the available quantitative and qualitative data on this compound expression across key immune cell types.

Immune Cell TypeExpression Level/ActivitySubcellular LocalizationKey References
Neutrophils HighAzurophilic granules, Cell surface upon activation.[1][5][1][5][6]
Monocytes Low to moderate; higher in promonocytic cell lines (e.g., U937 cells contain ~10 µg per 10⁷ cells).[7]Endocytic compartments.[1][1][6][7][8]
Macrophages Generally low; expression is downregulated upon differentiation from monocytes.[6][8]Lysosomes.[6][8]
Mast Cells Expressed and secreted.[3]Granules.[3]
Dendritic Cells (DCs) Detected in myeloid DC (mDC1, mDC2) and plasmacytoid DC (pDC), with high levels in pDC.[1][9]Endocytic compartments.[1][9][1][9]
B Cells Found in primary human B cells; can also bind and internalize secreted this compound.[1]Endocytic compartments.[1][1][10][11]
T Cells Low levels detected on CD4+ T cells; can bind secreted this compound.[10][12] Found on specific subsets like CD4+CD8+ T cells, Th9, Th22, and CD39+ Tregs.[12][13]Cell surface.[10][12][13][10][11][12][13]
Natural Killer (NK) Cells Binds secreted this compound; proteolytic activity detected on the cell surface of distinct subsets.[10][12]Cell surface.[10][11][12][10][11][12]

Signaling and Functional Pathways of this compound

This compound participates in a variety of signaling pathways that regulate immune responses. Secreted by neutrophils during inflammation, it can act on neighboring cells to process cytokines, chemokines, and cell surface receptors, thereby modulating their activity.[2]

CathepsinG_Signaling This compound Signaling Pathways cluster_neutrophil Activated Neutrophil cluster_target_cells Target Cell Modulation cluster_cellular_effects Cellular Effects cluster_apc Antigen Presenting Cells (APCs) Neutrophil Neutrophil CatG_Granules Azurophilic Granules (this compound) Neutrophil->CatG_Granules Storage Secreted_CatG Secreted this compound CatG_Granules->Secreted_CatG Degranulation Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Secreted_CatG->Cytokines Activation Chemokines Chemokines (e.g., IL-8) Secreted_CatG->Chemokines Processing & Activation Receptors Cell Surface Receptors (e.g., Thrombin Receptor) Secreted_CatG->Receptors Cleavage & Modulation Antigen_Presentation Antigen Processing & Presentation Secreted_CatG->Antigen_Presentation Direct Role in APCs Inflammation Enhanced Inflammation Cytokines->Inflammation Cell_Migration Immune Cell Migration Chemokines->Cell_Migration APCs B Cells, Macrophages, DCs APCs->Antigen_Presentation

Caption: this compound released from neutrophils modulates immune responses by processing cytokines, chemokines, and cell surface receptors, influencing inflammation, cell migration, and antigen presentation.

Experimental Protocols for this compound Detection

Accurate detection and quantification of this compound are crucial for understanding its biological roles. Below are detailed methodologies for common experimental techniques.

Western Blotting for this compound Detection

Western blotting allows for the detection and relative quantification of this compound protein in cell lysates.

Western_Blot_Workflow Western Blot Workflow for this compound start Start: Cell Lysate Preparation sds_page SDS-PAGE (Protein Separation by Size) start->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Cathepsin G) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Quantification) detection->analysis end End: Results analysis->end

Caption: A stepwise workflow for the detection of this compound protein in biological samples using Western blotting.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins based on molecular weight. This compound has a molecular weight of approximately 26-30 kDa.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit polyclonal anti-Cathepsin G) overnight at 4°C.[14][15]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Surface and Intracellular this compound

Flow cytometry is a powerful technique for analyzing this compound expression at the single-cell level, allowing for the identification of specific cell populations expressing the protein either on their surface or intracellularly.[12][13]

Flow_Cytometry_Workflow Flow Cytometry Workflow for this compound start Start: Single-Cell Suspension surface_staining Surface Marker Staining (e.g., CD3, CD14, CD16) start->surface_staining fix_perm Fixation and Permeabilization (for intracellular staining) surface_staining->fix_perm Optional acquisition Data Acquisition on Flow Cytometer surface_staining->acquisition Surface Staining Only intracellular_staining Intracellular Staining (Anti-Cathepsin G) fix_perm->intracellular_staining intracellular_staining->acquisition gating Gating Strategy to Identify Cell Populations acquisition->gating analysis Analysis of this compound Expression gating->analysis end End: Results analysis->end

Caption: Workflow for detecting cell surface and intracellular this compound in immune cells via flow cytometry.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from peripheral blood mononuclear cells (PBMCs) or other tissues.

  • Surface Staining:

    • Incubate cells with fluorescently conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD16 for neutrophils, CD14 for monocytes, CD19 for B cells, CD3 for T cells).

    • For cell surface this compound detection, a directly conjugated anti-Cathepsin G antibody can be included in this step.[13]

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization (for intracellular staining):

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., saponin- or methanol-based) to allow antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Incubate the permeabilized cells with a fluorescently conjugated anti-Cathepsin G antibody.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Use appropriate gating strategies to first identify the immune cell populations of interest based on their surface markers, and then analyze the expression of this compound within each population.

Immunohistochemistry (IHC) for this compound in Tissues

IHC allows for the visualization of this compound expression within the context of tissue architecture, revealing the specific localization of this compound-positive cells.

Methodology:

  • Tissue Preparation:

    • Fix tissue samples in formalin and embed in paraffin (FFPE).

    • Cut thin sections (4-5 µm) and mount them on slides.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER) to unmask the antigen, for instance, by boiling in an EDTA buffer (pH 8.0).[17]

  • Staining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).

    • Incubate with a primary antibody against this compound.[18]

    • Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope to identify the cell types and subcellular compartments that are positive for this compound. Mature granulocytes, particularly neutrophils, will show intense staining.[18]

This guide provides a foundational understanding of this compound expression across the immune system and the technical approaches to study it. Further investigation into the nuanced roles of this protease will undoubtedly continue to illuminate its importance in health and disease.

References

The Dual Role of Cathepsin G: A Key Modulator in Innate Immunity and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cathepsin G (CTSG) is a multifunctional serine protease predominantly stored in the azurophilic granules of neutrophils.[1][2] Once released at sites of infection or injury, it acts as a critical effector molecule in host defense and a potent modulator of the inflammatory response. Its unique dual substrate specificity, combining chymotrypsin- and trypsin-like activities, allows it to cleave a wide array of proteins, influencing cellular signaling, tissue remodeling, and immune cell recruitment.[3][4] However, the dysregulation of this compound activity is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative parameters of this compound's function, alongside detailed experimental protocols for its study.

Introduction to this compound

This compound is a 255-amino acid protein encoded by the CTSG gene on chromosome 14.[1][7] As a member of the chymotrypsin family of serine proteases, its catalytic activity relies on a classic triad of histidine, aspartate, and serine residues within its active site.[1] Primarily synthesized during the promyelocyte stage of myeloid development, it is stored in high concentrations in the primary (azurophil) granules of neutrophils.[7][8] Upon neutrophil activation by various stimuli—such as pathogens, immune complexes, or inflammatory mediators—this compound is released into the phagolysosome to degrade engulfed microbes or secreted into the extracellular space where it can act on a plethora of substrates.[2][7] It is also found in other immune cells, including monocytes, mast cells, and B cells.[3][7]

Role in Innate Immunity

This compound is a cornerstone of the neutrophil-mediated innate immune response, contributing through both direct and indirect mechanisms.

Direct Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses.[1][9] This function can be independent of its proteolytic activity and is partially attributed to its cationic nature, which facilitates interaction with and disruption of microbial membranes.[9] It is also a key component of Neutrophil Extracellular Traps (NETs), where its high affinity for DNA helps to trap and kill pathogens.[1] Studies in mouse models have demonstrated that this compound plays a critical, nonredundant role in lung-protective immunity against pathogens like Streptococcus pneumoniae and mycobacteria.[10][11]

Modulation of Cytokines and Chemokines

Extracellular this compound is a master regulator of inflammatory mediators, capable of both amplifying and dampening immune responses by proteolytically modifying cytokines and chemokines.[3][12] This dual functionality underscores its role in sculpting the local inflammatory milieu.

  • Activation: this compound can process certain chemokines to enhance their potency. For example, it cleaves the N-termini of CXCL5 and CCL15, generating more potent chemoattractants for neutrophils and monocytes, respectively.[9] It also converts the precursor prochemerin into active chemerin, a chemoattractant for antigen-presenting cells (APCs).[9]

  • Inactivation: Conversely, this compound can degrade and inactivate pro-inflammatory cytokines. It has been shown to cleave and reduce the bioactivity of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6 at sites of inflammation.[12][13]

This processing of chemical messengers is a key mechanism by which this compound directs the migration and activation of other immune cells to the site of inflammation.[3][4]

Role in Inflammation

Beyond its direct role in host defense, this compound significantly influences the inflammatory cascade through cell signaling, tissue degradation, and interaction with other cell types.

Activation of Protease-Activated Receptors (PARs)

A critical function of extracellular this compound is the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. This compound is a potent activator of PAR4 on human platelets.[14][15] Unlike thrombin, which cleaves PAR4 at one site, this compound cleaves the receptor's N-terminus at a novel site (Ser67-Arg68) to expose a new tethered ligand (RALLLGWVPTR) that triggers receptor activation.[16][17] This leads to calcium mobilization, platelet aggregation, and secretion, highlighting a mechanism for neutrophil-platelet interactions in thrombosis and inflammation.[9][14][16] In some contexts, it can also activate PAR1, which is involved in monocyte chemotaxis.[18]

Extracellular Matrix (ECM) Remodeling

At inflammatory sites, this compound contributes to tissue remodeling and immune cell migration by degrading major components of the extracellular matrix, including collagen, fibronectin, and elastin.[3][13] This activity, while crucial for allowing neutrophils to access sites of injury, can lead to significant tissue damage when unregulated, as seen in conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[1][6]

Regulation of Immune Cells

This compound can directly influence the function of other immune cells. It binds to the surface of T lymphocytes and can act as a mitogen, augmenting T cell activation and modulating humoral immunity.[19][20] It also plays a role in antigen presentation by degrading protein antigens within the endocytic compartments of APCs, which can both generate and destroy specific T cell epitopes.[9]

Quantitative Data Summary

The enzymatic activity and concentration of this compound are critical determinants of its biological effects. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Constants of this compound with Fluorogenic Substrates

Substrate Sequence kcat/Km (mM⁻¹s⁻¹) Source
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp 150 [21][22]
Substrates derived from α1-antichymotrypsin loop 5 - 20 [21][22]

Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine

Table 2: this compound Detection and Concentration in Biological Samples

Sample Type Finding Method Source
Sputum (Cystic Fibrosis) Significantly elevated this compound activity compared to healthy controls. Fluorometric Assay (sSAM) [23][24]
Sputum (COPD) Elevated this compound activity detected in bronchial lavage fluid. Fluorometric Assay (sSAM) [23][24]

| HL-60 Cells (in vitro) | Enzymatic activity detectable with exogenous this compound concentrations as low as 2 nM. | Confocal Microscopy (mSAM) |[23][24] |

Key Experimental Protocols

Studying the activity of this compound is fundamental to understanding its role in disease and for screening potential inhibitors.

Protocol: Colorimetric this compound Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring enzyme activity in cell lysates and other biological fluids.[25][26]

  • Sample Preparation:

    • Collect cells (approx. 1x10⁶) by centrifugation.

    • Lyse cells in 50 µL of chilled Assay Buffer (e.g., Tris-based buffer, pH 7.5).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet insoluble debris.

    • Collect the clear supernatant (lysate) for the assay. Serum samples can often be diluted directly in Assay Buffer.[25]

  • Standard Curve Preparation:

    • Prepare a 5 mM standard solution of p-Nitroaniline (p-NA).[26]

    • In a 96-well plate, create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 5 mM p-NA standard to separate wells.

    • Adjust the volume in each well to 100 µL with Assay Buffer to yield standards of 0, 10, 20, 30, 40, and 50 nmol/well.[26]

  • Assay Procedure:

    • Add up to 50 µL of your sample to duplicate wells in a 96-well plate.

    • Background Control: To one of the duplicate sample wells, add 10 µL of a specific this compound inhibitor (e.g., this compound Inhibitor I, 1:50 dilution). To the other well, add 10 µL of Assay Buffer.[26]

    • Incubate the plate for 10 minutes at 37°C.

    • Prepare a Substrate Reaction Mix containing Assay Buffer and a colorimetric this compound substrate (e.g., Suc-Val-Pro-Phe-pNA).

    • Add 40-50 µL of the Substrate Reaction Mix to all sample wells (do not add to standard curve wells).

    • Measure absorbance at 405 nm (OD₄₀₅) immediately (T₁) and after a 60-minute incubation at 37°C (T₂), protected from light.[25]

  • Data Analysis:

    • Read the OD₄₀₅ of the p-NA standards to generate a standard curve.

    • Calculate the change in absorbance (ΔA) for each sample using the formula: ΔA = (A₂ - A₁)sample - (A₂ - A₁)background_control.

    • Compare the ΔA of your sample to the p-NA standard curve to determine the amount of p-NA released, which is proportional to this compound activity.

Protocol: Fluorometric this compound Activity Assay in Sputum

This protocol is designed for quantifying active this compound in complex biological samples like sputum using a FRET-based substrate.[23][24][27]

  • Sample Preparation:

    • Process sputum to obtain cell-free supernatant.

    • Dilute the supernatant in an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl). Dilution factors may be 1:20 for cystic fibrosis sputum or 1:10 for healthy donor sputum to bring activity into the linear range of the assay.[24]

  • Standard Curve Preparation:

    • Perform a serial dilution of purified, active this compound (e.g., 1 µg/mL down to ~0.015 µg/mL) in the assay buffer to create a standard curve.[24]

  • Assay Procedure:

    • Add 40 µL of diluted sputum supernatant or this compound standard to wells of a 96-well half-area assay plate.

    • Include a negative control where the sample is pre-incubated with a specific inhibitor (e.g., 25 µM this compound Inhibitor I) for 15 minutes at room temperature.[24]

    • Initiate the reaction by adding a FRET-based substrate (e.g., sSAM) to a final concentration of 2 µM.

    • Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

  • Data Analysis:

    • Record the kinetic cleavage of the reporter over time. For a substrate like sSAM, use settings such as λexc = 405 nm and read emission at both the donor (λem = 485 nm) and acceptor (λem = 580 nm) wavelengths.[24]

    • Calculate the rate of change in the donor/acceptor fluorescence ratio.

    • Plot the rates for the this compound standards to generate a standard curve.

    • Determine the concentration of active this compound in the samples by interpolating their reaction rates from the standard curve.[24]

Visualizing this compound Pathways and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of complex biological processes.

cluster_sample Sample Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_analysis Data Acquisition & Analysis Sample Biological Sample (e.g., Cell Lysate, Sputum) PreparedSample Prepared Sample (Diluted/Lysed) Sample->PreparedSample Reaction Add Substrate (e.g., p-NA conjugated peptide) PreparedSample->Reaction Inhibitor Add Inhibitor (Background Control) PreparedSample->Inhibitor Incubate Incubate at 37°C Reaction->Incubate Inhibitor->Incubate Measure Measure OD at 405 nm (Kinetic Reading) Incubate->Measure Calculate Calculate Activity (vs. Standard Curve) Measure->Calculate

Caption: Workflow for a colorimetric this compound activity assay.

CG This compound (from Neutrophil) PAR4 PAR4 Receptor (on Platelet) CG->PAR4 Binds Cleavage Proteolytic Cleavage at Ser67-Arg68 PAR4->Cleavage Cleaves N-Terminus TetheredLigand New Tethered Ligand Exposed (RALLLGWVPTR) Cleavage->TetheredLigand Generates G_Protein G-Protein Coupling TetheredLigand->G_Protein Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization G_Protein->Ca_Mobilization Initiates Platelet_Activation Platelet Activation (Aggregation & Secretion) Ca_Mobilization->Platelet_Activation Leads to

Caption: this compound-mediated activation of PAR4 on platelets.

cluster_precursors Inactive Precursors cluster_active Active Molecules (Potentiated) cluster_inactive Inactive Molecules (Degraded) CG This compound Chemerin Chemerin (APC Chemoattractant) CG->Chemerin Cleaves to activate aCXCL5 Truncated CXCL5 (Neutrophil Chemoattractant) CG->aCXCL5 Cleaves to potentiate Degraded Inactive Fragments CG->Degraded Cleaves to inactivate ProChemerin Pro-Chemerin ProChemerin->CG ProCXCL5 CXCL5 (full-length) ProCXCL5->CG TNF TNF-α TNF->CG IL6 IL-6 IL6->CG

Caption: Dual modulatory role of this compound on cytokines/chemokines.

Conclusion and Therapeutic Outlook

This compound is a powerful and versatile enzyme that sits at the crossroads of innate immunity and inflammation. Its ability to kill pathogens, process inflammatory signals, and activate host cells makes it indispensable for acute host defense.[5][7] However, this same potent activity can drive tissue destruction and pathology in chronic inflammatory settings.[1][3] The detailed understanding of its substrates, signaling partners like PAR4, and its elevated activity in diseases such as COPD, cystic fibrosis, and arthritis establishes this compound as a high-value target for drug development.[1][6][23] The development of specific and potent this compound inhibitors represents a promising therapeutic strategy to mitigate inflammation and prevent tissue damage in a host of human diseases.[28] Future research focusing on the in vivo validation of these inhibitors and the precise contexts in which this compound activity is beneficial versus detrimental will be crucial for translating this knowledge into clinical success.

References

The Role of Cathepsin G in Neutrophil Extracellular Trap (NET) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and eliminate pathogens. While beneficial in host defense, dysregulated NET formation (NETosis) is implicated in the pathophysiology of numerous inflammatory, autoimmune, and thrombotic diseases. Cathepsin G (CG), a key serine protease stored in the azurophilic granules of neutrophils, has emerged as a critical mediator of NETosis. This technical guide provides an in-depth examination of the multifaceted functions of this compound in NET formation, detailed experimental protocols for its study, and quantitative data to support future research and therapeutic development.

Introduction to this compound and NETs

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against infection.[1] One of their key defense mechanisms is the formation of NETs, which immobilize and kill microorganisms.[2] This process involves dramatic cellular reorganization, including chromatin decondensation, nuclear envelope breakdown, and the release of nuclear and granular contents.[3]

This compound (CG) is a chymotrypsin-like serine protease primarily found in neutrophil azurophilic granules.[4][5] Beyond its intracellular roles in pathogen degradation, CG is released extracellularly during degranulation and NETosis, where it actively participates in the formation and function of NETs.[1][4] Understanding the precise role of CG is crucial for developing targeted therapies for NET-driven pathologies.

Core Functions of this compound in NETosis

This compound contributes to NET formation through several distinct, yet interconnected, mechanisms:

Chromatin Decondensation via Histone Cleavage

A fundamental step in NETosis is the decondensation of tightly packed chromatin to form the expansive NET scaffold. While histone citrullination by Peptidyl Arginine Deiminase 4 (PAD4) is a well-known mechanism, histone cleavage by neutrophil serine proteases is also critical.[2][6]

This compound directly processes core histones, facilitating chromatin release. Specifically, it has been shown to be essential for the cleavage of histone H3 during NETosis induced by certain chemotherapeutic agents like Epirubicin and Daunorubicin.[7][8] This cleavage event can occur independently of histone citrullination.[7][8] Edman sequencing has identified that this compound cleaves histone H3 after the Leu49 residue, a modification that promotes DNA decondensation.[7][9]

Processing of Inflammatory Mediators within NETs

NETs are not merely passive scaffolds; they are decorated with biologically active molecules that can propagate inflammation. This compound plays a crucial role in activating these molecules. A prime example is the processing of pro-interleukin-1α (pro-IL-1α). NET-associated this compound cleaves the pro-IL-1α precursor to release its more potent, mature form.[10][11][12] This mature IL-1α then acts on surrounding endothelial cells, upregulating the expression of adhesion molecules like VCAM-1 and ICAM-1 and the pro-thrombotic protein Tissue Factor (TF).[6][10] This mechanism directly links NETs to endothelial dysfunction, inflammation, and thrombosis.[10][13]

Regulation of Platelet-Neutrophil Interactions

In the context of thrombosis, particularly immune-mediated thrombosis, the interplay between platelets and neutrophils is critical for NET formation. This compound is a key mediator in this interaction.[14] In conditions such as Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), this compound released by neutrophils activates platelets, leading to the formation of platelet-neutrophil aggregates that potently drive NETosis.[14][15] Inhibition of this compound has been shown to blunt this interaction and subsequent thrombus-associated NET formation.[14][16]

Quantitative Data on this compound in NETosis

The following tables summarize key quantitative findings from the literature regarding the role and inhibition of this compound in NET-related processes.

ParameterConditionValue/ObservationReference
Inhibitor Concentration Neutrophil-induced Hepatocellular Carcinoma (HCC) cell invasion2 µM (this compound inhibitor I)[15]
Effect of Inhibition NETs extension and HCC cell invasionReduced NETs extension and abolished NET-stimulated invasion[15]
Inhibitor Concentration Inhibition of this compound by Mucus Proteinase Inhibitor (MPI)Ki = 1.2 µM (oxidized MPI); Ki = 42 nM (oxidized MPI + heparin)[3]
ModelParameter MeasuredObservationReference
This compound-deficient (CG-/-) mice Neutrophil FunctionNo detectable defects in myeloid development or neutrophil function.[2]
This compound-deficient (CG-/-) mice Superoxide Production (PMA stimulated)No significant effect on superoxide production compared to wild-type.[2]
Wild-type vs. CG-KO mouse neutrophils Histone H3 Cleavage (Epirubicin/Daunorubicin induced)H3 cleavage observed in wild-type neutrophils, but not in CG-KO neutrophils.[7][8][17]

Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures discussed in this guide.

CathepsinG_NETosis_Pathway Signaling Pathway of this compound in NETosis Stimuli NETotic Stimuli (e.g., PMA, Pathogens, Chemotherapy, Platelets) Neutrophil Neutrophil Stimuli->Neutrophil Activation Granules Azurophilic Granules CG_Release This compound Release Granules->CG_Release Degranulation Nucleus Nucleus CG_Release->Nucleus Translocation H3_Cleavage Histone H3 Cleavage (at Leu49) CG_Release->H3_Cleavage NET NET Formation (DNA + Proteins) CG_Release->NET Incorporation IL1a_Activation Mature IL-1α Generation CG_Release->IL1a_Activation Cleavage Chromatin Condensed Chromatin (Histone H3) Chromatin->H3_Cleavage Decondensation Chromatin Decondensation H3_Cleavage->Decondensation Decondensation->NET ProIL1a Pro-IL-1α (on NETs) NET->ProIL1a Localization ProIL1a->IL1a_Activation Endothelium Endothelial Cell Activation IL1a_Activation->Endothelium Stimulation Experimental_Workflow Experimental Workflow for Studying CG in NETs cluster_analysis Downstream Analysis start Start: Isolate Neutrophils (e.g., Density Gradient) induce Induce NETosis (PMA, etc.) +/- CG Inhibitor start->induce quantify A. Quantify NETs (e.g., Sytox Green Assay) induce->quantify visualize B. Visualize NETs & CG (Immunofluorescence) induce->visualize activity C. Measure CG Activity (Colorimetric Assay) induce->activity cleavage D. Detect Histone Cleavage (Western Blot) induce->cleavage data Data Interpretation & Quantitative Analysis quantify->data visualize->data activity->data cleavage->data

References

Cathepsin G involvement in host defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Involvement of Cathepsin G in Host Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CTSG) is a multifunctional serine protease predominantly stored in the azurophilic granules of neutrophils. Upon activation, it is released into the phagosome and the extracellular space, where it plays a pivotal, albeit complex, role in host defense. With a unique dual substrate specificity, resembling both chymotrypsin and trypsin, CTSG engages in a wide array of physiological and pathological processes.[1][2] It contributes directly to pathogen killing through both proteolytic and non-proteolytic mechanisms and is a critical component of neutrophil extracellular traps (NETs).[3][4] Furthermore, CTSG is a potent modulator of the immune response, processing cytokines, chemokines, and cell surface receptors to either amplify or suppress inflammation.[1][2][5][6] However, its activity is a double-edged sword; while essential for clearing certain pathogens like Streptococcus pneumoniae[7], it can impair the clearance of others, such as Pseudomonas aeruginosa[8][9], and its dysregulation is implicated in various inflammatory and autoimmune diseases.[5][10][11] This guide provides a comprehensive technical overview of this compound's functions, the experimental methods used to study it, and its standing as a therapeutic target.

Core Functions of this compound in Host Immunity

This compound is a key effector molecule of the innate immune system. Synthesized primarily in myeloid precursor cells and stored in neutrophil primary (azurophilic) granules, it is rapidly deployed upon neutrophil activation at sites of infection or inflammation.[3][5]

  • Direct Antimicrobial Activity: CTSG exhibits broad antimicrobial properties against bacteria and fungi. This activity is mediated through two distinct mechanisms:

    • Proteolysis-Dependent: Cleavage of microbial membrane proteins, disrupting their integrity and leading to pathogen death.[3]

    • Proteolysis-Independent: A non-enzymatic mechanism attributed to the highly cationic nature of the protein, which allows it to bind to and disrupt microbial membranes.[12]

  • Modulation of Inflammatory Mediators: CTSG can process a wide range of signaling molecules, thereby fine-tuning the inflammatory response. Its effects can be both pro- and anti-inflammatory depending on the substrate and context.[2]

    • Activation: It can activate pro-inflammatory cytokines such as IL-1β and TNF-α.[6][13] It also processes chemokines like IL-8 to enhance their chemoattractant potency.[6][13]

    • Inactivation: Conversely, CTSG can degrade and inactivate cytokines like IL-6, potentially dampening the inflammatory response.[12][13]

  • Role in Neutrophil Extracellular Traps (NETs): CTSG is a major protein component of NETs, which are web-like structures of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.[4][14] CTSG's high affinity for DNA helps anchor it to the NET scaffold.[12] It is also essential for NET formation, as it promotes the cleavage of histone H3, facilitating chromatin decondensation.[15] In the context of vascular inflammation, NET-associated CTSG, in concert with IL-1α, can induce endothelial cell activation and the expression of tissue factor, promoting a prothrombotic state.[16][17]

  • Antigen Presentation: Beyond innate immunity, CTSG is involved in adaptive immune responses. It is found in the endocytic compartments of professional antigen-presenting cells (APCs) like B cells, dendritic cells, and monocytes.[3] Within these compartments, it participates in the processing of antigens, generating or destroying specific T cell epitopes for presentation on MHC class II molecules.[3]

Data Presentation: Quantitative Analysis

Quantitative data regarding this compound's activity, concentration in biological samples, and inhibition are crucial for research and development.

Table 1: this compound Activity and Concentration in Patient Samples
Sample TypePatient CohortAnalyteConcentration / ActivityReference
Sputum SupernatantCystic Fibrosis (CF)Active Chymase24.7 ± 14.4 nM[18][19]
Sputum SupernatantCOPDActive ChymaseUndetectable[18][19]
Sputum SupernatantCystic Fibrosis (CF)Total Chymase (ELISA)6.5 ± 4.03 nM[18][19]
Sputum SupernatantCOPDTotal Chymase (ELISA)0.1 ± 0.1 nM[18][19]
*Note: Chymase activity was measured in a study developing FRET reporters for this compound, serving as a comparative measure of protease activity in the samples.
Table 2: Inhibition of this compound
Inhibitor ClassSpecific CompoundTargetIC₅₀Reference
β-Ketophosphonic AcidCompound 1 (Lead)This compound4.1 µM[20]
β-Ketophosphonic AcidCompound 7 (Optimized)This compound53 nM[20]
Peptidic & Boswellic Acid DerivativesVariousThis compoundNot specified[21]
DNA AptamersDefibrotideThis compoundPotent inhibitor[22]

Signaling Pathways and Functional Relationships

The diverse functions of this compound are underpinned by its interactions with a variety of cellular and molecular pathways.

CathepsinG_Signaling cluster_Neutrophil Neutrophil Activation cluster_Extracellular Extracellular Actions cluster_Cytokines Cytokine/Chemokine Processing cluster_Receptors Receptor Activation cluster_Pathogens Pathogen Interaction cluster_NETs NET Formation & Function Stimuli PAMPs / DAMPs (e.g., LPS) Neutrophil Neutrophil Stimuli->Neutrophil Granules Azurophilic Granules Neutrophil->Granules CTSG_Release This compound Release (Extracellular & Phagosomal) Granules->CTSG_Release CTSG Active this compound CTSG_Release->CTSG Pro_IL1b pro-IL-1β CTSG->Pro_IL1b Pro_IL8 pro-IL-8 CTSG->Pro_IL8 IL6 IL-6 CTSG->IL6 PAR4 PAR4 (on Platelets) CTSG->PAR4 Bacteria Bacteria CTSG->Bacteria HistoneH3 Histone H3 CTSG->HistoneH3 Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Cleavage IL8 Active IL-8 Pro_IL8->IL8 Cleavage Inactive_IL6 Inactive IL-6 IL6->Inactive_IL6 Degradation PAR4_act Platelet Activation PAR4->PAR4_act Activation Killing Direct Killing Bacteria->Killing Proteolysis & Cationic Disruption Chromatin Decondensed Chromatin HistoneH3->Chromatin NETs NET Formation Chromatin->NETs Endothelial Endothelial Cell NETs->Endothelial In concert with IL-1α EC_Activation Activation & Tissue Factor Endothelial->EC_Activation

Caption: this compound signaling and function overview.

The diagram above illustrates the central role of this compound following its release from activated neutrophils. It directly kills pathogens, processes inflammatory mediators like cytokines and chemokines, activates receptors such as PAR4 on platelets, and is integral to the formation and function of NETs, which can subsequently activate endothelial cells.[3][6][13][15][16][17]

Duality in Pathogen Clearance

While generally considered a pro-host defense enzyme, the net effect of this compound activity on bacterial clearance is pathogen-specific. This highlights the nuanced role of neutrophil serine proteases in immunity.

DualRole cluster_HostResponse Host Response to Bacterial Infection cluster_Pneumoniae S. pneumoniae Infection cluster_Aeruginosa P. aeruginosa Infection CTSG This compound Sp_Clearance Effective Bacterial Clearance CTSG->Sp_Clearance Opsonins Opsonins (e.g., Serum Amyloid P) CTSG->Opsonins Sp Streptococcus pneumoniae Sp->Sp_Clearance aided by Sp_Outcome Lung-Protective Immunity Sp_Clearance->Sp_Outcome Pa Pseudomonas aeruginosa Pa_Impaired Impaired Bacterial Clearance Pa->Pa_Impaired persists due to AntiOpsonin Cleaved Fragments (Anti-opsonic) Opsonins->AntiOpsonin cleavage by AntiOpsonin->Pa_Impaired leads to Pa_Outcome Interference with Airway Defenses Pa_Impaired->Pa_Outcome

Caption: Opposing roles of this compound in bacterial clearance.

Studies using knockout mouse models have demonstrated this duality. Mice deficient in this compound show severely impaired clearance of S. pneumoniae, leading to increased mortality, identifying CTSG as critical for lung-protective immunity against this pathogen.[7] In stark contrast, this compound-deficient mice exhibit enhanced clearance of P. aeruginosa.[8] This is because CTSG cleaves opsonins like serum amyloid P component, generating fragments that interfere with phagocytosis and act as anti-opsonins, thereby hindering the host's ability to clear the infection.[9][23]

Experimental Protocols

Accurate measurement of this compound activity is fundamental to studying its function. Below are methodologies for common assays.

Colorimetric Activity Assay

This method relies on the cleavage of a chromogenic substrate by this compound, releasing a colored product (p-Nitroaniline, pNA) that can be quantified spectrophotometrically.

  • Principle: this compound cleaves a specific peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) to release pNA, which absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • Substrate Stock: 20 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO.

    • pNA Standard: 0.1 M p-Nitroaniline for standard curve generation.

    • Sample: Purified enzyme, cell lysate, or biological fluid (e.g., serum).

    • Inhibitor (for background control): this compound-specific inhibitor.

  • Procedure:

    • Standard Curve: Prepare a serial dilution of the pNA standard (e.g., 0 to 50 nmol/well) in a 96-well plate. Adjust the final volume to 100 µL with Assay Buffer. Read absorbance at 405 nm.

    • Sample Preparation: Prepare test samples in duplicate in a 96-well plate (up to 50 µL/well).

    • Background Control: To one of the duplicate sample wells, add a diluted this compound inhibitor. To the other, add Assay Buffer. Incubate for 10 minutes at 37°C.

    • Reaction Initiation: Prepare a Substrate Solution by diluting the substrate stock in Assay Buffer. Add 40 µL of this solution to each sample well (do not add to standard curve wells).

    • Measurement: Immediately begin reading the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C.

    • Calculation: Determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve. Subtract the rate of the inhibitor-treated background control from the sample rate. Use the pNA standard curve to convert the ΔA405/min into nmol of pNA released per minute.[24][25]

Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Data Acquisition & Analysis A1 Prepare pNA Standard Curve (0-50 nmol/well) C4 Quantify Activity using Standard Curve A1->C4 for calibration A2 Prepare Samples & Controls (Sample, Sample+Inhibitor) B1 Pre-incubate Samples (10 min, 37°C) A2->B1 B2 Add Chromogenic Substrate to Samples B1->B2 C1 Measure Absorbance at 405 nm (Kinetic Mode) B2->C1 C2 Calculate Rate (ΔA/min) C1->C2 C3 Subtract Background Rate C2->C3 C3->C4

Caption: Workflow for a colorimetric this compound activity assay.

FRET-Based Activity Assay for Biological Samples

Fluorescence Resonance Energy Transfer (FRET) reporters are powerful tools for measuring protease activity in complex biological samples with high sensitivity.

  • Principle: A FRET probe consists of a donor fluorophore and an acceptor (quencher) fluorophore linked by a peptide sequence specific for this compound. In the intact probe, the donor's fluorescence is quenched. Cleavage of the peptide by active this compound separates the pair, leading to an increase in donor fluorescence.

  • Methodology (using soluble FRET reporter 'sSAM'):

    • Sample Collection: Obtain cell-free sputum supernatant or other biological fluids.

    • Sample Dilution: Dilute samples in an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl). Dilution factors may vary (e.g., 1:20 for CF sputum, 1:10 for healthy).[18][19]

    • Assay Setup: In a 96-well plate, add 40 µL of the diluted supernatant.

    • Negative Control: Pre-incubate duplicate samples with a specific this compound inhibitor (e.g., 25 µM this compound inhibitor I) for 15 minutes at room temperature.[18][19]

    • Reaction Initiation: Add the sSAM FRET reporter to all wells.

    • Measurement: Perform kinetic assays at 25°C using a fluorescence plate reader, measuring the increase in the donor/acceptor fluorescence ratio over time.[18][19]

  • Application: This method has been successfully used to demonstrate elevated this compound activity in sputum from patients with cystic fibrosis and COPD.[18][19]

This compound as a Therapeutic Target

Given its role in the pathology of numerous inflammatory conditions—including rheumatoid arthritis, COPD, and inflammatory bowel disease—this compound is an attractive target for drug development.[5][20][21]

  • Rationale for Inhibition: By blocking the enzymatic activity of this compound, inhibitors can potentially:

    • Reduce the migration and activation of neutrophils.[26]

    • Decrease the release of pro-inflammatory cytokines.[26]

    • Prevent the breakdown of extracellular matrix components, limiting tissue damage.[20][26]

    • Modulate aberrant immune responses.[26]

  • Inhibitor Classes:

    • Small Molecules: Non-peptide inhibitors, such as those based on a β-ketophosphonic acid scaffold, have been developed through structure-based design, achieving high potency (IC₅₀ in the nanomolar range).[20]

    • Natural Products: Derivatives of compounds like boswellic acids are being explored.[21]

    • Biologics: Serpins are the natural physiological inhibitors. Recombinant serpins or peptide-based inhibitors have been investigated, though they may face challenges with stability and selectivity.[22]

    • Nucleic Acids: Negatively charged macromolecules, including single-stranded DNA fragments like Defibrotide, have been shown to be effective this compound inhibitors.[22]

  • Challenges: A key challenge in developing CTSG inhibitors is achieving high selectivity over other related serine proteases to minimize off-target effects. Furthermore, the dual trypsin- and chymotrypsin-like specificity of this compound makes designing specific inhibitors difficult.[21] To date, no this compound inhibitor has successfully reached the market, indicating that significant research is still required to translate preclinical promise into clinical reality.[21]

References

Physiological Substrates of Cathepsin G In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin G (CG) is a neutral serine protease predominantly found in the azurophilic granules of neutrophils. Upon degranulation at sites of inflammation, CG is released into the extracellular milieu where it plays a critical role in host defense, inflammation, and tissue remodeling. Its broad substrate specificity, exhibiting both chymotrypsin- and trypsin-like activities, allows it to cleave a diverse array of physiological substrates, thereby modulating numerous biological processes. Understanding the in vivo substrates of this compound is crucial for elucidating its precise roles in health and disease and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the known physiological substrates of this compound, detailing the experimental methodologies used for their identification and validation. Quantitative data on cleavage efficiency are summarized, and key signaling pathways modulated by CG activity are illustrated.

Introduction

This compound is a key effector molecule of the innate immune system. While its primary function is the degradation of phagocytosed pathogens within neutrophils, its release into the extracellular space leads to the cleavage of a wide range of host proteins.[1][2] This extracellular activity is implicated in both beneficial and pathological processes, including the regulation of inflammatory responses, clearance of cellular debris, and the pathogenesis of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.[2] The identification and characterization of its in vivo substrates are therefore of significant interest.

Known Physiological Substrates of this compound

This compound exhibits a dual substrate specificity, preferentially cleaving after bulky hydrophobic residues (Phe, Tyr, Leu) in the P1 position (chymotrypsin-like) and to a lesser extent after basic residues (Lys, Arg) (trypsin-like).[3][4] This allows it to act on a wide variety of protein targets. The known in vivo physiological substrates of this compound are summarized in the tables below, categorized by their biological function.

Extracellular Matrix (ECM) Components

This compound contributes to tissue remodeling and neutrophil migration by degrading major components of the extracellular matrix.

SubstrateCleavage Site(s)kcat/Km (M⁻¹s⁻¹)Method of IdentificationReference(s)
FibronectinMultiple sitesNot reportedIn vitro degradation assays[5]
ElastinNot specifiedNot reportedEx vivo degradation of dermal elastin[6]
Denatured Collagen (Gelatin)Not specifiedNot reportedIn vitro degradation assays[7][8]
VitronectinNot reportedNot reportedNot specified[5]
LamininNot reportedNot reportedNot specified[5]
Cell Surface Receptors

Cleavage of cell surface receptors by this compound can either activate or inactivate signaling pathways, profoundly impacting cellular responses.

SubstrateCleavage Site(s)kcat/Km (M⁻¹s⁻¹)Method of IdentificationReference(s)
Protease-Activated Receptor 4 (PAR4)Ser67-Arg68Not reportedMass spectrometry of PAR4 N-terminal peptides, functional assays[2]
MHC Class INot specifiedNot reportedIn vitro degradation of recombinant and cell-derived MHC I[9]
MHC Class IILoop between β1 and β2 domainsNot reportedIn vitro degradation, N-terminal sequencing, MALDI-TOF[10][11][12]
CXCR4Not specifiedNot reportedFunctional assays (degradation)[13]
Soluble Mediators of Inflammation and Immunity

This compound can process and modulate the activity of various cytokines, chemokines, and complement components, thereby fine-tuning the inflammatory response.

SubstrateCleavage Site(s)kcat/Km (M⁻¹s⁻¹)Method of IdentificationReference(s)
Interleukin-1β (pro-IL-1β)Not specifiedNot reportedIn vivo and in vitro activation assays[3]
Interleukin-18 (pro-IL-18)Not specifiedNot reportedIn vivo and in vitro activation assays[3]
Interleukin-33 (IL-33)Not specifiedNot reportedIn vitro cleavage assays[9]
Interleukin-15 (IL-15)Not specifiedNot reportedIn vitro cleavage assays[9]
Chemerin (prochemerin)Not specifiedNot reportedFunctional assays (activation)[13]
Complement C3Multiple sitesNot reportedIn vitro cleavage assays[5]
Immunoglobulin G (IgG)Hinge region and other sitesSubclass dependent (IgG3 > IgG4 > IgG1 > IgG2)Kinetic analysis of subclass cleavage[14]
Stromal cell-derived factor 1 (SDF-1/CXCL12)Not specifiedNot reportedFunctional assays (inactivation)[13]
CCL3 (MIP-1α)Not specifiedNot reportedFunctional assays (degradation)[13]
CCL5 (RANTES)Not specifiedNot reportedFunctional assays (degradation)[13]

Note: Quantitative kinetic data (kcat/Km) for most in vivo substrates of this compound are not extensively reported in the literature. The available data often pertains to synthetic peptide substrates. For instance, a highly sensitive synthetic fluorogenic substrate, Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp, is cleaved by this compound with a kcat/Km of 150 mM⁻¹s⁻¹.[15]

Experimental Methodologies for Substrate Identification

The identification of bona fide protease substrates in a complex biological environment is a challenging task. A variety of techniques, from traditional biochemical assays to advanced proteomic approaches, have been employed to identify the substrates of this compound.

Proteomic Approaches: N-terminomics

N-terminomics has emerged as a powerful, unbiased strategy for the global identification of protease substrates and their cleavage sites in vivo. One of the most widely used methods is Terminal Amine Isotopic Labeling of Substrates (TAILS) .

The TAILS protocol enables the enrichment of N-terminal peptides from complex protein mixtures, allowing for the identification of both the original protein N-termini and the neo-N-termini generated by proteolytic cleavage.

Materials:

  • Biological samples (e.g., cell lysates, secretomes) with and without active this compound (control vs. experimental).

  • Dimethyl labeling reagents (light and heavy formaldehyde).

  • Sodium cyanoborohydride.

  • Trypsin.

  • HPG-ALD polymer (aldehyde-reactive polymer).

  • Standard buffers and reagents for proteomics.

  • High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

  • Protein Extraction and Quantification: Extract proteins from control and experimental samples using a suitable lysis buffer. Quantify the protein concentration accurately.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide.

  • Isotopic Labeling of Primary Amines: Label the primary amines (N-termini and lysine side chains) of proteins in the control sample with the "light" dimethyl label and the experimental sample with the "heavy" label. This is achieved through reductive amination.

  • Sample Pooling and Trypsin Digestion: Combine the light- and heavy-labeled samples in a 1:1 ratio. Digest the pooled protein mixture with trypsin. Trypsin will cleave C-terminal to arginine and lysine residues, but since the lysines are blocked by the dimethyl label, cleavage will only occur after arginine.

  • Negative Selection of N-terminal Peptides: Add the aldehyde-reactive polymer (HPG-ALD) to the peptide mixture. The polymer will covalently bind to the free N-termini of the internal tryptic peptides. The original and neo-N-terminal peptides, having their N-termini blocked by the dimethyl label, will not react with the polymer.

  • Enrichment of N-terminal Peptides: Separate the polymer-bound internal peptides from the unbound N-terminal peptides by centrifugation and filtration.

  • LC-MS/MS Analysis: Analyze the enriched N-terminal peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the peptides and quantify the relative abundance of the light and heavy forms. Neo-N-terminal peptides generated by this compound cleavage will show a high heavy/light ratio.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of proteases. This technique can be used to assess the activity of this compound in complex biological samples and can be adapted for substrate discovery.

In Vitro Cleavage Assays

Incubating purified this compound with a candidate substrate protein followed by analysis of the cleavage products by SDS-PAGE, N-terminal sequencing, or mass spectrometry is a common method to validate potential substrates identified through proteomic screens.

Signaling Pathways Modulated by this compound

The proteolytic activity of this compound can initiate or modulate several important signaling pathways, particularly in the context of inflammation and immunity.

Protease-Activated Receptor (PAR) Signaling

This compound is a potent activator of PAR4 on platelets and other cells.[16][17] Cleavage of the N-terminal exodomain of PAR4 unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This leads to G-protein-mediated signaling cascades.

PAR4_Activation cluster_receptor Cell Membrane CatG This compound PAR4_inactive PAR4 (Inactive) CatG->PAR4_inactive Cleavage at Ser67-Arg68 PAR4_active PAR4 (Active) Tethered Ligand Exposed Gq Gq PAR4_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_release->Platelet_Activation PKC->Platelet_Activation Inflammasome_Activation PAMPs_DAMPs PAMPs / DAMPs Neutrophil Neutrophil PAMPs_DAMPs->Neutrophil Activate CatG This compound Neutrophil->CatG Release pro_IL1b pro-IL-1β CatG->pro_IL1b Cleaves pro_IL18 pro-IL-18 CatG->pro_IL18 Cleaves IL1b Active IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 pro_IL18->IL18 IL18->Inflammation Substrate_Discovery_Workflow start Hypothesis: This compound has unknown in vivo substrates animal_model In Vivo Model (e.g., this compound knockout vs. Wild-type mice with inflammatory challenge) start->animal_model sample_collection Sample Collection (e.g., BALF, plasma, tissue lysate) animal_model->sample_collection proteomics Quantitative N-terminomics (TAILS) sample_collection->proteomics data_analysis Bioinformatic Analysis (Identification of neo-N-termini with high KO/WT ratio) proteomics->data_analysis candidate_list List of Putative This compound Substrates data_analysis->candidate_list validation In Vitro Validation candidate_list->validation validation->candidate_list No - Re-evaluate cleavage_assay In Vitro Cleavage Assay (Recombinant substrate + this compound) validation->cleavage_assay Yes cleavage_site Cleavage Site Mapping (Mass Spectrometry / N-terminal sequencing) cleavage_assay->cleavage_site functional_assay Functional Consequence of Cleavage cleavage_site->functional_assay end Validated In Vivo Substrate functional_assay->end

References

Methodological & Application

Application Notes and Protocols for Cathepsin G Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.[1] Dysregulated this compound activity is implicated in several inflammatory diseases, making it a crucial target for therapeutic intervention. This document provides detailed protocols for measuring this compound activity using both colorimetric and fluorometric assays, along with data on substrate specificity and inhibitors to aid in assay design and data interpretation.

Assay Principles

The activity of this compound is typically measured by monitoring the cleavage of a specific synthetic substrate.

  • Colorimetric Assay: This method utilizes a peptide substrate conjugated to a chromophore, p-nitroanilide (pNA). Upon cleavage by this compound, free pNA is released, resulting in a yellow color that can be quantified by measuring the absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the this compound activity.

  • Fluorometric Assay: For higher sensitivity, a fluorometric assay can be employed. This assay uses an internally quenched fluorogenic peptide substrate.[2][3][4] The substrate contains a fluorophore and a quencher in close proximity, which prevents fluorescence. When this compound cleaves the peptide, the fluorophore is separated from the quencher, leading to an increase in fluorescence that can be measured at the appropriate excitation and emission wavelengths.[4]

Data Presentation

Substrate Specificity of this compound

This compound exhibits a dual substrate specificity, with characteristics of both chymotrypsin and trypsin. Its primary cleavage preference is for bulky aromatic or positively charged amino acid residues at the P1 position. The table below summarizes the substrate preference at the P1 position based on kinetic parameters.[5]

P1 Amino Acid ResidueRelative kcat/Km
Lysine (Lys)+++++
Phenylalanine (Phe)+++++
Arginine (Arg)++++
Leucine (Leu)++++
Methionine (Met)+++
Norleucine (Nle)+++
Norvaline (Nva)+++
Alanine (Ala)++
Aspartic Acid (Asp)+

The number of '+' signs indicates the relative efficiency of cleavage.

A commonly used peptide substrate for colorimetric assays is N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide. For fluorometric assays, an example of an internally quenched substrate is Mca-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp, where Mca is the fluorophore and EDDnp is the quencher.[6]

Inhibitors of this compound

Several inhibitors can be used as negative controls in the activity assay or for screening potential therapeutic agents.

InhibitorType of InhibitionPotency (Ki or IC50)
This compound Inhibitor IReversible, CompetitiveKi = 63 nM
ChymostatinCompetitive-
Suc-Val-Pro-PheP-(OPh)2Irreversible-
Phenylmethylsulfonyl fluoride (PMSF)Irreversible-

Experimental Protocols

A. Colorimetric this compound Activity Assay Protocol

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[1]

1. Materials and Reagents:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • This compound Substrate (e.g., 20 mM N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide in DMSO)

  • Recombinant Human this compound (Positive Control)

  • This compound Inhibitor (e.g., 1 mM this compound Inhibitor I)

  • Samples (cell lysates, tissue homogenates, purified enzyme)

2. Sample Preparation:

  • Cell Lysates:

    • Collect cells (e.g., 1 x 10^6) by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes to remove insoluble material.[1]

    • Collect the supernatant (lysate) for the assay.

  • Tissue Homogenates:

    • Homogenize tissue in an appropriate amount of chilled Assay Buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Serum Samples:

    • Serum can often be diluted directly in the Assay Buffer.[1]

3. Assay Procedure:

  • Standard Curve Preparation (Optional, for quantification of pNA):

    • Prepare a 5 mM solution of pNA in Assay Buffer.

    • Create a standard curve by adding 0, 2, 4, 6, 8, 10 µL of 5 mM pNA to wells.

    • Adjust the volume in each well to 100 µL with Assay Buffer to get 0, 10, 20, 30, 40, 50 nmol/well of pNA.[1]

    • Read the absorbance at 405 nm.

  • Reaction Setup:

    • Add samples (up to 50 µL) to the wells of the 96-well plate.

    • For a Sample Blank , prepare a parallel well and add a this compound inhibitor (e.g., 10 µL of 1:50 diluted inhibitor stock) and incubate for 10 minutes at 37°C.[1]

    • For a Positive Control , add 2-5 µL of the reconstituted this compound enzyme solution.

    • Adjust the volume in all wells to 50 µL with Assay Buffer.

  • Substrate Addition:

    • Prepare a Substrate Solution by diluting the this compound Substrate in Assay Buffer (e.g., 2 µL of substrate in 38 µL of Assay Buffer per well).[1]

    • Add 40 µL of the Substrate Solution to each well to initiate the reaction.

  • Measurement:

    • Immediately read the absorbance at 405 nm at time T1.

    • Incubate the plate at 37°C, protected from light.

    • Read the absorbance again at time T2 (e.g., after 60 minutes). For kinetic assays, read every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

  • Calculate the change in absorbance (ΔA) for each sample by subtracting the T1 reading from the T2 reading.

  • Subtract the ΔA of the Sample Blank from the ΔA of the sample.

  • The this compound activity can be calculated using the following formula: Activity (nmol/min/mL) = (ΔA / (T2 - T1)) x (Reaction Volume / (Extinction Coefficient x Sample Volume)) The millimolar extinction coefficient of p-nitroaniline at 410 nm is 8.8 mM⁻¹cm⁻¹.

B. Fluorometric this compound Activity Assay Protocol

This protocol provides a more sensitive alternative to the colorimetric assay.

1. Materials and Reagents:

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader with appropriate filters for the chosen fluorophore (e.g., Excitation/Emission = 325/400 nm for Mca-based substrates)[4]

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Fluorogenic this compound Substrate (e.g., 1 mM stock in DMSO)

  • Recombinant Human this compound (Positive Control)

  • This compound Inhibitor

  • Samples

2. Assay Procedure:

  • Reaction Setup:

    • Follow the same sample preparation and reaction setup steps as the colorimetric assay, using the black microplate.

  • Substrate Addition:

    • Prepare the Fluorogenic Substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 2-10 µM).

    • Add the substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately start measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • The activity is proportional to the rate of increase in fluorescence. A standard curve with the free fluorophore can be used for absolute quantification.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, Substrate, Controls) add_samples Add Samples, Controls, and Inhibitor (for blanks) prep_reagents->add_samples prep_samples Prepare Samples (Lysates, Homogenates, etc.) prep_samples->add_samples add_substrate Add Substrate to Initiate Reaction add_samples->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em) incubate->measure calculate_rate Calculate Rate of Reaction (ΔAbsorbance or ΔFluorescence) measure->calculate_rate determine_activity Determine this compound Activity calculate_rate->determine_activity

Caption: Experimental workflow for the this compound activity assay.

G cluster_reaction Enzymatic Reaction Substrate Peptide-pNA (Substrate) Products Cleaved Peptide + pNA (Colored Product) Substrate->Products Cleavage Enzyme This compound Enzyme->Substrate binds

Caption: this compound cleaves a chromogenic substrate to produce a colored product.

References

Measuring Cathepsin G Activity: A Guide to Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.[1][2][3] Accurate measurement of this compound activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors. This document provides detailed protocols for measuring this compound activity using sensitive and specific fluorogenic substrates.

This compound exhibits a dual substrate specificity, with both chymotrypsin-like and to a lesser extent, trypsin-like activities, cleaving peptide bonds after aromatic and basic amino acid residues.[3][4][5][6][7] The use of fluorogenic substrates offers a continuous and highly sensitive method for determining its enzymatic activity. These substrates are typically peptides that are internally quenched, where a fluorophore and a quencher are positioned on either side of the this compound cleavage site. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.

Principle of the Assay

The most common type of fluorogenic substrates for this compound are based on Fluorescence Resonance Energy Transfer (FRET).[1][8] These substrates consist of a peptide sequence recognized by this compound, flanked by a fluorophore and a quencher molecule. A widely used pair is the fluorophore ortho-aminobenzoyl (Abz) and the quencher N-(2,4-dinitrophenyl)ethylenediamine (EDDnp).[1][4][8][9] In the intact substrate, the fluorescence of Abz is quenched by EDDnp. When this compound cleaves the peptide bond between them, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

Fluorogenic Substrates for this compound

Several fluorogenic substrates have been developed for the specific and sensitive detection of this compound activity. Many of these are derived from the reactive site loops of serpin inhibitors, which are natural substrates of this compound.[4][5][9]

Table 1: Selected Fluorogenic Substrates for this compound

Substrate NamePeptide SequenceFluorophore/Quencherkcat/Km (mM⁻¹s⁻¹)Notes
Abz-TPFSGQ-EDDnpThr-Pro-Phe-Ser-Gly-GlnAbz/EDDnp~100Highly efficient and specific for this compound over neutrophil elastase and proteinase 3.[9]
Abz-EPFWEDQ-EDDnpGlu-Pro-Phe-Trp-Glu-Asp-GlnAbz/EDDnp~100Derived from the protease-activated receptor-1 (PAR-1) sequence and shows high specificity.[9]
Abz-TLLSALQ-EDDnpThr-Leu-Leu-Ser-Ala-Leu-GlnAbz/EDDnp5-20Based on the α1-antichymotrypsin loop.[4][5]
Abz-TPFSALQ-EDDnpThr-Pro-Phe-Ser-Ala-Leu-GlnAbz/EDDnp150An optimized and highly sensitive substrate for this compound.[4][5]

Experimental Protocols

Materials and Reagents
  • Purified Human this compound: Commercially available.

  • Fluorogenic Substrate: e.g., Abz-TPFSGQ-EDDnp (synthesized or commercially available).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.[10]

  • Substrate Stock Solution: Dissolve the fluorogenic substrate in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Store at -20°C.

  • 96-well black microplates: Low-binding plates are recommended.[1][8]

  • Fluorescence plate reader: Capable of excitation at ~320 nm and emission at ~420 nm for Abz/EDDnp-based substrates.

General Assay Protocol for Measuring this compound Activity in Solution

This protocol describes the measurement of this compound activity in a purified system or in biological fluids.

  • Prepare the working substrate solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM). It is recommended to determine the optimal substrate concentration by performing a substrate titration curve.

  • Prepare the enzyme solution: Dilute the purified this compound in assay buffer to a working concentration (e.g., 1-10 nM). The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired measurement time.

  • Set up the reaction: In a 96-well black microplate, add 50 µL of the working substrate solution to each well.

  • Initiate the reaction: Add 50 µL of the enzyme solution to each well to start the reaction. For negative controls, add 50 µL of assay buffer without the enzyme.

  • Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[10] Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each sample.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The enzyme activity can be expressed as the change in fluorescence units per unit of time (RFU/min).

    • To convert this to molar concentration of cleaved substrate per minute, a standard curve of the free fluorophore (e.g., Abz) should be generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate (e.g., 10 µM) add_substrate Add 50 µL Substrate to 96-well plate prep_substrate->add_substrate prep_enzyme Prepare this compound (e.g., 1-10 nM) add_enzyme Add 50 µL this compound to initiate reaction prep_enzyme->add_enzyme measure_fluorescence Measure Fluorescence (Ex: 320 nm, Em: 420 nm) add_enzyme->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_velocity Calculate Initial Velocity (V₀) plot_data->calc_velocity

Caption: Workflow for measuring this compound activity.

Protocol for Measuring Cell Surface this compound Activity

Neutrophils can retain active this compound on their cell surface after degranulation.[1][8] This protocol is adapted for measuring the activity of this membrane-bound enzyme.

  • Isolate Neutrophils: Isolate human neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).

  • Cell Preparation: Resuspend the isolated neutrophils in an appropriate buffer (e.g., PBS with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.[10]

  • Assay Setup: In a 96-well plate, add 100 µL of the cell suspension to each well.

  • Add Substrate: Add 10 µL of the fluorogenic substrate stock solution (e.g., 100 µM in assay buffer) to each well.

  • Incubate and Measure: Incubate the plate at 37°C in a fluorescence plate reader and measure the fluorescence intensity over time as described in the general protocol.

  • Controls: Include wells with neutrophils but no substrate, and wells with substrate but no cells as controls. To confirm the activity is from this compound, a specific inhibitor can be added to a set of wells prior to the addition of the substrate.[10]

This compound in Signaling Pathways

This compound is involved in various signaling pathways, primarily related to inflammation and the immune response. It can process and activate or inactivate a range of signaling molecules, including chemokines, cytokines, and cell surface receptors.[2]

CathepsinG_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell Neutrophil cluster_extracellular Extracellular Environment cluster_response Cellular & Tissue Response Stimulus Pathogen / Tissue Damage Neutrophil Neutrophil Activation Stimulus->Neutrophil Granules Azurophil Granules Neutrophil->Granules Release This compound Release Granules->Release CatG Active this compound Release->CatG ECM Extracellular Matrix Degradation CatG->ECM cleaves Chemokines Chemokine Processing CatG->Chemokines modulates Receptors Receptor Cleavage CatG->Receptors cleaves Angiotensin Angiotensin I -> II CatG->Angiotensin converts Migration Immune Cell Migration ECM->Migration Chemokines->Migration Inflammation Inflammation Amplification Receptors->Inflammation Permeability Increased Vascular Permeability Angiotensin->Permeability Migration->Inflammation

Caption: this compound's role in inflammation.

Troubleshooting

ProblemPossible CauseSolution
No or low signal Inactive enzymeUse a fresh batch of enzyme and verify its activity with a positive control.
Incorrect buffer conditions (pH, ionic strength)Optimize the assay buffer. The recommended buffer is 100 mM Tris-HCl, pH 7.5, 500 mM NaCl.
Substrate degradationPrepare fresh substrate solutions and store them properly.
High background fluorescence Autohydrolysis of the substrateRun a control with substrate only to determine the rate of spontaneous hydrolysis.
Contaminated reagentsUse high-purity reagents and water.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.

Conclusion

The use of fluorogenic substrates provides a robust and sensitive method for the quantitative analysis of this compound activity. The protocols and information provided herein offer a comprehensive guide for researchers to accurately measure this important enzyme's activity in various experimental settings, contributing to a better understanding of its role in health and disease and aiding in the discovery of novel therapeutic agents.

References

Colorimetric Assay for Cathepsin G Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[1] It plays a crucial role in the innate immune response, including the degradation of engulfed pathogens and tissue remodeling at sites of inflammation.[1] Dysregulation of this compound activity has been implicated in various inflammatory diseases and autoimmune disorders, making it a significant target for therapeutic intervention.[2] This document provides a detailed protocol for the quantification of this compound activity using a colorimetric assay, a straightforward and reliable method suitable for various research and drug development applications.

The assay is based on the enzymatic cleavage of a specific synthetic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), by this compound. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[3] The rate of pNA release is directly proportional to the this compound activity in the sample.

Data Presentation

The following tables summarize key quantitative data related to the colorimetric this compound assay.

Table 1: Kinetic Parameters of Human this compound

ParameterSubstrateValueReference
KmSuc-Ala-Ala-Pro-Phe-pNA1.7 mM[4][5]

Table 2: this compound Activity in Biological Samples

Sample TypeConditionThis compound Activity/ConcentrationReference
Synovial FluidRheumatoid ArthritisSignificantly increased compared to Osteoarthritis[2]
Synovial FluidReactive Arthritis11.4 +/- 9.2 IU/I
Synovial FluidRheumatoid Arthritis16.4 +/- 6.2 IU/I
Washed Human Platelets (activated)-Potent activation, comparable to thrombin[6]
Neutrophils (LPS-primed, fMLP-stimulated)-~100 ng of cell surface human leukocyte elastase activity per 10^6 cells (Note: Elastase activity, this compound is co-expressed)[7]
Plasma (Dog)Normal38 µg/mL (as a complex with α1-proteinase inhibitor)[8]

Note: Direct quantitative comparisons between studies may be challenging due to variations in assay conditions, substrates, and unit definitions.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound can activate Protease-Activated Receptor 4 (PAR4) on the surface of cells like platelets.[9] This initiates a G-protein-coupled signaling cascade involving Gq/11 and G12/13, leading to downstream effector activation and cellular responses such as calcium mobilization and platelet aggregation.[9][10]

CathepsinG_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CatG This compound PAR4 PAR4 CatG->PAR4 Cleavage & Activation Gq Gq/11 PAR4->Gq G1213 G12/13 PAR4->G1213 PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response RhoA->Response

Caption: this compound signaling via PAR4 activation.

Experimental Workflow

The following diagram outlines the key steps of the colorimetric assay for this compound quantification.

CathepsinG_Workflow prep 1. Sample & Reagent Preparation plate 2. Plate Setup (Samples, Standards, Controls) prep->plate substrate 3. Substrate Addition (Suc-AAPF-pNA) plate->substrate incubate 4. Incubation (e.g., 37°C for 1-2 hours) substrate->incubate read 5. Absorbance Measurement (405 nm) incubate->read analyze 6. Data Analysis (Standard Curve & Activity Calculation) read->analyze

Caption: Experimental workflow for this compound assay.

Experimental Protocols

Materials and Reagents
  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Purified human this compound (for standard curve)

  • This compound Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • p-Nitroaniline (pNA) Standard

  • This compound specific inhibitor (optional, for control)

  • Samples (cell lysates, tissue extracts, serum, etc.)

Assay Protocol
  • Standard Curve Preparation:

    • Prepare a series of pNA standards in Assay Buffer (e.g., 0, 10, 20, 30, 40, 50 nmol/well).

    • Add 100 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • Cell Lysates: Lyse 1-2 x 106 cells in 50-100 µL of chilled Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

    • Tissue Extracts: Homogenize tissue in Assay Buffer and centrifuge to clarify the lysate.

    • Serum/Plasma: Samples can often be diluted directly in Assay Buffer.

    • Determine the protein concentration of the lysates if desired.

  • Assay Procedure:

    • Add 50 µL of your prepared samples to the wells.

    • For a background control, a separate set of sample wells can be pre-incubated with a specific this compound inhibitor.

    • Prepare a Substrate Mix by diluting the Suc-AAPF-pNA substrate in Assay Buffer to the desired final concentration (e.g., 200 µM).

    • Initiate the reaction by adding 50 µL of the Substrate Mix to each well (including standards and samples).

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the sample's enzyme activity.

    • Measure the absorbance at 405 nm using a microplate reader. For kinetic assays, readings can be taken at multiple time points.

Data Analysis
  • Standard Curve:

    • Subtract the absorbance of the 0 nmol/well standard (blank) from all other standard readings.

    • Plot the corrected absorbance values against the known pNA concentrations to generate a standard curve.

    • Determine the equation of the line (y = mx + c) from the linear regression of the standard curve.

  • This compound Activity Calculation:

    • Subtract the absorbance of the background control (if used) from the sample readings.

    • Use the standard curve equation to determine the amount of pNA produced in each sample well (in nmol).

    • Calculate the this compound activity using the following formula:

    Activity (nmol/min/mL) = (pNA amount from standard curve (nmol) / (Incubation time (min) x Sample volume (mL))) x Dilution factor

    One unit of this compound activity is typically defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of pNA per minute at a specific temperature (e.g., 37°C).[11]

Logical Relationships in Assay Design

The following diagram illustrates the logical relationships between the different components and controls in the colorimetric this compound assay.

Assay_Logic cluster_components Assay Components cluster_measurements Measurements & Controls Enzyme This compound (in Sample) Product pNA (Chromophore) Enzyme->Product Catalyzes Cleavage Substrate Suc-AAPF-pNA Substrate->Product SampleWell Sample Well (Enzyme + Substrate) Product->SampleWell Generates Signal BlankWell Blank Well (Buffer + Substrate) Product->BlankWell No Signal Generated InhibitorWell Inhibitor Control (Enzyme + Substrate + Inhibitor) Product->InhibitorWell Signal is Inhibited StandardCurve pNA Standard Curve StandardCurve->Product Provides Quantification Standard

Caption: Logical relationships in the this compound assay.

References

Measuring Cathepsin G Activity in Cell Lysates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2][3][4] It plays a crucial role in host defense mechanisms, including the killing and digestion of engulfed pathogens.[2][3] Beyond its antimicrobial functions, this compound is implicated in tissue remodeling at sites of inflammation and participates in various inflammatory and immune pathways.[5] Dysregulated this compound activity is associated with chronic inflammatory conditions and autoimmune disorders, making it a significant target for therapeutic intervention. This document provides detailed protocols for measuring this compound activity in cell lysates using a colorimetric assay, a common and reliable method for quantifying its enzymatic activity.

Principle of the Assay

The colorimetric assay for this compound activity is based on the cleavage of a specific synthetic substrate by the enzyme.[6] In this assay, this compound cleaves a substrate, releasing a chromophore, p-Nitroaniline (pNA).[1][2][3][6] The amount of pNA released is directly proportional to the this compound activity in the sample and can be quantified by measuring the absorbance at 405 nm.[1][2][3][6] The inclusion of a specific this compound inhibitor allows for the determination of background absorbance, ensuring the specificity of the measurement.[1][2][6]

Data Presentation

Quantitative Assay Parameters
ParameterValueSource
Detection MethodColorimetric (Absorbance at 405 nm)[1][3]
Sample TypesCell Lysates, Tissue Extracts[6]
Assay TypeEnzyme Activity (Quantitative)
Assay Range0 - 50 nmol/well (pNA standard)[2]
Assay TimeApproximately 1 hour
Typical pNA Standard Curve
pNA Concentration (nmol/well)Absorbance at 405 nm (OD)
00
10User-determined
20User-determined
30User-determined
40User-determined
50User-determined

Note: The absorbance values are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Assay Buffer

  • This compound Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)[7]

  • This compound Inhibitor

  • pNA Standard (e.g., 0.1 M)

  • Positive Control (optional)

  • Chilled Lysis Buffer (compatible with the assay buffer)

  • Deionized Water (dH₂O)

  • Pipettes and pipette tips

  • Microcentrifuge

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_add Add Samples & Controls to Plate protein_quant->sample_add standard_prep pNA Standard Curve Preparation standard_prep->sample_add reagent_prep Reagent Preparation inhibitor_add Add Inhibitor (for background) reagent_prep->inhibitor_add sample_add->inhibitor_add pre_incubation Pre-incubate inhibitor_add->pre_incubation substrate_add Add Substrate pre_incubation->substrate_add incubation Incubate substrate_add->incubation read_absorbance Read Absorbance (405 nm) incubation->read_absorbance calculate_activity Calculate this compound Activity read_absorbance->calculate_activity signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling CatG This compound PAR Protease-Activated Receptor (PAR) CatG->PAR Cleavage & Activation G_protein G-Protein Activation PAR->G_protein Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Inflammatory_Response Inflammatory Response (Cytokine Release) Downstream->Inflammatory_Response

References

Application Notes and Protocols for Cathepsin G Immunohistochemistry in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Cathepsin G in formalin-fixed, paraffin-embedded (FFPE) tissues. This compound, a serine protease found predominantly in the azurophilic granules of neutrophils, plays a significant role in inflammation, immune responses, and various pathologies.[1][2] Accurate detection of its localization and expression in tissues is crucial for understanding its biological function and its potential as a therapeutic target.

Data Presentation

The following table summarizes typical experimental parameters for this compound IHC, compiled from manufacturer datasheets and scientific literature. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

ParameterRecommendation/ExampleSource
Primary Antibody Rabbit or Goat Polyclonal/Monoclonal anti-Cathepsin GManufacturer Datasheets
Antibody Dilution 1:10 - 1:5000[3][4]
Incubation Time (Primary) 1 hour at Room Temperature or Overnight at 4°C[3][5]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0)Manufacturer Datasheets
Detection System HRP-conjugated secondary antibody with DAB chromogen[4]
Positive Control Tissue Human Spleen, Tonsil, Inflamed Tissues, Myeloid Leukemia[1][4]
IHC Scoring Method Semi-quantitative analysis based on staining intensity (0-3) and percentage of positive cells.[6][6]

Experimental Protocols

This protocol outlines the key steps for performing immunohistochemistry for this compound on FFPE tissue sections.

Materials
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, 10 mM Tris, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Preheat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse slides with deionized water and then with wash buffer.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature.

    • Rinse slides with wash buffer two times for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Cathepsin G antibody to its optimal concentration in blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer three times for 5 minutes each.

    • Incubate slides with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature.

    • Rinse slides with wash buffer three times for 5 minutes each.

    • Incubate slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with wash buffer three times for 5 minutes each.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.

    • Dehydrate the slides through graded ethanols (70%, 95%, 100%) and clear in xylene (or substitute).

    • Mount a coverslip using a permanent mounting medium.

Visualizations

Experimental Workflow

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-Cathepsin G) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Substrate (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: Immunohistochemistry workflow for this compound detection.

This compound Signaling Pathways in Inflammation

CathepsinG_Signaling cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space cluster_effects Downstream Effects CathepsinG This compound (Released from Azurophilic Granules) Pro_Cytokines Pro-Cytokines (e.g., pro-IL-1β, pro-TNF-α) CathepsinG->Pro_Cytokines Cleavage Chemokines Chemokines CathepsinG->Chemokines Processing ECM Extracellular Matrix (e.g., fibronectin, elastin) CathepsinG->ECM Degradation PARs Protease-Activated Receptors (PARs) on Target Cells CathepsinG->PARs Cleavage & Activation Active_Cytokines Active Cytokines (IL-1β, TNF-α) Pro_Cytokines->Active_Cytokines Altered_Chemokine_Activity Altered Chemokine Activity Chemokines->Altered_Chemokine_Activity ECM_Degradation ECM Degradation & Tissue Remodeling ECM->ECM_Degradation Cellular_Activation Cellular Activation & Signaling PARs->Cellular_Activation Inflammation Inflammation & Immune Cell Recruitment Active_Cytokines->Inflammation Altered_Chemokine_Activity->Inflammation ECM_Degradation->Inflammation Cellular_Activation->Inflammation

Caption: this compound's role in inflammatory signaling pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CatG) is a neutral serine protease predominantly found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, CatG can be released and subsequently bind to the surface of various immune and non-immune cells.[3][4][5] This cell surface-associated form of CatG remains catalytically active and plays a significant role in modulating immune responses, inflammation, and intercellular communication.[3][6] Its functions include processing of cytokines and chemokines, activation of protease-activated receptors (PARs), and regulation of cell adhesion and migration.[1][6][7][8]

The analysis of cell surface this compound by flow cytometry is a powerful tool to identify and characterize cell populations that have captured this protease, providing insights into their potential functional state in various physiological and pathological conditions. This document provides detailed protocols for the detection of cell surface this compound on immune cells using both antibody-based and activity-based probe methods, along with data presentation guidelines and diagrams of relevant pathways and workflows.

Data Presentation

Table 1: Immune Cell Subsets with Reported Cell Surface this compound Expression
Cell TypeSub-populationMarker ProfileReference
T LymphocytesCD39+ Regulatory T cellsCD4+CD25+CD127dimCD39+[7][9]
Double Positive T cellsCD4+CD8+[7][9]
T helper 9 (Th9) cellsCD4+[7][9]
T helper 22 (Th22) cellsCD4+[7][9]
Natural Killer (NK) CellsCD16-CD56dim[10]
CD16dimCD56-[10]
NeutrophilsPolymorphonuclear NeutrophilsCD16+CD66b+[3][11]
B LymphocytesCD19+ or CD20+[9]
PlateletsCD41/CD61+[9]
Table 2: Reagents and Typical Concentrations for Flow Cytometry
ReagentTypeRecommended Concentration/DilutionIncubation Time & Temperature
Anti-Cathepsin G Antibody (FITC conjugate)Monoclonal AntibodyVaries by manufacturer, typically 1-5 µg/mL30 min at 4°C
Isotype Control (FITC conjugate)Matched to primary antibodySame concentration as primary antibody30 min at 4°C
MARS116-BtActivity-Based Probe2 µM30 min at Room Temperature
Streptavidin-FITC (for MARS116-Bt)Secondary ReagentVaries by manufacturer, typically 1:100-1:40015-30 min at 4°C
This compound Inhibitor (e.g., Suc-Val-Pro-PheP(OPh)2)Control Reagent50 µM15 min pre-incubation at Room Temperature
Cell Surface Phenotyping Antibodies (e.g., anti-CD4, CD8, CD39, CD56)Monoclonal AntibodiesVaries by manufacturer30 min at 4°C

Experimental Protocols

Protocol 1: Antibody-Based Detection of Cell Surface this compound

This protocol describes the direct immunofluorescent staining of cell surface this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Staining Buffer (PBS + 1% FBS)

  • FITC-conjugated anti-human this compound antibody

  • FITC-conjugated isotype control antibody

  • Antibodies for cell phenotyping (e.g., PE-conjugated anti-CD4, APC-conjugated anti-CD39)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the cells twice with cold PBS and resuspend in cold Staining Buffer at a concentration of 1 x 10^7 cells/mL.

  • Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes. b. Add the pre-titrated amount of FITC-conjugated anti-Cathepsin G antibody to the sample tube. c. Add the same amount of FITC-conjugated isotype control antibody to a separate control tube. d. Add other cell surface marker antibodies to the tubes as required for multi-color analysis. e. Vortex gently and incubate for 30 minutes at 4°C in the dark.[9]

  • Washing: Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300 x g for 5-8 minutes at 4°C. Discard the supernatant.

  • Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Staining Buffer.

  • Viability Staining: Add a viability dye according to the manufacturer's instructions just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer.[9] Acquire a sufficient number of events for robust statistical analysis.

Protocol 2: Activity-Based Probe Detection of Cell Surface this compound

This protocol utilizes an activity-based probe (ABP) to detect catalytically active this compound on the cell surface. MARS116-Bt is a biotinylated probe that covalently binds to the active site of this compound.[11]

Materials:

  • PBS

  • MARS116-Bt probe (2 µM working solution)

  • This compound inhibitor (for control)

  • Streptavidin-FITC (or other fluorochrome conjugate)

  • Antibodies for cell phenotyping

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and wash cells as described in Protocol 1. Resuspend in PBS at 5 x 10^6 cells/mL.[10]

  • (Optional) Inhibition Control: For a negative control, pre-incubate a sample of cells with a this compound inhibitor (e.g., 50 µM Suc-Val-Pro-PheP(OPh)2) for 15 minutes at room temperature.[11]

  • Probe Labeling: a. Add MARS116-Bt to the cell suspension to a final concentration of 2 µM.[10][11] b. Incubate for 30 minutes at room temperature.[10][11]

  • Washing: Wash the cells three times with PBS to remove unbound probe.[11]

  • Secondary Staining: a. Resuspend the cells in 100 µL of Staining Buffer containing the pre-titrated amount of Streptavidin-FITC and other phenotyping antibodies. b. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Staining Buffer as described previously.

  • Resuspension and Analysis: Resuspend the final cell pellet in Staining Buffer, add a viability dye, and analyze by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis start Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient) start->pbmc_isolation cell_wash Cell Wash & Count pbmc_isolation->cell_wash staining Staining with Anti-CatG Ab or MARS116 Probe cell_wash->staining phenotyping Add Phenotyping Antibodies (e.g., CD4, CD39) staining->phenotyping incubation Incubation (Time & Temp Dependent) phenotyping->incubation wash_stain Wash Steps incubation->wash_stain acquisition Flow Cytometry Data Acquisition wash_stain->acquisition gating Gating Strategy (Singlets, Live Cells, Phenotypes) acquisition->gating analysis Analyze CatG Expression (MFI, % Positive) gating->analysis

Caption: Workflow for cell surface this compound analysis by flow cytometry.

Signaling Pathways of Cell Surface this compound

cathepsin_g_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects catg Cell Surface This compound par Protease-Activated Receptor (PAR) catg->par Cleavage & Activation mhc1 MHC Class I catg->mhc1 Upregulation cytokine_receptor Cytokine/Chemokine Receptor catg->cytokine_receptor Processing ecm Extracellular Matrix (ECM) catg->ecm Degradation g_protein G-Protein Signaling par->g_protein antigen_presentation Enhanced Antigen Presentation mhc1->antigen_presentation cytokine_mod Cytokine/Chemokine Modulation cytokine_receptor->cytokine_mod migration Cell Migration ecm->migration

Caption: Signaling roles of cell surface this compound.

References

Application Notes: Intracellular Staining of Cathepsin G for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a neutral serine protease predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and mast cells.[1] It plays a crucial role in both innate and adaptive immunity, contributing to pathogen elimination, inflammation, and antigen presentation.[1][2][3] Intracellular flow cytometry is a powerful technique to identify and quantify this compound-expressing cell populations, enabling researchers to study their role in various physiological and pathological processes, including inflammatory diseases and cancer.[4] These application notes provide a comprehensive guide to successfully performing intracellular staining of this compound for flow cytometric analysis.

Biological Context and Applications

This compound is involved in a multitude of cellular processes:

  • Innate Immunity: As a key component of neutrophil granules, this compound is involved in the degradation of engulfed pathogens within phagosomes.[5] It also possesses bactericidal activity independent of its enzymatic function.[5]

  • Inflammation: Released into the extracellular space upon neutrophil activation, this compound can modulate inflammatory responses by processing cytokines, chemokines, and cell surface receptors.[1][2][3][6]

  • Antigen Presentation: this compound can process antigens for presentation by major histocompatibility complex (MHC) class II molecules, thereby influencing the adaptive immune response.

  • Signaling: this compound can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to their activation and aggregation, highlighting a link between inflammation and thrombosis.[7][8][9][10]

The detection of intracellular this compound by flow cytometry has numerous applications in research and drug development, including:

  • Immunophenotyping: Identifying and quantifying neutrophil and monocyte populations.

  • Inflammatory Disease Research: Studying the role of this compound-expressing cells in diseases like chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.[5]

  • Cancer Research: Investigating the involvement of neutrophils and this compound in the tumor microenvironment.

  • Drug Development: Assessing the effect of therapeutic agents on the expression and activity of this compound in target cell populations.

Experimental Design Considerations

Successful intracellular staining of this compound requires careful consideration of the following:

  • Cell Preparation: Use fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes for optimal results. Ensure single-cell suspensions to avoid aggregates that can block the flow cytometer.

  • Fixation and Permeabilization: This is a critical step for allowing antibodies to access intracellular antigens. The choice of reagents can affect antigenicity and cell morphology. Formaldehyde-based fixatives followed by permeabilization with saponin or Tween-20 are commonly used.[11][12][13] Methanol can also be used for permeabilization and is particularly useful for some nuclear antigens, but it may not be compatible with all fluorochromes.[12][14]

  • Antibody Selection: Choose an antibody validated for intracellular flow cytometry. Titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Controls: Include the following controls in your experiment:

    • Unstained Cells: To assess autofluorescence.

    • Isotype Control: To determine non-specific antibody binding.

    • Fluorescence Minus One (FMO) Controls: To properly set gates for multicolor panels.

    • Biological Controls: Include samples from healthy donors and relevant disease models.

Data Presentation

Table 1: Recommended Reagents and Materials
Reagent/MaterialSupplier ExampleCatalog # Example
Anti-Human this compound Antibody (FITC conjugated)antibodies-onlineABIN5565299
Anti-Human this compound Antibody (PE conjugated)Biocomparean-cathepsin-l-g-11-pe-antibody
Anti-Human this compound Antibody (Unconjugated)Novus BiologicalsNBP2-92789
Fixation Buffer (e.g., 4% Paraformaldehyde)VariousN/A
Permeabilization Buffer (e.g., 0.1% Saponin or 0.2% Tween-20)VariousN/A
Flow Cytometry Staining BufferVariousN/A
Fc BlockVariousN/A
Live/Dead StainVariousN/A
Table 2: Example Experimental Parameters
ParameterRecommended ValueNotes
Cell Number 1 x 10^6 cells per sampleAdjust as needed based on cell type and availability.
Antibody Concentration Titrate for optimal staining (e.g., 1:50 - 1:200 for unconjugated)Refer to the manufacturer's datasheet for starting recommendations.[12]
Fixation Time 15-20 minutes at room temperature
Permeabilization Time 15 minutes at room temperature
Antibody Incubation Time 30 minutes at room temperature, protected from light
Wash Steps 2-3 washes with staining buffer after antibody incubations

Experimental Protocols

Protocol 1: Intracellular Staining of this compound in Human Whole Blood

This protocol is suitable for identifying this compound-positive neutrophils and monocytes directly in whole blood.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Anti-Human this compound antibody (fluorochrome-conjugated)

  • Fixation/Permeabilization Kit (e.g., containing formaldehyde and saponin)

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow Cytometry Staining Buffer

  • Fc Block

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Surface Staining (Optional): a. To 100 µL of whole blood, add antibodies for surface markers (e.g., CD14 for monocytes, CD16 for neutrophils). b. Incubate for 20-30 minutes at 4°C in the dark. c. Wash with 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Fixation: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15 minutes at room temperature.

  • Permeabilization and Intracellular Staining: a. Add 1 mL of Permeabilization Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. b. Resuspend the cell pellet in the residual volume and add the anti-Cathepsin G antibody or isotype control. c. Incubate for 30 minutes at room temperature in the dark.

  • RBC Lysis: a. Add 2 mL of 1X RBC Lysis Buffer. b. Incubate for 10 minutes at room temperature. c. Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Final Wash and Acquisition: a. Resuspend the cell pellet in 500 µL of staining buffer. b. Acquire events on a flow cytometer.

Protocol 2: Intracellular Staining of this compound in Isolated PBMCs and Granulocytes

This protocol is for use with isolated cell populations.

Materials:

  • Isolated PBMCs and/or granulocytes

  • Anti-Human this compound antibody (fluorochrome-conjugated)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS)

  • Flow Cytometry Staining Buffer

  • Fc Block

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Start with a single-cell suspension of 1 x 10^6 cells in a flow cytometry tube.

  • Surface Staining (Optional): a. Follow steps 1a-1c from Protocol 1.

  • Fixation: a. Resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 15-20 minutes at room temperature. c. Wash with 2 mL of staining buffer and centrifuge. Discard the supernatant.

  • Permeabilization: a. Resuspend the cell pellet in 1 mL of Permeabilization Buffer. b. Incubate for 15 minutes at room temperature. c. Centrifuge and discard the supernatant.

  • Intracellular Staining: a. Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-Cathepsin G antibody or isotype control. b. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash and Acquisition: a. Wash with 2 mL of Permeabilization Buffer. b. Centrifuge and discard the supernatant. c. Resuspend the cell pellet in 500 µL of staining buffer. d. Acquire events on a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Intracellular Staining cluster_analysis Analysis start Start with Whole Blood or Isolated Cells surface_stain Optional: Surface Marker Staining start->surface_stain wash1 Wash surface_stain->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation permeabilization Permeabilization (e.g., Saponin) fixation->permeabilization ic_stain Incubate with anti-Cathepsin G Ab permeabilization->ic_stain wash2 Wash ic_stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analysis Data Analysis acquire->analysis

Figure 1. Experimental workflow for intracellular this compound staining.

cathepsin_g_par4_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular catg This compound par4 PAR4 catg->par4 Cleavage & Activation gq Gq par4->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca2+ Release (from ER) ip3->ca_release platelet_activation Platelet Activation & Aggregation pkc->platelet_activation ca_release->platelet_activation

Figure 2. This compound-mediated PAR4 signaling pathway.

Troubleshooting

Table 3: Common Issues and Solutions
ProblemPossible CauseSuggested Solution
No or Weak Signal - Insufficient antibody concentration- Inadequate permeabilization- Low target expression- Titrate antibody to a higher concentration.- Optimize permeabilization reagent and incubation time.- Use a positive control cell type known to express this compound (e.g., neutrophils).[15]
High Background - Non-specific antibody binding- Insufficient washing- Antibody concentration too high- Use an Fc block to prevent binding to Fc receptors.- Include an isotype control.- Increase the number of wash steps.- Titrate the antibody to a lower concentration.
Poor Cell Viability - Harsh cell preparation- Excessive vortexing or centrifugation- Handle cells gently.- Use a live/dead stain to exclude dead cells from the analysis.
Cell Clumping - Presence of DNA from dead cells- Add DNase to the cell suspension.

For more detailed troubleshooting, refer to general flow cytometry guides.

References

Application Notes and Protocols for Recombinant Human Cathepsin G Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the expression and purification of recombinant human Cathepsin G (CTSG). This compound is a serine protease primarily found in the azurophilic granules of neutrophils and is involved in inflammation, immune responses, and the pathology of various diseases.[1][2] Access to high-purity, active recombinant this compound is crucial for biochemical and structural studies, inhibitor screening, and the development of novel therapeutics.

Introduction

Human this compound is a 255-amino acid preproenzyme that undergoes post-translational modifications to yield a mature, active protease.[3][4] Its expression in recombinant systems can be challenging due to its inherent antimicrobial properties and high isoelectric point (pI of ~12.0).[5] This document outlines strategies for successful expression in various hosts and subsequent purification to homogeneity.

Expression Systems

The choice of expression system is critical for obtaining functional recombinant this compound. The most common systems employed are E. coli, yeast (Pichia pastoris), and mammalian cells. Each system presents distinct advantages and challenges.

Expression Data Summary
Expression SystemHost StrainTypical YieldPurityAdvantagesDisadvantagesReference
E. coli SHuffle® T7 Express80 ± 2 mg/L (murine)>90%High yield, cost-effective, rapid expression.Potential for inclusion bodies, lack of post-translational modifications.[6]
E. coli GenericNot specified>97%High purity achievable.Endotoxin contamination risk.[7][8]
Yeast (P. pastoris) X-33200 µg/LPartially PurifiedEukaryotic protein folding, secretion into media.Low yield, potential for hyperglycosylation, antifungal activity of CatG.[5][9]
Mammalian (Expi293™) Expi293F™Not specifiedHighProper protein folding and post-translational modifications.Higher cost, more complex culture conditions, potential for co-purification of endogenous proteases.[10]
Baculovirus Not specifiedNot specifiedNot specifiedHigh expression levels, suitable for complex proteins.Time-consuming, higher cost than prokaryotic systems.[11]

Experimental Protocols

Protocol 1: Expression of His-tagged Human this compound in Pichia pastoris

This protocol is adapted from methodologies describing the expression of modified human this compound in P. pastoris. To circumvent the protein's antifungal activity and facilitate purification, it is expressed as an inactive fusion protein.[5]

1. Gene Synthesis and Vector Construction:

  • Synthesize the human this compound gene with codon optimization for P. pastoris.

  • Introduce amino acid substitutions (e.g., Arginine to Glutamine) to reduce the pI and remove potential yeast Kex2 protease cleavage sites.[5]

  • Clone the modified this compound gene into a secretion vector like pPICzα, downstream of an N-terminal fusion tag consisting of a 6xHis tag and a cytochrome B5 (CytB5) domain. An enteropeptidase cleavage site should be engineered between the fusion tag and the this compound sequence for subsequent activation.[5][9]

2. P. pastoris Transformation and Screening:

  • Linearize the expression vector and transform it into P. pastoris strain X-33 via electroporation.[5]

  • Select for Zeocin-resistant colonies and screen for the best-expressing clones by small-scale induction with methanol.

3. Fermentation and Protein Expression:

  • Inoculate a suitable volume of Buffered Glycerol-complex Medium (BMGY) with the selected clone and grow to a high cell density.

  • Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) and adding methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.

4. Harvesting:

  • Centrifuge the culture to pellet the cells. The secreted recombinant fusion protein will be in the supernatant.

Protocol 2: Purification of His-tagged Human this compound

This protocol describes the purification of the His-tagged fusion protein from the yeast culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).

1. Preparation of Supernatant:

  • Clarify the culture supernatant by centrifugation and filtration to remove any remaining cells and debris.

  • Concentrate the supernatant and buffer-exchange into an appropriate binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA or other suitable IMAC column with the binding buffer.[5]

  • Load the prepared supernatant onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

3. Protein Activation and Further Purification (Optional):

  • If active this compound is required, treat the purified fusion protein with enteropeptidase to cleave off the His-CytB5 tag.

  • The active this compound can be further purified from the cleavage reaction mixture by a second round of IMAC (to remove the cleaved tag and any uncleaved fusion protein) followed by size-exclusion or ion-exchange chromatography.

Protocol 3: Purification of this compound using Affinity Chromatography with Inhibitors

This method is suitable for purifying this compound from sources where it is not tagged, such as from neutrophil extracts or from recombinant systems without an affinity tag.

1. Preparation of Affinity Resin:

  • Couple a specific this compound inhibitor, such as squash trypsin inhibitor (CMTI I) or bovine pancreatic trypsin inhibitor (BPTI), to a solid support like Sepharose 4B.[12]

2. Chromatography:

  • Equilibrate the affinity column with a suitable buffer (e.g., 0.2 M Tris/HCl, pH 8.0).

  • Load the protein sample onto the column. This compound will bind specifically to the immobilized inhibitor.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the bound this compound by changing the pH or by using a competitive inhibitor in the elution buffer.[12]

Visualizations

Experimental Workflow

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_qc Quality Control gene_synthesis Gene Synthesis & Codon Optimization vector_construction Cloning into Expression Vector (e.g., pPICzα) gene_synthesis->vector_construction transformation Transformation into Host (e.g., P. pastoris) vector_construction->transformation screening Clone Screening transformation->screening fermentation Fermentation & Induction screening->fermentation harvesting Harvesting (Supernatant Collection) fermentation->harvesting imac Immobilized Metal Affinity Chromatography (IMAC) harvesting->imac activation Proteolytic Cleavage of Fusion Tag (Enteropeptidase) imac->activation polishing Polishing Steps (e.g., Ion-Exchange) activation->polishing sds_page SDS-PAGE & Western Blot polishing->sds_page activity_assay Enzymatic Activity Assay polishing->activity_assay

Caption: Workflow for recombinant this compound expression and purification.

This compound Signaling Pathway

Cathepsin_G_Signaling cluster_cell Platelet / Target Cell catg This compound par4 Protease-Activated Receptor 4 (PAR4) catg->par4 Cleavage & Activation gq Gαq par4->gq g1213 Gα12/13 par4->g1213 plc Phospholipase C gq->plc rhoa RhoA g1213->rhoa ip3 IP3 plc->ip3 dag DAG plc->dag adhesion Cell Adhesion rhoa->adhesion ca2 Ca²⁺ Mobilization ip3->ca2 platelet_agg Platelet Aggregation dag->platelet_agg ca2->platelet_agg platelet_agg->adhesion

Caption: this compound activation of PAR4 signaling in platelets.

References

Application Notes for Cathepsin G Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils and mast cells.[1][2] It plays a multifaceted role in the immune system, contributing to host defense, inflammation, and tissue remodeling.[3][4] CTSG's diverse functions include killing pathogens, processing cytokines and chemokines, degrading extracellular matrix components, and activating other proteases and cell surface receptors.[1][3][4][5] The use of this compound knockout (Ctsg-/-) mouse models has been instrumental in elucidating its specific roles in various physiological and pathological processes, making it a valuable tool for researchers in immunology, cardiovascular biology, and drug development. These models allow for the investigation of the direct consequences of CTSG absence in complex disease environments.

Applications in Disease Research

1. Cardiovascular Disease

  • Atherosclerosis: Ctsg-/- mice, particularly when crossed with atherosclerosis-prone strains like Apolipoprotein E knockout (Apoe-/-) mice, have revealed a role for CTSG in the progression of atherosclerotic lesions. Studies show that CTSG deficiency reduces the complexity of lesions and decreases the number of apoptotic cells within plaques.[6] Mechanistically, CTSG is deposited on the arterial endothelium where it strengthens the adhesion of myeloid cells, a critical step in plaque formation.[7][8] Therefore, Ctsg-/- mice are a key model for studying the mechanisms of leukocyte recruitment in atherogenesis and for testing potential therapeutics that target this pathway.

  • Abdominal Aortic Aneurysms (AAAs): In experimental models of AAA induced by calcium chloride (CaCl2), Ctsg-/- mice are protected from aneurysm formation.[5] This protection is linked to reduced degradation of elastin and collagen in the aortic wall. CTSG contributes to AAA pathogenesis directly through its elastinolytic activity and indirectly by activating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[5]

2. Respiratory Disease & Host Defense

  • Bacterial Pneumonia: Ctsg-/- mouse models have been crucial in demonstrating the non-redundant role of CTSG in lung-protective immunity against pathogens like Streptococcus pneumoniae.[9][10] Ctsg-/- mice, and particularly Ctsg-/-/Neutrophil Elastase (NE)-/- double knockout mice, exhibit severely impaired bacterial clearance from the lungs despite normal neutrophil recruitment.[9] This leads to increased lung permeability and higher mortality, identifying neutrophil-derived CTSG as a primary component of the innate defense in the lungs.[9][10]

  • Pseudomonas aeruginosa Infection: In models of P. aeruginosa lung infection, relevant to cystic fibrosis, the absence of CTSG improves bacterial clearance.[11] This suggests that in some contexts, CTSG may interfere with effective host defense mechanisms.[11]

  • Emphysema: In models of cigarette smoke-induced lung damage, mice deficient in CTSG and other neutrophil serine proteases are substantially protected from developing emphysema.[12] This highlights CTSG's role in the chronic tissue destruction seen in conditions like COPD.

3. Autoimmune and Inflammatory Diseases

  • Rheumatoid Arthritis: Ctsg-/- mice are resistant to developing experimental arthritis, such as collagen-induced arthritis (CIA).[1][13] CTSG is found at elevated levels in the synovial fluid of rheumatoid arthritis patients and acts as a chemoattractant for monocytes, contributing to the inflammatory infiltrate in the joints.[1] These knockout models are therefore essential for studying the pathogenesis of arthritis and for evaluating CTSG inhibitors.

  • Type 1 Diabetes: Studies suggest CTSG is involved in the antigen presentation of proinsulin, which can lead to the activation of pathogenic CD4+ T cells.[14] Ctsg-/- mice can be used to explore the role of CTSG in the initiation and progression of autoimmune diabetes.

4. Hemostasis and Thrombosis

  • Thrombosis: this compound can activate platelets, primarily through Protease-Activated Receptor 4 (PAR4), and contributes to thrombosis.[15][16] Studies using Ctsg-/- mice show a significant reduction in thrombosis and prolonged bleeding times, establishing a crucial role for CTSG in hemostasis and vessel occlusion after injury.[15] These models are valuable for investigating the links between inflammation and thrombosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from research utilizing Ctsg-/- mouse models.

Table 1: Phenotypic Outcomes in Ctsg-/- Mouse Models

Disease ModelMouse BackgroundKey FindingQuantitative ResultReference
Atherosclerosis ApoE-/-Reduced lesion complexityLower percentage of complex lesions in the aortic root.[6]
ApoE-/-Reduced atherogenesisSignificant reduction in atherosclerotic lesion formation.[7][8]
Abdominal Aortic Aneurysm Ldlr-/-Protection from AAAReduced aortic wall elastin fragmentation and collagen degradation.[5]
Bacterial Pneumonia C57BL/6Impaired bacterial clearanceSignificantly increased bacterial loads in BALF and lung tissue at days 1 and 3 post-infection with S. pneumoniae.[9]
Bacterial Clearance C57BL/6Improved bacterial clearance~1-log reduction in P. aeruginosa recovered from lungs compared to wild-type.[11]
Hemostasis C57BL/6Impaired hemostasisSignificantly prolonged tail bleeding times.[15]

Table 2: Cellular and Molecular Changes in Ctsg-/- Mice

Cellular/Molecular ProcessModel SystemKey FindingQuantitative ResultReference
Enzyme Activity Bone Marrow CellsConfirmation of KONo detectable this compound protein or activity.[17][18][19]
Neutrophil Function In vitro assaysNormal basic functionsNormal phagocytosis, superoxide production, and chemotactic responses to C5a, fMLP, and IL-8.[18][19]
Leukocyte Adhesion Intravital MicroscopyReduced arterial adhesionPremature detachment of myeloid cells in carotid arteries under shear flow.[8]
Neutrophil Effector Functions In vitro (IC stimulation)Defective downstream signalingFailure to initiate CD11b clustering, cytoskeletal reorganization, and cell spreading. Severe defects in MIP-2 secretion.[20]

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Ctsg-/- Mice

This protocol is adapted for C57BL/6 mice, a common background for knockout strains.[21][22][23]

Materials:

  • Ctsg-/- and wild-type (WT) C57BL/6 mice (8-10 weeks old, male).

  • Chick Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund’s Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund’s Adjuvant (IFA).

  • Glass syringes and emulsifying needle or homogenizer.

  • 27-gauge needles.

  • Ice bath.

Procedure:

  • Emulsion Preparation: a. Prepare the CII/CFA emulsion on ice to prevent collagen denaturation. b. Mix equal volumes of CII solution and CFA by drawing the mixture back and forth between two syringes connected by an emulsifying needle until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Primary Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.

  • Booster Immunization (Day 21): a. Prepare a CII/IFA emulsion using the same method as in step 1. b. Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

  • Monitoring and Scoring: a. Begin monitoring mice for signs of arthritis daily starting from Day 21. b. Score each paw based on a scale of 0-4 for erythema and swelling:

    • 0 = No evidence of inflammation.
    • 1 = Subtle swelling or localized erythema.
    • 2 = Moderate, well-defined swelling and erythema.
    • 3 = Severe swelling encompassing the entire paw and ankle.
    • 4 = Ankylosis (joint rigidity). c. The maximum score per mouse is 16. Measure paw thickness with calipers for a quantitative assessment.

  • Endpoint Analysis (Day 42-56): a. Euthanize mice and collect paws for histology (decalcification required) and serum for anti-CII antibody analysis (ELISA).

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is for inducing chronic EAE in Ctsg-/- mice on a C57BL/6 background.[24][25][26]

Materials:

  • Ctsg-/- and WT C57BL/6 mice (10-12 weeks old, female).

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Sterile PBS.

  • Emulsification equipment.

Procedure:

  • Antigen Emulsion Preparation: a. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL. b. Emulsify the MOG peptide solution with an equal volume of CFA to create a stable emulsion.

  • Immunization (Day 0): a. Anesthetize mice. b. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100 µL per site). This delivers 200 µg of MOG peptide. c. On the same day, inject 200 ng of Pertussis Toxin in 100 µL of PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX i.p.

  • Clinical Scoring: a. Monitor mice daily for clinical signs of EAE starting from Day 7. b. Score disease severity on a scale of 0-5:

    • 0 = No clinical signs.
    • 1 = Limp tail.
    • 2 = Hind limb weakness or wobbly gait.
    • 3 = Partial hind limb paralysis.
    • 4 = Complete hind limb paralysis.
    • 5 = Moribund state.

  • Endpoint Analysis: a. At the desired time points (e.g., peak disease, chronic phase), euthanize mice. b. Perfuse with PBS and harvest spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue) or flow cytometry to analyze infiltrating immune cells.

Protocol 3: Ex Vivo Neutrophil Function Assays

This protocol describes the isolation and functional assessment of bone marrow-derived neutrophils.[17][18][20]

Materials:

  • Femurs and tibias from Ctsg-/- and WT mice.

  • RPMI 1640 medium.

  • Density gradient medium (e.g., Percoll).

  • ACK lysis buffer (for red blood cell lysis).

  • Chemoattractants (e.g., C5a, fMLP).

  • Opsonized E. coli or zymosan particles (for phagocytosis).

  • Phorbol 12-myristate 13-acetate (PMA) or opsonized particles (for superoxide assay).

  • Cytochrome c or DHR 123 (for superoxide assay).

Procedure:

  • Neutrophil Isolation: a. Harvest femurs and tibias and flush the bone marrow with RPMI. b. Create a single-cell suspension. c. Isolate neutrophils using a discontinuous density gradient. d. Lyse any remaining red blood cells with ACK buffer. e. Resuspend purified neutrophils in an appropriate buffer for the downstream assay.

  • Chemotaxis Assay: a. Use a Boyden chamber or similar transwell system. b. Place a chemoattractant (e.g., C5a) in the lower chamber. c. Add isolated neutrophils to the upper chamber. d. Incubate for 1-2 hours at 37°C. e. Quantify migrated cells in the lower chamber by counting or using a fluorescent dye.

  • Phagocytosis Assay: a. Incubate neutrophils with fluorescently labeled, opsonized particles (e.g., zymosan) at a 10:1 particle-to-cell ratio. b. After 30-60 minutes at 37°C, quench the fluorescence of non-ingested particles with trypan blue. c. Analyze the percentage of fluorescent cells and mean fluorescence intensity via flow cytometry.

  • Superoxide Production (Oxidative Burst) Assay: a. Pre-incubate neutrophils with cytochrome c. b. Stimulate cells with PMA or opsonized zymosan. c. Measure the change in absorbance at 550 nm over time using a spectrophotometer, which corresponds to the reduction of cytochrome c by superoxide.

Visualizations: Pathways and Workflows

CathepsinG_Signaling cluster_Neutrophil Neutrophil / Mast Cell cluster_Extracellular Extracellular Space Stimulus Inflammatory Stimulus (e.g., Pathogen, ICs) Release Granule Release Stimulus->Release CTSG This compound (CTSG) Release->CTSG ECM Extracellular Matrix (Elastin, Collagen) CTSG->ECM Degrades CTSG->ECM MMPs Pro-MMPs CTSG->MMPs Activates CTSG->MMPs AngI Angiotensin I CTSG->AngI Converts CTSG->AngI Cytokines Cytokines/Chemokines CTSG->Cytokines Cleaves/ Modifies CTSG->Cytokines PAR4 PAR4 Receptor CTSG->PAR4 Activates CTSG->PAR4 Endothelium Arterial Endothelium CTSG->Endothelium Binds to CTSG->Endothelium Degradation ECM Degradation ECM->Degradation ActiveMMPs Active MMPs MMPs->ActiveMMPs AngII Angiotensin II AngI->AngII Modulation Immune Modulation Cytokines->Modulation Platelet Platelet Aggregation Platelet Aggregation & Thrombosis PAR4->Aggregation MyeloidCell Myeloid Cell Adhesion Leukocyte Adhesion MyeloidCell->Adhesion Endothelium->MyeloidCell Presents CTSG to

Caption: Key signaling and proteolytic actions of extracellular this compound.

CIA_Workflow Start Start: Ctsg-/- and WT Mice (8-10 weeks old) Day0 Day 0: Primary Immunization (100 µg CII in CFA, intradermal) Start->Day0 Day21 Day 21: Booster Immunization (100 µg CII in IFA, intradermal) Day0->Day21 21 days Monitor Days 21-56: Daily Monitoring & Clinical Scoring (Scale 0-16) Day21->Monitor Endpoint Endpoint (Day 42-56): Sample Collection Monitor->Endpoint Analysis Analysis: - Histology of Paws - Serum anti-CII Ab (ELISA) - Compare KO vs WT Endpoint->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

CtsgKO_Phenotypes cluster_Cardio Cardiovascular System cluster_Immune Immunity & Inflammation KO This compound Knockout (Ctsg-/-) Athero Reduced Atherosclerosis [6][7][8] KO->Athero Leads to AAA Protection from Aortic Aneurysm [5] KO->AAA Leads to Thrombosis Reduced Thrombosis [15] KO->Thrombosis Leads to Arthritis Resistance to Arthritis [1][13] KO->Arthritis Leads to Pneumonia Impaired Bacterial Clearance (S. pneumoniae)[9][10] KO->Pneumonia Leads to Emphysema Protection from Smoke Damage [12] KO->Emphysema Leads to

References

Application Notes and Protocols for Detecting Cathepsin G by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils.[1][2] It plays a crucial role in host defense, inflammation, and immune regulation.[3] Dysregulated this compound activity is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic development.[2] Western blotting is a fundamental technique for the specific detection and quantification of this compound in various biological samples. This document provides a detailed protocol for the successful detection of this compound by Western blot, including sample preparation, electrophoresis, and immunodetection, as well as an overview of its signaling pathway.

Data Presentation: Quantitative Parameters for this compound Western Blotting

For reproducible and optimal results, careful consideration of quantitative parameters is essential. The following tables summarize key recommendations for the Western blot analysis of this compound.

Table 1: Recommended Antibody Dilutions and Loading Amounts

ParameterRecommendationSource(s)
Primary Antibody Dilution 1:500 - 1:2000 (starting range)[4]
1:1000[2]
1:100 - 1:500[5]
Protein Loading Amount (Cell Lysate) 20 - 50 µg per lane[6][7]
Example: 30 µg for B-ALL patient samples[1]
Positive Control Cell Lysates U-937, THP-1, HL-60[1][2]
Negative Control Cell Lysates MDA-MB-231, HuH-6[1][2]

Table 2: Recommended Incubation Times and Conditions

StepDurationTemperatureSource(s)
Blocking 1 hour or overnightRoom Temperature or 4°C[8]
Primary Antibody Incubation 1-2 hours or overnightRoom Temperature or 4°C[8][9]
Secondary Antibody Incubation 1 hourRoom Temperature[8]

Table 3: Electrophoresis and Transfer Parameters

ParameterRecommendationSource(s)
Gel Percentage (for ~29 kDa protein) 12.5% or 15% Acrylamide[6][10]
Running Conditions (Voltage) 80 - 100 V (constant voltage)[10][11]
Running Conditions (Time) Approximately 1.5 - 2 hours[6]
Transfer Type Wet transfer is recommended for proteins <30 kDa[6]
Wet Transfer Conditions 100 V for 1 hour at 4°C[6]

Experimental Protocols

This section provides a detailed step-by-step methodology for the detection of this compound by Western blot.

Sample Preparation: Lysis of Neutrophils or Cell Lines
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape in ice-cold lysis buffer. For suspension cells, pellet by centrifugation and wash with ice-cold PBS before resuspending in lysis buffer.

  • Lysis Buffer Preparation: A common choice is RIPA buffer supplemented with a protease inhibitor cocktail to prevent degradation of the target protein.

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitor cocktail immediately before use.

  • Lysis: Resuspend the cell pellet in an appropriate volume of cold lysis buffer (e.g., 250–1000 µL for a 5 x 10^6 cell pellet).[12]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[12]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[7]

  • Sample Preparation for Loading:

    • Dilute the lysate to the desired concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.[12]

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[6]

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load 20-50 µg of total protein per well of a 12.5% or 15% polyacrylamide gel.[6][10] Include a pre-stained molecular weight marker to monitor protein migration.

    • Run the gel in 1X running buffer at a constant voltage of 80-100 V until the dye front reaches the bottom of the gel.[10][11]

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus.

    • Perform a wet transfer at 100 V for 1 hour at 4°C.[6] This method is generally recommended for proteins in the size range of this compound (~29 kDa).[6]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

Immunodetection
  • Blocking:

    • Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block non-specific binding sites by incubating the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Cathepsin G antibody in the blocking buffer at a concentration within the recommended range (e.g., 1:1000).[2]

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][9]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[8]

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Visualization of Pathways and Workflows

This compound Signaling Pathway

This compound, released from activated neutrophils, can cleave and activate Protease-Activated Receptor 4 (PAR4) on platelets.[13][14] This initiates a signaling cascade leading to platelet activation and aggregation.[13]

CathepsinG_Signaling_Pathway cluster_neutrophil Activated Neutrophil cluster_platelet Platelet Neutrophil Neutrophil Activation (e.g., by fMLP) CatG_Release This compound Release Neutrophil->CatG_Release PAR4_Cleavage PAR4 Cleavage (at Ser67-Arg68) CatG_Release->PAR4_Cleavage Cleaves PAR4 PAR4 Tethered_Ligand New Tethered Ligand Activation PAR4_Cleavage->Tethered_Ligand G_Protein G-Protein Signaling (Gαq, β-arrestin) Tethered_Ligand->G_Protein Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation

Caption: this compound signaling via PAR4 activation on platelets.

Western Blot Experimental Workflow

The following diagram outlines the major steps involved in the Western blot protocol for this compound detection.

Western_Blot_Workflow start Start: Neutrophils or Cell Pellet lysis 1. Sample Lysis (RIPA Buffer + Protease Inhibitors) start->lysis quant 2. Protein Quantification (BCA or Bradford Assay) lysis->quant denature 3. Denaturation (Laemmli Buffer, 95-100°C) quant->denature sds_page 4. SDS-PAGE (12.5% or 15% Gel, 80-100V) denature->sds_page transfer 5. Protein Transfer (Wet Transfer, 100V, 1 hr) sds_page->transfer blocking 6. Blocking (5% Milk or BSA, 1 hr RT or O/N 4°C) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-Cathepsin G, 1:1000) blocking->primary_ab wash1 8. Washing (3x with TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) wash1->secondary_ab wash2 10. Final Washing (3x with TBST) secondary_ab->wash2 detection 11. Detection (ECL Substrate) wash2->detection end End: Image Capture & Analysis detection->end

Caption: Workflow for this compound Western blotting.

References

Application Notes and Protocols for In Vitro Inflammation Models Involving Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G (CTSG) is a neutral serine protease predominantly found in the azurophilic granules of neutrophils.[1][2][3] Upon neutrophil activation at sites of inflammation, this compound is released into the extracellular space where it plays a complex and pivotal role in modulating the inflammatory response.[4][5][6] Its functions extend beyond pathogen elimination to include the processing of cytokines and chemokines, degradation of the extracellular matrix, and direct activation of various cell types.[2][5][7] Dysregulated this compound activity is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a significant therapeutic target.[4][8]

These application notes provide detailed protocols for several key in vitro models designed to study the pro-inflammatory activities of this compound. These models are essential tools for dissecting its molecular mechanisms, identifying novel inhibitors, and evaluating the potential of therapeutic interventions.

Key In Vitro Models and Protocols

Endothelial Cell Activation and Permeability Model

This model is used to investigate the direct effects of this compound on the vascular endothelium, a critical event in the inflammatory cascade. This compound can induce endothelial cell damage, increase vascular permeability, and promote the expression of adhesion molecules, facilitating leukocyte transmigration.[4][9][10]

Experimental Protocol: HUVEC Activation and Permeability Assay

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium in flasks coated with 0.1% gelatin.

    • Seed HUVECs onto gelatin-coated 24-well plates for activation studies (e.g., ELISA, qPCR) or onto Transwell inserts (0.4 µm pore size) for permeability assays. Grow to a confluent monolayer.

  • This compound Treatment:

    • Prepare a stock solution of purified human this compound in PBS.

    • Wash the confluent HUVEC monolayer once with pre-warmed PBS.

    • Add serum-free medium containing various concentrations of this compound (e.g., 50-500 nM) to the cells. Include a vehicle control (PBS).

    • Incubate for a specified time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

  • Endpoint Analysis:

    • Permeability (Transwell Assay):

      • After incubation, add FITC-labeled albumin to the upper chamber of the Transwell insert.

      • Incubate for 1 hour.

      • Collect samples from the lower chamber and measure fluorescence using a plate reader to quantify the flux of albumin across the monolayer.[4]

    • Cell Morphology:

      • Fix cells with 4% paraformaldehyde and stain for F-actin using Phalloidin conjugates.

      • Visualize cell shape changes, intercellular gap formation, and cytoskeleton rearrangement using fluorescence microscopy.[9][11]

    • Adhesion Molecule Expression:

      • qPCR: Lyse cells and extract total RNA. Perform reverse transcription and quantitative PCR to measure the mRNA levels of VCAM-1 and ICAM-1.

      • ELISA/Western Blot: Lyse cells and measure the protein levels of VCAM-1 and ICAM-1.[12][13]

Macrophage Activation and Chemotaxis Model

This model assesses the ability of this compound to recruit and activate macrophages, key players in both acute and chronic inflammation. This compound can act as a chemoattractant and stimulate the production of pro-inflammatory cytokines by macrophages.[14][15][16]

Experimental Protocol: Macrophage Cytokine Release Assay

  • Cell Isolation and Culture:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using CD14+ magnetic beads.

    • Differentiate monocytes into macrophages by culturing them for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF.

  • This compound Treatment:

    • Wash the differentiated macrophages once with PBS.

    • Resuspend cells in serum-free medium with or without this compound (e.g., 10-200 nM) for 30 minutes at 37°C.[14]

    • Wash the cells to remove this compound and resuspend in complete medium.

    • Incubate for 16-24 hours at 37°C and 5% CO2.[14]

  • Endpoint Analysis:

    • Cytokine Measurement:

      • Collect the culture supernatants.

      • Measure the concentrations of secreted cytokines such as IL-1β, TNF-α, and IL-6 using specific ELISA kits.[14]

    • Chemotaxis Assay:

      • Use a Boyden chamber or similar chemotaxis system.

      • Place macrophages in the upper chamber and medium containing this compound as the chemoattractant in the lower chamber.

      • Incubate for 2-4 hours and quantify the number of cells that have migrated through the membrane.

Neutrophil Extracellular Trap (NET)-Mediated Inflammation Model

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins, including this compound.[17] This model explores the synergistic inflammatory effects of NET components, where this compound can potentiate the activity of other molecules like IL-1α.[12][13]

Experimental Protocol: NET-Induced Endothelial Cell Activation

  • Neutrophil Isolation:

    • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • NET Formation:

    • Resuspend neutrophils in RPMI medium.

    • Stimulate neutrophils with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20-100 nM) for 3-4 hours at 37°C to induce NETosis.[18]

    • The resulting NETs can be collected or generated directly in a co-culture system.

  • Co-culture and Treatment:

    • Seed HUVECs and grow to confluence as described in Model 1.

    • Add the pre-formed NETs to the HUVEC monolayer.

    • To specifically investigate the role of this compound, a parallel experiment can be set up where NETs are pre-treated with a specific this compound inhibitor.[12][13]

    • Incubate the co-culture for 4-24 hours.

  • Endpoint Analysis:

    • Endothelial Activation: Measure the expression of VCAM-1, ICAM-1, and Tissue Factor (TF) on HUVECs via qPCR, Western Blot, or flow cytometry.[12][13]

    • Cytokine Processing: Analyze supernatants for the cleavage of pro-cytokines (e.g., pro-IL-1α) into their mature, active forms by Western Blot.[12]

Quantitative Data Summary

The following tables summarize typical concentrations and observed effects from published studies.

Table 1: Effects of this compound on Endothelial Cells

Parameter MeasuredCell TypeThis compound ConcentrationIncubation TimeResultReference
Cell MorphologyHUVEC100-500 nM1-6 hoursConcentration- and time-dependent cell contraction, gap formation[9],[11]
Transendothelial PermeabilityHUVEC200 nM4 hoursIncreased albumin flux[4],[9]
VCAM-1/ICAM-1 ExpressionHSVECNETs (containing CatG)4 hoursSignificant increase in mRNA and protein expression[12]
Tissue Factor (TF) ExpressionHUVECNETs (containing CatG)4 hoursIncreased TF mRNA and protein[12],[13]

Table 2: Effects of this compound on Macrophages and Platelets

Parameter MeasuredCell TypeThis compound ConcentrationIncubation TimeResultReference
Cytokine Secretion (TNFα, IL-1β)Human MDM100 nM16 hoursIncreased cytokine production[14]
Platelet AggregationHuman Platelets50-350 nMMinutesPAR4-dependent aggregation[19],[20]
Calcium MobilizationHuman Platelets~100 nMSeconds to minutesTriggered calcium mobilization via PAR4[20]

Supporting Protocols

This compound Enzymatic Activity Assay

This protocol provides a method to measure the enzymatic activity of this compound in samples like cell lysates or purified fractions, or to screen for inhibitors.

  • Principle: The assay utilizes a specific colorimetric or fluorogenic substrate that is cleaved by this compound to release a detectable molecule (e.g., p-nitroaniline, pNA).[1][21][22]

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.5)

    • This compound Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

    • Purified this compound (for standard curve/positive control)

    • Test samples (e.g., cell lysates)

    • This compound specific inhibitor (for background control)

  • Procedure (96-well plate format):

    • Standard Curve: Prepare serial dilutions of pNA to generate a standard curve (0 to 50 nmol/well).

    • Sample Preparation: Add 5-50 µL of your sample to wells. Adjust the volume to 50 µL with Assay Buffer.

    • Controls: Prepare a positive control (purified this compound) and a sample background control (sample + specific inhibitor). Incubate samples with the inhibitor for 10 minutes at 37°C.

    • Substrate Reaction: Prepare and add the Substrate Solution to all wells (except the pNA standard curve wells).

    • Measurement: Immediately start measuring the absorbance at 405 nm (for pNA) in kinetic mode for 30-60 minutes at 37°C.

    • Calculation: Determine the change in absorbance over time (ΔOD/min). Use the pNA standard curve to convert this rate into nmol/min of substrate cleaved.

Visualized Pathways and Workflows

G cluster_0 Neutrophil (NETosis) cluster_1 Endothelial Cell CatG This compound NETs NET Release CatG->NETs proIL1a pro-IL-1α proIL1a->NETs matureIL1a Mature IL-1α NETs->matureIL1a Cleavage by CatG IL1R IL-1 Receptor NFkB NF-κB Activation IL1R->NFkB Adhesion ↑ VCAM-1 ↑ ICAM-1 ↑ Tissue Factor NFkB->Adhesion Inflammation & Thrombosis Inflammation & Thrombosis Adhesion->Inflammation & Thrombosis matureIL1a->IL1R Binding

G cluster_0 Platelet PAR4 PAR4 Receptor Signaling Ca²⁺ Mobilization PKC Activation PAR4->Signaling Aggregation Platelet Aggregation Secretion Signaling->Aggregation Thrombus Formation Thrombus Formation Aggregation->Thrombus Formation CatG This compound (from Neutrophils) CatG->PAR4 Proteolytic Cleavage & Activation

G cluster_endpoints Endpoint Analysis start Isolate/Culture Target Cells (e.g., HUVEC, Macrophages) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment inhibitor Parallel Treatment: This compound + Specific Inhibitor start->inhibitor elisa Cytokine/Protein Quantification (ELISA, Western Blot) treatment->elisa qpcr Gene Expression (qPCR) treatment->qpcr microscopy Morphology/Permeability (Microscopy, Transwell) treatment->microscopy activity Functional Assays (Aggregation, Chemotaxis) treatment->activity inhibitor->elisa inhibitor->qpcr inhibitor->microscopy inhibitor->activity data Data Analysis & Comparison elisa->data qpcr->data microscopy->data activity->data

References

Troubleshooting & Optimization

Troubleshooting weak signal in Cathepsin G western blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals in Cathepsin G western blots.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands or only a very faint band for this compound. What are the most common causes?

A weak or absent signal for this compound can stem from several factors throughout the western blot workflow. The most frequent culprits include suboptimal antibody concentrations, low abundance of this compound in the sample, protein degradation, inefficient protein transfer, or inappropriate buffer compositions. A systematic review of your protocol is often necessary to pinpoint the issue.

Q2: How can I be sure that my protein transfer to the membrane was successful?

To verify protein transfer efficiency, you can use a reversible protein stain like Ponceau S on the membrane after transfer and before blocking. This will allow you to visualize the total protein transferred across the gel, ensuring that a lack of signal is not due to a failed transfer process.

Q3: Could the type of blocking buffer I'm using affect my this compound signal?

Yes, the choice of blocking buffer is critical. Some blocking agents can mask the epitope on this compound that your primary antibody recognizes, leading to a weaker signal. While non-fat dry milk is a common and inexpensive option, it contains phosphoproteins that can interfere with the detection of phosphorylated proteins. For this compound, which is not typically studied for its phosphorylation status, milk is often acceptable, but if weak signals persist, switching to a different blocking agent like Bovine Serum Albumin (BSA) or a protein-free blocking buffer is a recommended troubleshooting step.[1][2]

Q4: What are the recommended starting dilutions for a primary anti-Cathepsin G antibody?

Antibody datasheets are the best starting point for recommended dilutions.[3] Generally, for a new anti-Cathepsin G antibody, a good starting range for the primary antibody is 1:500 to 1:2000.[4] It is highly recommended to perform an antibody titration experiment to determine the optimal dilution for your specific experimental conditions, as this can vary between antibody batches and manufacturers.[3][5][6]

Q5: My lab studies neutrophils. What is the subcellular localization of this compound, and could this be affecting my results?

This compound is a serine protease predominantly found in the azurophilic granules of neutrophils.[4][7][8] To ensure you are efficiently extracting this compound, your lysis buffer must be capable of disrupting these granules. The use of appropriate detergents and mechanical disruption methods like sonication can be crucial for effective protein extraction from cellular compartments.[9][10]

Troubleshooting Guide for Weak this compound Signal

This guide provides a systematic approach to identifying and resolving the cause of a weak signal in your this compound western blot.

Step 1: Evaluate Sample Preparation and Protein Loading

A common reason for a faint band is an insufficient amount of the target protein in the sample loaded on the gel.

Potential Issues & Solutions:

  • Low this compound Expression: The cell or tissue type you are using may have low endogenous levels of this compound. Consider using a positive control, such as lysates from neutrophil-like cell lines (e.g., U-937, THP-1), to confirm that your protocol and antibodies are working.[8]

  • Protein Degradation: this compound is a protease, and your samples can be susceptible to degradation by other proteases during preparation. Always work on ice and add a protease inhibitor cocktail to your lysis buffer.[11]

  • Inefficient Lysis: The subcellular localization of this compound in granules requires an effective lysis buffer. If you suspect inefficient extraction, consider trying different lysis buffers with varying detergent strengths.

  • Insufficient Protein Loaded: Quantify the total protein concentration of your lysates using an assay like the BCA or Bradford assay and aim to load at least 20-30 µg of total protein per lane.

Experimental Protocol: Optimizing Protein Extraction for this compound

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • For cells rich in granular proteins like neutrophils, consider a buffer with a non-ionic detergent like NP-40.[12]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • For enhanced lysis, sonicate the sample on ice.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a standard protein assay.

    • Normalize all samples to the same total protein concentration before loading on the gel.

Step 2: Optimize Antibody Concentrations

Suboptimal primary or secondary antibody concentrations are a frequent cause of weak signals.

Potential Issues & Solutions:

  • Primary Antibody Dilution Too High: If the primary antibody is too dilute, it will not sufficiently bind to the this compound on the membrane.

  • Secondary Antibody Dilution Too High: A secondary antibody that is too dilute will not provide adequate signal amplification.

  • Antibody Inactivity: Ensure antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles should be avoided.

Data Presentation: Titration of Anti-Cathepsin G Primary Antibody

Primary Antibody DilutionSignal Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:250950015
1:500820025
1:1000650040
1:2000350030
1:4000150010

Note: This is representative data. Actual results may vary.

Based on this titration, a 1:1000 dilution provides the best balance of strong signal and low background.

Step 3: Refine the Western Blotting Protocol

Procedural steps from protein transfer to signal detection can significantly impact the final result.

Potential Issues & Solutions:

  • Inefficient Protein Transfer: Ensure good contact between the gel and the membrane, and that no air bubbles are present. For larger proteins, a wet transfer overnight at 4°C may be more efficient than a rapid semi-dry transfer.

  • Inappropriate Blocking: As mentioned in the FAQs, your blocking buffer could be masking the epitope.

  • Excessive Washing: While washing is necessary to reduce background, overly stringent or prolonged washing steps can also wash away the bound antibodies.

  • Substrate/Detection Issues: Ensure your detection reagents (e.g., ECL substrate) have not expired and are sensitive enough for your target's abundance. Increase the exposure time if necessary.

Data Presentation: Comparison of Blocking Buffers for this compound Detection

Blocking BufferSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
5% Non-fat Dry Milk in TBST680030022.7
5% BSA in TBST750025030.0
Protein-Free Blocking Buffer720020036.0

Note: This is representative data. Actual results may vary.

In this example, the protein-free blocking buffer provided the highest signal-to-noise ratio.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Troubleshooting Weak Western Blot Signals

experimental_workflow cluster_start Start cluster_sample Sample & Protein Prep cluster_antibodies Antibody Optimization cluster_protocol Protocol Refinement cluster_end End Goal start Weak this compound Signal Observed check_protein Check Protein Loading (Ponceau S Stain) start->check_protein Evaluate Transfer check_lysis Optimize Lysis Buffer & Use Protease Inhibitors check_protein->check_lysis If Transfer OK positive_control Run Positive Control (e.g., Neutrophil Lysate) check_lysis->positive_control If Signal Still Weak titrate_primary Titrate Primary Antibody positive_control->titrate_primary If Control Works titrate_secondary Titrate Secondary Antibody titrate_primary->titrate_secondary optimize_transfer Optimize Transfer (Time, Method) titrate_secondary->optimize_transfer If Signal Still Weak change_blocking Test Different Blocking Buffers optimize_transfer->change_blocking adjust_washing Adjust Washing Steps (Duration, Stringency) change_blocking->adjust_washing check_detection Check Detection Reagents & Exposure Time adjust_washing->check_detection end_goal Strong & Specific This compound Signal check_detection->end_goal Iterate as Needed

Caption: A flowchart for systematically troubleshooting a weak this compound western blot signal.

This compound Signaling Pathway

This compound, released by immune cells like neutrophils, can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of other cells. This can trigger downstream signaling cascades that contribute to inflammation.

cathepsin_g_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response CatG This compound PAR2 PAR-2 (F2RL1) CatG->PAR2 Cleavage & Activation G_protein G-protein (Gq/11) PAR2->G_protein Coupling PLC PLC G_protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Second Messengers MAPK MAPK Cascade (ERK, p38) Ca_PKC->MAPK NFkB NF-κB Activation Ca_PKC->NFkB Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) MAPK->Inflammation NFkB->Inflammation

Caption: this compound activates PAR-2, leading to inflammatory signaling cascades.

References

Reducing background noise in Cathepsin G activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize background noise and ensure data accuracy in Cathepsin G activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in a this compound activity assay?

High background noise in this compound activity assays can stem from several sources. The most common culprits include:

  • Substrate Instability or Autohydrolysis: The synthetic substrate, whether colorimetric (pNA-based) or fluorogenic (FITC-Casein, AMC-based), may degrade spontaneously over time, leading to a signal in the absence of enzymatic activity.[1][2]

  • Contaminated Reagents: Reagents, buffers, or water may be contaminated with other proteases or microbial growth, which can cleave the substrate.[3][4]

  • Non-specific Substrate Cleavage: Other proteases present in the sample lysate can cleave the this compound substrate, as some substrates are not entirely specific.[5]

  • Sample-Related Interference: Components within the sample matrix, such as other active proteases or autofluorescent compounds (in fluorescent assays), can contribute to the background signal.[2][3]

  • Improper Assay Conditions: Suboptimal pH, incorrect incubation times, or inappropriate temperatures can increase non-enzymatic signal generation.[3][6]

  • Reagent Concentration: Using excessively high concentrations of the substrate or the detection reagents can lead to increased background.[7]

Q2: My "no-enzyme" control well shows a high signal. What should I investigate first?

A high signal in the "no-enzyme" or blank control strongly suggests an issue with the assay components themselves, independent of your sample.

  • Check for Substrate Autohydrolysis: Incubate the substrate in the assay buffer for the duration of the experiment and measure the signal. A significant increase indicates the substrate is unstable under the current conditions.[1] Consider preparing the substrate solution fresh before each experiment.

  • Verify Reagent Purity: Ensure all buffers and water are freshly prepared and sterile-filtered to prevent microbial contamination.[4] Test individual reagents for contaminating protease activity.

  • Assess Plate Quality: For fluorescence assays, use black plates to minimize background from scattered light and well-to-well crosstalk. For absorbance assays, clear plates are appropriate.[6][8]

Q3: How can I confirm that the signal I'm measuring is specific to this compound activity?

To ensure the measured activity is from this compound, it is crucial to run a parallel reaction with a specific this compound inhibitor.[6][9]

  • Inhibitor Control: Prepare a duplicate of your sample and pre-incubate it with a known this compound inhibitor before adding the substrate.[10] A significant reduction in the signal compared to the untreated sample confirms that the activity is predominantly from this compound.

  • Subtracting Background: The signal from the inhibitor-treated sample can be considered the sample-specific background and should be subtracted from the signal of the untreated sample.[10]

Q4: The substrate I am using seems to be cleaved by other proteases in my sample. How can I mitigate this?

This compound has a dual substrate specificity, cleaving after both aromatic/hydrophobic (chymotrypsin-like) and basic (trypsin-like) residues.[11][12] This can lead to off-target cleavage by other proteases.

  • Use a More Specific Substrate: While no substrate is perfectly specific, some sequences are preferred by this compound. Substrates based on serpin reactive site loops, such as Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp, have shown high sensitivity and specificity.[13]

  • Optimize pH: this compound is active over a range of pH values, with an optimal pH often around 7.5 for synthetic substrates. However, contaminating proteases may have different pH optima. Adjusting the assay buffer pH may help to selectively reduce the activity of interfering proteases.[14]

  • Sample Purification: If possible, partially purifying this compound from the sample can remove many interfering proteases.

Q5: Can my sample preparation method contribute to high background?

Yes, the sample itself is a common source of background.

  • Incomplete Cell Lysis: Incomplete lysis can release varying amounts of enzyme and interfering substances. Ensure the lysis protocol is effective and consistent.[6]

  • Sample Contaminants: If using serum or plasma, hemolysis or high cholesterol can interfere with the assay.[15] For cell lysates, endogenous fluorescent molecules can increase the background in fluorometric assays.[2]

  • Protease Inhibitor Cocktails: When preparing lysates, avoid using broad-spectrum serine protease inhibitors in your cocktail, as they will inhibit this compound. If other proteases are a concern, use inhibitors specific to other classes (e.g., cysteine or metalloproteases).

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving high background issues in your this compound activity assay.

G cluster_0 Troubleshooting High Background Noise Start High Background Signal Detected Check_Blank Is 'No-Enzyme' Control (Blank) Signal High? Start->Check_Blank Check_Inhibitor Is Signal Reduced with Specific this compound Inhibitor? Check_Blank->Check_Inhibitor No Substrate_Issue Investigate Substrate and Reagents: 1. Check for autohydrolysis. 2. Prepare fresh substrate/buffers. 3. Verify reagent purity. Check_Blank->Substrate_Issue Yes Non_Specific_Cleavage Problem: Non-Specific Cleavage Solution: 1. Use a more specific substrate. 2. Optimize buffer pH. Check_Inhibitor->Non_Specific_Cleavage No CatG_Confirmed Problem: High this compound Activity Solution: 1. Dilute sample. 2. Reduce incubation time. Check_Inhibitor->CatG_Confirmed Yes End Assay Optimized Substrate_Issue->End Sample_Issue Investigate Sample-Specific Effects: 1. Check for autofluorescence. 2. Test for other active proteases. 3. Optimize sample dilution. Sample_Issue->End Non_Specific_Cleavage->Sample_Issue CatG_Confirmed->End

Caption: A flowchart for troubleshooting high background signals.

Data Summary Tables

Table 1: Common this compound Inhibitors

This table summarizes inhibitors that can be used as negative controls to confirm assay specificity.

InhibitorTypeTypical IC50Reference
Chymostatin Serine Protease0.48 µM[16]
This compound Inhibitor I Direct>100 µM[16][17]
Nafamostat mesylate Serine Protease-[17]
GW311616A Elastase/Cathepsin G-[17]
α1-Antichymotrypsin Serpin (Physiological)-[18]

Table 2: Common Fluorogenic & Colorimetric Substrates

This table lists substrates frequently used in this compound assays.

Substrate TypeExample SubstrateDetection (Ex/Em or Abs)Reference
Colorimetric Suc-Ala-Ala-Pro-Phe-pNA405 nm[6]
Fluorogenic (AMC) Suc-Ala-Ala-Pro-Phe-AMC360 nm / 465 nm[16]
Fluorogenic (FRET) FITC-Casein485 nm / 535 nm[1][5]
Fluorogenic (FRET) Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp-[13]

Experimental Protocols & Methodologies

Protocol 1: Standard Colorimetric this compound Activity Assay

This protocol is a general guideline based on commercially available kits using a p-nitroanilide (pNA) substrate.[6][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer such as 100 mM HEPES, pH 7.5. Warm to room temperature before use.[10]

    • pNA Standard: Prepare a 5 mM stock of pNA standard by diluting a 0.1 M stock in assay buffer.[6]

    • Substrate Solution: Prepare a 20 mM stock of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. Immediately before use, dilute with Assay Buffer to the desired final concentration.

  • Standard Curve Preparation:

    • Create a series of standards from 0 to 50 nmol/well of pNA in a clear 96-well plate.

    • Adjust the volume of each well to 100 µL with Assay Buffer.

    • Read the absorbance at 405 nm.

  • Sample Preparation:

    • Lyse cells (e.g., 1x10⁶) in 50 µL of chilled Assay Buffer and incubate on ice for 10 minutes.[6]

    • Centrifuge at 13,000 rpm for 5 minutes to remove insoluble material.[10]

    • Collect the supernatant (lysate) for the assay.

  • Assay Procedure:

    • Add up to 50 µL of sample lysate per well. It is recommended to test several dilutions to ensure the readings fall within the standard curve range.[6]

    • Background Control: For each sample, prepare a duplicate well. To this duplicate, add a specific this compound inhibitor (e.g., Chymostatin) and incubate at 37°C for 10 minutes.[10]

    • Initiate the reaction by adding the Substrate Solution to all wells (except the pNA standards).

    • Immediately read the absorbance at 405 nm (T1).

    • Incubate the plate at 37°C for 60 minutes (or a time determined by optimization), protected from light.[6]

    • Read the absorbance again at 405 nm (T2).

  • Data Analysis:

    • Calculate the change in absorbance for the sample (AS = AS2 - AS1) and the background control (AB = AB2 - AB1).

    • The specific activity is calculated as ΔA = AS - AB.[10]

    • Compare the ΔA to the pNA standard curve to determine the amount of pNA released.

Protocol 2: Workflow for a Generic Protease Assay

The following diagram illustrates the fundamental steps common to most protease activity assays, including sample preparation, reaction, and detection.

G cluster_0 General Protease Assay Workflow A 1. Sample Preparation (e.g., Cell Lysate, Purified Protein) C 3. Add Sample and Controls to Microplate Wells A->C B 2. Prepare Controls - Blank (No Enzyme) - Negative (with Inhibitor) - Positive (Known Protease) B->C D 4. Pre-incubate (e.g., with inhibitor for negative control) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Incubate (e.g., 37°C for 60 min) E->F G 7. Signal Detection (Absorbance or Fluorescence) F->G H 8. Data Analysis (Subtract background, compare to standard) G->H

Caption: A generalized workflow for protease activity assays.

Principle of FRET-Based Protease Assays

Fluorescence Resonance Energy Transfer (FRET) assays often use a substrate like heavily labeled FITC-casein. In its intact form, the proximity of fluorescein molecules leads to self-quenching. Protease activity breaks down the substrate, separating the fluorophores and causing an increase in fluorescence.[5][8]

G cluster_0 FRET-Based Assay Principle Intact Intact Substrate (e.g., FITC-Casein) Low_Signal Low Fluorescence (Quenched) Intact->Low_Signal CatG This compound Intact->CatG + Enzyme Cleaved Cleaved Fragments High_Signal High Fluorescence (Unquenched) Cleaved->High_Signal CatG->Cleaved

References

Technical Support Center: Quantifying Cathepsin G in Clinical Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Cathepsin G in clinical blood samples.

Troubleshooting Guides

This section addresses common issues encountered during this compound quantification experiments.

Question: I am getting no signal or a very weak signal in my this compound ELISA. What could be the cause?

Answer:

A weak or absent signal in an ELISA is a common issue that can stem from several factors, ranging from reagent handling to procedural errors.

Possible Causes and Solutions:

Possible Cause Solution
Omission of a Key Reagent Systematically review your protocol to ensure all reagents (e.g., capture antibody, sample, detection antibody, enzyme conjugate, substrate) were added in the correct order.
Inactive Reagents Verify the expiration dates of all kit components. Test the activity of the enzyme conjugate and substrate independently if possible. Ensure reagents were stored at the recommended temperatures.[1]
Insufficient Incubation Time/Temperature Adhere strictly to the incubation times and temperatures specified in the manufacturer's protocol. Ensure reagents have been brought to room temperature before use if required.[1]
Overly Stringent Washing Excessive or harsh washing steps can strip away bound antibodies or antigen. Reduce the number of washes or the detergent concentration in the wash buffer. Ensure automated plate washers are functioning correctly.
Presence of Enzyme Inhibitors Sodium azide, a common preservative, is a potent inhibitor of Horseradish Peroxidase (HRP). Ensure none of your buffers or sample preparations contain sodium azide if you are using an HRP-based detection system.
Degraded this compound in Samples This compound is a protease and can be unstable. Ensure blood samples were processed promptly, and consider the impact of storage duration and temperature. Repeated freeze-thaw cycles should be avoided.[2][3]

Below is a decision tree to help diagnose the source of a weak or no signal in your ELISA experiment.

weak_signal_troubleshooting start Weak or No Signal check_reagents Were all reagents added in the correct order? start->check_reagents check_protocol Review protocol step-by-step. Re-run assay. check_reagents->check_protocol No check_activity Are reagents expired? Were they stored correctly? check_reagents->check_activity Yes replace_reagents Replace expired or improperly stored reagents. Re-run assay. check_activity->replace_reagents Yes check_incubation Were incubation times and temperatures correct? check_activity->check_incubation No correct_incubation Adjust incubation parameters as per protocol. Re-run assay. check_incubation->correct_incubation No check_wash Were washing steps too aggressive? check_incubation->check_wash Yes adjust_wash Reduce wash stringency (e.g., lower detergent concentration). Re-run assay. check_wash->adjust_wash Yes final_check Consider sample quality (degradation, low concentration) or presence of inhibitors. check_wash->final_check No

Caption: Troubleshooting decision tree for weak or no ELISA signal.

Question: My this compound activity assay shows high background or inconsistent results. What are the likely causes?

Answer:

Activity assays are sensitive to a different set of variables than immunoassays. High background or poor reproducibility can often be traced to interfering substances or pre-analytical sample handling.

Possible Causes and Solutions:

Possible Cause Solution
Interference from Other Proteases Human chymase, found in mast cell granules, has a similar substrate specificity to this compound and can interfere with activity assays.[4][5] Include a highly specific this compound inhibitor in a control well to confirm that the measured activity is indeed from this compound.
Endogenous Plasma Inhibitors Plasma contains natural serine protease inhibitors (serpins) like α1-antichymotrypsin, which can inhibit this compound activity.[6] Be aware that membrane-bound this compound may be more resistant to these inhibitors than the soluble form.[7] The choice of sample type (serum vs. plasma) and dilution factor can influence the impact of these inhibitors.
Sample Quality and Handling Pre-analytical variables are a major source of error.[8][9] Neutrophil activation during a difficult blood draw can cause in-vitro release of this compound, artificially elevating its activity. Ensure a clean venipuncture and gentle mixing of blood collection tubes.[8]
Substrate Instability Ensure the chromogenic or fluorogenic substrate is prepared fresh and protected from light as per the manufacturer's instructions.
Incorrect Buffer pH The optimal pH for this compound activity is crucial. Verify the pH of your assay buffer.

The diagram below illustrates potential sources of interference in this compound activity measurements.

interference_pathway cluster_sample Blood Sample cluster_assay Activity Assay CatG_total Total this compound (in Neutrophils) CatG_released Released Soluble This compound CatG_total->CatG_released In-vitro activation (sample handling) Substrate Fluorogenic/ Chromogenic Substrate CatG_released->Substrate Cleavage CatG_bound Cell-Bound This compound CatG_bound->Substrate Cleavage Inhibitors Endogenous Inhibitors (e.g., α1-antichymotrypsin) Inhibitors->CatG_released Inhibition (False Negative) Chymase Interfering Proteases (e.g., Chymase) Chymase->Substrate Non-specific Cleavage (False Positive) Signal Measured Signal (Fluorescence/Absorbance) Substrate->Signal

Caption: Factors influencing the outcome of this compound activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the best type of blood sample to use for this compound quantification: serum, plasma, or whole blood?

The ideal sample type depends on the assay and the specific question being asked.

  • Plasma: Generally preferred for measuring circulating this compound. The choice of anticoagulant is critical. EDTA is often used as it chelates metal ions, which can inhibit some proteases, but trisodium citrate is standard for many coagulation-related studies.[2] Avoid heparin if subsequent analysis involves PCR, as it can be inhibitory.

  • Serum: During coagulation, platelets and neutrophils can become activated, releasing this compound and other proteases. This can lead to artificially elevated levels compared to plasma. Therefore, serum may be less representative of the true circulating concentration.

  • Isolated Cells: To study this compound expression or activity within specific cell populations (e.g., neutrophils, monocytes), cells can be isolated from whole blood.[10][11] Methods like flow cytometry with activity-based probes can even measure cell-surface this compound activity on different immune cell subsets.[7][12][13]

Q2: How should I collect and process blood samples to ensure this compound stability?

Proper sample handling is one of the most critical pre-analytical variables.[8][14]

  • Collection: Use a smooth venipuncture technique to minimize tissue damage and neutrophil activation. Avoid excessive tourniquet time.[8]

  • Mixing: Gently invert anticoagulant tubes 8-10 times immediately after collection to ensure proper mixing and prevent clotting.[8]

  • Processing Time: Process samples as quickly as possible. Prolonged contact between plasma and blood cells can alter analyte concentrations.[3][15] For plasma, centrifugation should ideally occur within 1-2 hours of collection.

  • Storage: After centrifugation, immediately aliquot the plasma or serum into cryovials and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: What are the expected physiological or pathological concentrations of this compound in plasma?

This compound levels in plasma are typically low and can vary significantly between individuals and in different disease states. There is no universally established reference range. However, one study in a cohort of patients with and without coronary heart disease (CHD) reported the following median concentrations:

Patient Group Median Plasma this compound (ng/mL)
Non-CHD Controls1.80
Stable Angina Pectoris (SAP)0.49
Unstable Angina Pectoris (UAP)0.35
Acute Myocardial Infarction (AMI)0.29
(Data adapted from a study on patients with coronary heart disease)[6]

Notably, this study found that plasma this compound levels were significantly reduced in patients with atherosclerosis and correlated inversely with total and LDL cholesterol.[6][16] Researchers should aim to establish their own reference ranges based on their specific patient population and methodology.

Q4: What is the difference between a this compound ELISA and an activity assay? Which one should I use?

They measure two different properties of the enzyme:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is an immunoassay that measures the total amount of this compound protein present in a sample, regardless of whether it is active, inactive, or bound to an inhibitor. It relies on specific antibodies to capture and detect the protein.

  • Activity Assay: This is a functional assay that measures the enzymatic rate at which this compound cleaves a specific substrate. The substrate is typically a small peptide linked to a reporter molecule (a chromophore or fluorophore). This assay only detects proteolytically active this compound.

Which to choose?

  • Use an ELISA if you want to measure the total concentration of the this compound protein as a biomarker.

  • Use an activity assay if you are interested in the functional effects of the enzyme and want to measure only its active form. Activity-based probes can also be used for this purpose in more complex applications like flow cytometry.[12][17]

Experimental Protocols

Protocol 1: General Blood Sample Processing for Plasma

This protocol outlines the essential steps for collecting and processing blood to obtain plasma suitable for this compound analysis.

sample_processing_workflow start Start: Patient Preparation collect 1. Blood Collection - Use 21-gauge needle - Collect into EDTA or Citrate tube start->collect mix 2. Gentle Inversion - Invert tube 8-10 times immediately - Do NOT shake collect->mix transport 3. Transport to Lab - Maintain at room temperature - Process within 1-2 hours mix->transport centrifuge 4. Centrifugation - 1500 x g for 15 minutes at 4°C - Ensure brake is off to prevent re-mixing transport->centrifuge aspirate 5. Plasma Aspiration - Carefully remove supernatant (plasma) - Avoid disturbing the buffy coat centrifuge->aspirate aliquot 6. Aliquot and Store - Dispense into pre-labeled cryovials - Store immediately at -80°C aspirate->aliquot end End: Ready for Assay aliquot->end

Caption: Standard workflow for blood collection and plasma preparation.

Methodology:

  • Patient Preparation: Ensure the patient is rested. Note any medications, especially anti-inflammatory drugs, that could affect results.

  • Blood Collection: Perform a clean venipuncture using a 21-gauge or larger needle to prevent hemolysis and cell activation. Collect blood into a tube containing an appropriate anticoagulant (e.g., K2-EDTA or Sodium Citrate). Fill the tube to the indicated volume to ensure the correct blood-to-anticoagulant ratio.[2]

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant. Do not shake, as this can cause hemolysis and cellular activation.

  • Centrifugation: Process the sample within two hours of collection. Centrifuge the tube at 1,500 x g for 15 minutes at 4°C. Using a refrigerated centrifuge helps preserve protein stability.

  • Plasma Collection: Carefully aspirate the top layer (plasma) using a pipette, leaving a small amount of plasma above the buffy coat (the thin white layer of leukocytes) to avoid contamination.

  • Storage: Aliquot the plasma into small, single-use volumes in polypropylene tubes. Immediately freeze and store at -80°C until analysis.

Protocol 2: General this compound Colorimetric Activity Assay

This protocol provides a general framework for measuring this compound activity using a colorimetric substrate. Adapt it based on your specific kit manufacturer's instructions.

Methodology:

  • Reagent Preparation: Prepare the assay buffer and substrate solution as per the kit protocol. Bring all reagents to room temperature before use. The substrate is often light-sensitive and should be prepared immediately before use.

  • Sample Preparation: Thaw plasma samples on ice. Dilute the samples in the provided assay buffer. The optimal dilution factor must be determined empirically but start with a 1:10 or 1:20 dilution.

  • Assay Plate Setup:

    • Add diluted samples to appropriate wells of a clear, 96-well flat-bottom plate.

    • Positive Control: Add the provided active this compound enzyme to at least two wells.

    • Negative Control (Substrate Blank): Add only assay buffer to at least two wells.

    • (Optional but Recommended) Inhibitor Control: To a duplicate set of sample wells, add a specific this compound inhibitor and incubate for 10 minutes before adding the substrate. This confirms the specificity of the signal.

  • Reaction Initiation: Add the colorimetric substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light. The incubation time will vary (typically 30-60 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength (commonly 405 nm for p-Nitroaniline-based substrates) using a microplate reader. The reaction can be read in kinetic mode (multiple readings over time) or as an endpoint measurement.

  • Calculation: Subtract the absorbance of the substrate blank from all other readings. Calculate the activity based on a standard curve or using the extinction coefficient of the chromophore, as detailed in the kit manual. The activity is typically expressed in U/mL or nmol/min/mL.

References

Technical Support Center: Cathepsin G FRET Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity of their Cathepsin G FRET probe assays.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the sensitivity of a this compound FRET assay?

A1: The sensitivity of a this compound FRET assay is primarily influenced by several factors:

  • Substrate Specificity: The peptide sequence of the FRET probe must be efficiently recognized and cleaved by this compound.

  • FRET Pair Selection: The choice of donor and quencher fluorophores is critical. Optimal pairs have a high FRET efficiency, with significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[1][2]

  • Probe Design: The overall structure of the probe, including the linker between the peptide and the fluorophores, can impact solubility and enzyme accessibility.[3][4]

  • Assay Conditions: pH, temperature, and buffer composition must be optimized for this compound activity.[1]

  • Instrumentation: The sensitivity of the fluorescence detector and proper filter selection are crucial for accurate measurements.[5]

Q2: How can I minimize background fluorescence in my assay?

A2: High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true signal from your probe. Here are several strategies to minimize it:

  • Use High-Quality Reagents: Ensure all buffers and reagents are free of fluorescent impurities.

  • Select Appropriate Microplates: Use black, opaque microplates to reduce well-to-well crosstalk and background from the plate itself.[1]

  • Optimize Probe Concentration: Use the lowest concentration of the FRET probe that still provides a robust signal.

  • Time-Resolved FRET (TR-FRET): Employing TR-FRET with lanthanide-based donors can eliminate short-lived background fluorescence, dramatically increasing the signal-to-noise ratio.[6][7]

  • Correct for Autofluorescence: If working with complex biological samples (e.g., cell lysates, plasma), measure the intrinsic fluorescence of the sample without the FRET probe and subtract it from the final reading.[1]

Q3: My signal is weak or non-existent. What are the possible causes and solutions?

A3: A weak or absent signal can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Inactive this compound enzyme.Verify enzyme activity using a positive control substrate. Ensure proper storage and handling of the enzyme.
Incorrect assay buffer pH. This compound has optimal activity at a specific pH.Check and adjust the pH of your assay buffer. Most cathepsins are lysosomal enzymes and require a low pH for optimal activity.[1]
FRET probe degradation.Store the FRET probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.
Sub-optimal FRET pair for the instrument.Ensure the excitation and emission wavelengths of your instrument are matched to the specific donor and acceptor fluorophores of your probe.
High Background Signal Autofluorescence from sample components.Include a control well with the sample but without the FRET probe to measure and subtract the background fluorescence.[1]
Contaminated reagents or microplate.Use fresh, high-purity reagents and black, non-fluorescent microplates.[1]
Light leakage in the instrument.Check the instrument for light leaks and ensure it is properly sealed during measurement.
Signal Decreases Over Time (Photobleaching) Excessive exposure to excitation light.Reduce the intensity and/or duration of the excitation light. Use a more photostable fluorophore if possible.[8][9]
Acceptor photobleaching.This can be a technique to confirm FRET, but if it's unintentional, it will lead to a loss of signal.[10][11] Minimize exposure to the excitation wavelength.
Inconsistent Results Pipetting errors.Ensure accurate and consistent pipetting, especially for the enzyme and probe solutions.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or ensure proper sealing to prevent evaporation.

Data Presentation

Table 1: Comparison of FRET Pairs for Cathepsin Probes

DonorAcceptor/QuencherExcitation (nm)Emission (nm)Key FeaturesReference
HiLyte Fluor™ 488QXL™ 520497525pH-independent fluorophore, providing better sensitivity in acidic conditions compared to 5-FAM.[1][1]
5-FAMQXL™ 520490520Signal can decrease in acidic environments, limiting sensitivity for lysosomal enzymes.[1][1]
ortho-aminobenzoyl (Abz)N-(2,4-dinitrophenyl)ethylenediamine (EDDnp)~320~420Used for sensitive detection of neutrophil serine proteases.[12][13][12]
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)~430~530Commonly used for intracellular FRET imaging.[14]

Table 2: Kinetic Parameters of this compound Substrates

Substrate SequenceFRET Pairkcat/Km (M⁻¹s⁻¹)Reference
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpAbz/EDDnp150,000[13]
Peptide from α1-antichymotrypsin loopAbz/EDDnp5,000 - 20,000[13]

Experimental Protocols

Protocol 1: General this compound FRET Assay for Inhibitor Screening

This protocol is adapted for a 96-well plate format and can be used for screening potential inhibitors of this compound.

Materials:

  • Active Human this compound

  • This compound FRET substrate

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Test compounds (potential inhibitors)

  • Positive Control Inhibitor (e.g., this compound Inhibitor I)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound and the FRET substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of test compounds and the positive control inhibitor in Assay Buffer.

  • Assay Setup:

    • Add 40 µL of Assay Buffer to all wells.

    • Add 10 µL of the test compound dilution to the sample wells.

    • Add 10 µL of the positive control inhibitor to the positive control wells.

    • Add 10 µL of Assay Buffer to the no-inhibitor (100% activity) control wells.

    • Add 10 µL of Assay Buffer to the no-enzyme (background) control wells.

  • Enzyme Addition:

    • Add 40 µL of diluted this compound to all wells except the no-enzyme control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the FRET substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the FRET pair being used. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the no-enzyme control from all other rates.

    • Calculate the percent inhibition for each test compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate_setup Set up 96-well Plate (Controls, Test Compounds) prep_reagents->plate_setup Dispense add_enzyme Add this compound plate_setup->add_enzyme Next Step pre_incubate Pre-incubate add_enzyme->pre_incubate Incubate add_substrate Add FRET Substrate pre_incubate->add_substrate Initiate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence Read calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates Data determine_ic50 Determine IC50 calculate_rates->determine_ic50 Analyze

Caption: Workflow for a this compound inhibitor screening assay.

fret_pathway cluster_intact Intact Probe cluster_cleaved Cleaved Probe D Donor Q Quencher D->Q FRET (No Fluorescence) Peptide Peptide Substrate D->Peptide Peptide->Q D_cleaved Donor Peptide_frag1 Fragment 1 D_cleaved->Peptide_frag1 Q_cleaved Quencher Peptide_frag2 Fragment 2 Q_cleaved->Peptide_frag2 CatG This compound CatG->Peptide Cleavage

Caption: Principle of a this compound FRET-based assay.

References

Technical Support Center: Expression of Active Recombinant Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of active recombinant Cathepsin G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for recombinant this compound, and what are their pros and cons?

A1: The choice of expression system is critical for obtaining active recombinant this compound. The most commonly used systems are E. coli and the yeast Pichia pastoris.

  • Escherichia coli : As a prokaryotic system, E. coli offers rapid growth and high expression levels.[1] However, expressing eukaryotic proteins like this compound in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1][2] This necessitates additional downstream processing steps, including solubilization and refolding, which can be complex and often result in low yields of the active enzyme.[3][4]

  • Pichia pastoris : This yeast expression system is capable of performing post-translational modifications and can secrete the recombinant protein into the culture medium, which simplifies purification.[5] However, expression yields for this compound in P. pastoris have been reported to be low.[6]

Q2: Why is this compound often expressed as a fusion protein?

A2: this compound is a protease, and its active form can be toxic to the host cells.[5] To circumvent this issue, it is often expressed as an inactive zymogen or as a fusion protein. A common strategy involves adding a fusion domain to the N-terminus, which keeps the enzyme in an inactive state during expression.[5] This fusion partner can also facilitate purification, for example, by including a polyhistidine (6xHis) tag for immobilized metal affinity chromatography (IMAC).[5] A specific protease cleavage site, such as a FLAG tag for enteropeptidase, is typically engineered between the fusion partner and the this compound sequence to allow for controlled activation after purification.[5]

Q3: How is recombinant pro-Cathepsin G activated?

A3: Native this compound is synthesized as an inactive precursor, preprothis compound.[7] Activation involves the proteolytic removal of a signal peptide and a propeptide. Cathepsin C plays a crucial role in the activation of native this compound.[7] For recombinant this compound expressed as a fusion protein, activation is achieved by enzymatic cleavage of the fusion tag. For instance, if a FLAG tag is used as a linker, the enzyme enteropeptidase can be used to specifically cleave the tag and release the active this compound.[5]

Q4: What are inclusion bodies, and why are they a common problem when expressing this compound in E. coli?

A4: Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form when recombinant proteins are overexpressed in E. coli.[2][3] The high rate of protein synthesis can overwhelm the cellular machinery for proper protein folding, leading to aggregation.[1] Eukaryotic proteins like this compound, which may require specific chaperones or post-translational modifications for correct folding, are particularly prone to forming inclusion bodies in a prokaryotic host.[8] While inclusion bodies can protect the protein from proteolysis and allow for high-level accumulation, recovering the active protein requires challenging solubilization and refolding procedures.[4][9]

Q5: How can I measure the activity of my recombinant this compound?

A5: The enzymatic activity of this compound can be measured using a colorimetric assay.[10][11] These assays typically use a synthetic peptide substrate that is specific for this compound, such as N-Succinyl-Ala-Ala-Pro-Phe-p-Nitroanilide (Suc-AAPF-pNA). When cleaved by active this compound, the substrate releases p-nitroaniline (pNA), a chromophore that can be detected by measuring the absorbance at 405 nm.[10][11] The rate of pNA release is directly proportional to the enzyme's activity. Commercial kits are available that provide the necessary reagents and a detailed protocol for performing this assay.[10][11]

Troubleshooting Guides

Problem: Low or No Expression of Recombinant this compound

This is a common issue that can be addressed by optimizing several factors in your expression protocol.

Potential Cause Troubleshooting Steps
Suboptimal Codon Usage The codon usage of the human this compound gene may not be optimal for the expression host (e.g., E. coli or P. pastoris). Synthesize a gene with codons optimized for your specific expression host.[5]
Toxicity of the Protein Active this compound can be toxic to the host cells. Ensure you are expressing an inactive precursor or a fusion protein.[5] Consider using an expression system with tighter regulation of gene expression.[12]
Inefficient Transcription or Translation Use a vector with a strong promoter and an efficient ribosome binding site. Ensure the integrity of your expression plasmid by re-sequencing.
Suboptimal Culture Conditions Optimize culture conditions such as temperature, pH, and aeration. For inducible systems, optimize the inducer concentration and the time of induction.[1]
Protein Degradation The expressed protein may be degraded by host cell proteases. Try using a protease-deficient host strain. Lowering the expression temperature can also reduce protease activity.[8]
Problem: My Recombinant this compound is Expressed as Insoluble Inclusion Bodies

Formation of inclusion bodies is a frequent challenge in E. coli expression systems. The following steps can help you recover active protein.

Potential Cause Troubleshooting Steps
High Expression Rate Lower the expression temperature (e.g., to 18-25°C) and reduce the inducer concentration to slow down protein synthesis and allow more time for proper folding.[1][12]
Lack of Proper Folding Environment Co-express molecular chaperones to assist in protein folding. Alternatively, consider switching to a eukaryotic expression system like Pichia pastoris.[5]
Protein is Already in Inclusion Bodies If inclusion bodies have already formed, they need to be isolated, solubilized, and refolded. This is a multi-step process that requires careful optimization.
Problem: Low Yield of Purified Active this compound

A low final yield can be due to losses at various stages of the purification and activation process.

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis and Inclusion Body Isolation Optimize the cell lysis method (e.g., sonication, high-pressure homogenization) to ensure complete release of inclusion bodies.[4] Thoroughly wash the isolated inclusion bodies to remove contaminating proteins.[4]
Poor Solubilization of Inclusion Bodies Test different solubilization buffers. Strong denaturants like 8M urea or 6M guanidinium hydrochloride are commonly used.[2] The addition of a reducing agent like DTT is often necessary to break incorrect disulfide bonds.[13]
Inefficient Protein Refolding Refolding is a critical step and often results in significant protein loss due to aggregation. Optimize refolding conditions by screening different buffers, pH, temperature, and the use of additives. Methods like dialysis or rapid dilution into a refolding buffer are common.[9] On-column refolding can also be an effective strategy.[14]
Losses During Chromatographic Purification Ensure that the purification resin has an adequate binding capacity for your protein. Optimize the binding, washing, and elution buffers to minimize protein loss.
Incomplete Enzymatic Activation Optimize the ratio of protease (e.g., enteropeptidase) to your fusion protein and the incubation time and temperature for the cleavage reaction.
Problem: My Purified this compound Has No or Low Enzymatic Activity

Lack of activity indicates a problem with the protein's conformation or the assay itself.

Potential Cause Troubleshooting Steps
Protein is Misfolded The refolding protocol may not be optimal, resulting in a misfolded, inactive protein. Re-evaluate and optimize the refolding conditions.
Incomplete Removal of Propeptide/Fusion Tag Verify the complete cleavage of the propeptide or fusion tag by SDS-PAGE or Western blot. If cleavage is incomplete, optimize the activation protocol.
Incorrect Assay Conditions Ensure the assay buffer has the correct pH (typically around 7.5) and temperature (e.g., 37°C) for this compound activity. Verify the concentration and integrity of the substrate.
Presence of Inhibitors Ensure that no residual inhibitors from the purification process (e.g., high concentrations of certain salts or denaturants) are carried over into the final active protein solution.
Improper Storage Store the purified active enzyme under appropriate conditions (e.g., at -80°C in a suitable buffer containing cryoprotectants like glycerol) to maintain its activity.[15] Avoid repeated freeze-thaw cycles.[16][17]

Quantitative Data Summary

The following table summarizes reported expression yields for recombinant this compound.

Expression SystemProtein ConstructYieldReference
Pichia pastorisCytB5-FLAG-rhCatG200 µg/L[6]
Pichia pastorisEPL-activable rHNE3.5 mg/L[6]

Experimental Protocols

Protocol 1: Expression in E. coli and Purification of Inclusion Bodies
  • Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the this compound gene.

  • Culture Growth : Grow the transformed cells in an appropriate medium (e.g., LB broth) with the required antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction : Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. To potentially increase the proportion of soluble protein, consider reducing the temperature to 18-25°C and inducing overnight.[12]

  • Cell Harvest : Harvest the cells by centrifugation at 4°C.

  • Cell Lysis : Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.[4]

  • Inclusion Body Isolation : Centrifuge the cell lysate to pellet the insoluble inclusion bodies.

  • Inclusion Body Washing : Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) or a low concentration of a denaturant (e.g., 2M urea) to remove contaminating proteins.[4]

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
  • Solubilization : Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidinium hydrochloride) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.[2][13] Incubate with gentle agitation until the pellet is fully dissolved.

  • Removal of Insoluble Debris : Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

  • Refolding : Refold the denatured protein by rapidly diluting the solubilized protein solution into a large volume of refolding buffer or by dialysis against the refolding buffer. The refolding buffer should be at a specific pH and may contain additives to aid in proper folding. This step requires extensive optimization.[9]

Protocol 3: this compound Activity Assay

This protocol is based on the principle of cleaving a chromogenic substrate.[10][11]

  • Prepare a Standard Curve : Prepare a series of dilutions of p-nitroaniline (pNA) of known concentrations in assay buffer to generate a standard curve.

  • Prepare Samples : Dilute your purified and activated recombinant this compound to several concentrations in a chilled assay buffer.

  • Set up the Reaction : In a 96-well plate, add your diluted enzyme samples. Include a positive control (commercially available active this compound) and a negative control (buffer only).

  • Add Substrate : Prepare a solution of the this compound substrate (e.g., Suc-AAPF-pNA) in the assay buffer. Add the substrate solution to all wells to start the reaction.

  • Incubate and Measure : Incubate the plate at 37°C. Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

  • Calculate Activity : Using the pNA standard curve, convert the change in absorbance per unit time to the amount of pNA released per unit time. This will give you the enzyme activity.

Visualizations

Expression_Workflow Overall Workflow for Recombinant this compound Expression and Purification cluster_expression Expression cluster_purification Purification & Refolding cluster_activation_assay Activation & Assay Transformation Transformation of E. coli Culture Cell Culture Growth Transformation->Culture Induction Induction of Expression Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Proceed to purification IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (Urea/GdmCl) IB_Isolation->Solubilization Refolding Refolding (e.g., Dialysis) Solubilization->Refolding Purification IMAC Purification Refolding->Purification Activation Enzymatic Activation (Enteropeptidase) Purification->Activation Purified inactive protein Activity_Assay Activity Assay (Colorimetric) Activation->Activity_Assay Final_Product Final_Product Activity_Assay->Final_Product Characterized active enzyme

Caption: Workflow for expressing this compound in E. coli as inclusion bodies, followed by purification, refolding, and activation.

Troubleshooting_Activity Troubleshooting Low/No Enzymatic Activity Start Low or No Activity Detected Check_Activation Was the fusion tag/propeptide completely removed? Start->Check_Activation Check_Folding Is the protein correctly folded? Check_Activation->Check_Folding Yes Optimize_Activation Optimize cleavage reaction (enzyme ratio, time, temp) Check_Activation->Optimize_Activation No Check_Assay Are the assay conditions optimal? Check_Folding->Check_Assay Yes Optimize_Refolding Re-optimize refolding protocol (buffer, additives) Check_Folding->Optimize_Refolding No Check_Storage Was the enzyme stored correctly? Check_Assay->Check_Storage Yes Optimize_Assay Verify buffer pH, temp, and substrate integrity Check_Assay->Optimize_Assay No Proper_Storage Aliquot and store at -80°C with cryoprotectant Check_Storage->Proper_Storage No Success Active Enzyme Check_Storage->Success Yes Optimize_Activation->Success Optimize_Refolding->Success Optimize_Assay->Success Proper_Storage->Success

Caption: A decision tree for troubleshooting the lack of enzymatic activity in purified recombinant this compound.

Challenges_Mitigation Challenges and Mitigation Strategies in this compound Expression Challenge_Toxicity Challenge: Host Cell Toxicity Mitigation: Express as inactive zymogen/fusion protein Challenge_Insolubility Challenge: Inclusion Body Formation (E. coli) Mitigation: Optimize expression conditions (temp, inducer) Solubilization & Refolding protocols Challenge_LowYield Challenge: Low Expression Yield (P. pastoris) Mitigation: Codon optimization Vector/promoter selection Challenge_Activation Challenge: Inefficient Activation Mitigation: Optimize enzymatic cleavage Use specific proteases Recombinant_CatG Goal: Active Recombinant this compound Recombinant_CatG->Challenge_Toxicity Recombinant_CatG->Challenge_Insolubility Recombinant_CatG->Challenge_LowYield Recombinant_CatG->Challenge_Activation

Caption: Key challenges in recombinant this compound expression and their corresponding mitigation strategies.

References

Technical Support Center: Compensatory Protease Activity in Cathepsin G Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cathepsin G (CG) knockout mice, focusing on the phenomenon of compensatory protease activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of this compound knockout (CG-/-) mice?

A1: this compound knockout mice are viable and fertile, and under normal, unchallenged conditions, they exhibit no gross abnormalities.[1] Their neutrophils have normal morphology, azurophil granule composition, phagocytic ability, and superoxide production.[1] However, under specific challenges, such as wounding or infection, distinct phenotypes emerge, including altered inflammatory responses and delayed wound healing.

Q2: Is there a compensatory increase in other neutrophil proteases in CG-/- mice?

A2: While a direct upregulation of Neutrophil Elastase (NE) and Proteinase 3 (PR3) at the protein expression level is not consistently reported in unstimulated CG-/- mice, functional compensation is observed. Studies have shown that the proteolytic activities of NE and PR3 in neutrophils from CG-/- mice are similar to those in wild-type mice under stimulated conditions, suggesting these proteases can compensate for the absence of this compound in many, but not all, of its functions.[2]

Q3: What functional deficits are observed in CG-/- neutrophils despite potential compensation?

A3: Despite the presence of other active proteases, CG-/- neutrophils exhibit specific functional defects. These include impaired clearance of certain bacteria, such as Streptococcus pneumoniae, and altered inflammatory responses.[2] Furthermore, CG-/- neutrophils show defects in adhesion-dependent functions, such as cytoskeletal reorganization and cell spreading, which are linked to reduced clustering of integrins.[3]

Q4: How does the absence of this compound affect signaling pathways in neutrophils?

A4: this compound is known to be involved in several signaling pathways. One key pathway involves the cleavage and activation of Protease-Activated Receptor 4 (PAR4) on platelets and potentially other cells, initiating downstream signaling.[4][5][6] Its absence can therefore disrupt these signaling cascades. Additionally, this compound plays a role in modulating integrin-dependent signaling, which is crucial for neutrophil adhesion and effector functions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding protease activity in this compound knockout mice.

Table 1: Neutrophil Serine Protease Activity in Lung Neutrophils during S. pneumoniae Infection

ProteaseGenotypeRelative Proteolytic Activity (%)
This compoundWild-Type100
CG-/-~0
Neutrophil ElastaseWild-Type100
CG-/-~100
Proteinase 3Wild-Type100
CG-/-~100

Data adapted from a study on S. pneumoniae-infected mice, showing similar NE and PR3 activity in CG knockout mice compared to wild-type under inflammatory conditions.[2]

Experimental Protocols

Isolation of Murine Neutrophils from Bone Marrow

This protocol describes the isolation of neutrophils from mouse bone marrow using a density gradient centrifugation method.

Materials:

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • EDTA

  • Histopaque 1119 and 1077

  • Sterile PBS

  • 70% Ethanol

  • Syringes and needles (25-gauge)

  • Cell strainer (100 µm)

  • Centrifuge

Procedure:

  • Euthanize the mouse according to approved protocols and sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and remove the surrounding muscle tissue.

  • Cut the epiphyses of the bones and flush the bone marrow with RPMI 1640 containing 10% FBS and 2 mM EDTA using a 25-gauge needle and syringe.

  • Pass the cell suspension through a 100 µm cell strainer to remove debris.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.

  • Carefully layer the cell suspension onto a discontinuous gradient of Histopaque 1119 and 1077.

  • Centrifuge at 2,360 rpm for 30 minutes at room temperature with the brake off.

  • Collect the neutrophil layer, which will be at the interface of the Histopaque 1077 and 1119 layers.

  • Wash the collected cells twice with RPMI 1640.

  • Assess cell purity and viability using trypan blue staining and flow cytometry (staining for Ly-6G and CD11b).

Protease Activity Assay (Colorimetric)

This protocol outlines a general method for measuring protease activity using a colorimetric substrate.

Materials:

  • Isolated neutrophils

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Specific colorimetric substrate for the protease of interest (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for this compound, N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA for Neutrophil Elastase)

  • Assay buffer (specific to the protease)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Lyse the isolated neutrophils to release the granular contents.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Add the specific colorimetric substrate to each well.

  • Incubate the plate at 37°C for the time specified by the substrate manufacturer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the protease activity based on a standard curve generated with purified enzyme.

Western Blotting for Neutrophil Proteases

This protocol provides a general procedure for detecting neutrophil proteases by Western blot.

Materials:

  • Isolated neutrophils or tissue homogenates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies specific for this compound, Neutrophil Elastase, or Proteinase 3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

Procedure:

  • Prepare protein lysates from neutrophils or tissues.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low protease activity detected in wild-type samples Inactive enzyme due to improper sample handling.Keep samples on ice during preparation. Use fresh lysates. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer pH or composition.Ensure the assay buffer is optimized for the specific protease being measured.
Substrate degradation.Store substrates according to the manufacturer's instructions, protected from light.
High background in protease activity assay Non-specific substrate cleavage.Run a control with a specific inhibitor for the protease of interest to determine specific activity.
Contamination of reagents.Use fresh, sterile reagents.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete cell lysis.Ensure complete cell lysis to release all granular contents.
No band on Western blot for wild-type samples Low protein expression.Load a higher amount of protein on the gel.
Poor antibody quality.Use an antibody validated for the specific application and species. Run a positive control with purified protein.
Inefficient protein transfer.Optimize transfer conditions (time, voltage). Check the integrity of the transfer buffer.
Unexpected bands on Western blot Non-specific antibody binding.Increase the stringency of washing steps. Optimize the antibody concentration.
Protein degradation.Add a protease inhibitor cocktail to the lysis buffer.

Signaling Pathways and Experimental Workflows

Compensatory_Protease_Activity_Workflow cluster_sample_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis WT_mice Wild-Type Mice Neutrophil_Isolation Neutrophil Isolation (Bone Marrow) WT_mice->Neutrophil_Isolation CG_KO_mice This compound KO Mice CG_KO_mice->Neutrophil_Isolation Protease_Assay Protease Activity Assay (NE, PR3) Neutrophil_Isolation->Protease_Assay Western_Blot Western Blot (NE, PR3 protein levels) Neutrophil_Isolation->Western_Blot Functional_Assay Functional Assays (e.g., Phagocytosis, Chemotaxis) Neutrophil_Isolation->Functional_Assay Compare_Activity Compare Protease Activity (WT vs. KO) Protease_Assay->Compare_Activity Compare_Protein Compare Protein Levels (WT vs. KO) Western_Blot->Compare_Protein Compare_Function Compare Neutrophil Function (WT vs. KO) Functional_Assay->Compare_Function

Caption: Experimental workflow for investigating compensatory protease activity.

CathepsinG_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular CG This compound PAR4 PAR4 Receptor CG->PAR4 Cleavage & Activation Integrin Integrin CG->Integrin Promotes Clustering ECM Extracellular Matrix CG->ECM Degradation G_Protein G-Protein Signaling PAR4->G_Protein Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Integrin->Cytoskeletal_Rearrangement Adhesion_Spreading Adhesion & Spreading Cytoskeletal_Rearrangement->Adhesion_Spreading

Caption: Simplified signaling pathways involving this compound.

References

Technical Support Center: Active Cathepsin G Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with active Cathepsin G enzyme.

Frequently Asked Questions (FAQs)

1. How should I reconstitute lyophilized active this compound?

For optimal recovery and activity, follow these steps to reconstitute lyophilized this compound:

  • Before opening, briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[1]

  • Reconstitute the enzyme in a buffer of 50 mM sodium acetate, 150 mM NaCl, pH 5.5. Alternatively, sterile, distilled water can be used for initial reconstitution to a concentration of 1 mg/mL, which will result in a solution containing 1X PBS and 2% sucrose if these were part of the lyophilized product.[1]

  • Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and denaturation.

  • If particulates are visible, continue gentle mixing for a couple of hours at room temperature, and if necessary, overnight at 4°C.

2. What are the recommended storage conditions for active this compound?

Proper storage is critical to maintaining the enzymatic activity of this compound.

Storage ConditionRecommendationStability
Lyophilized Powder Store at -20°C or -80°C.[1][2]Can be stable for up to 10 years.[1]
Reconstituted Enzyme (Short-term) Refrigerate at 4°C.Stable for up to 1 week.
Reconstituted Enzyme (Long-term) Aliquot into single-use volumes (greater than 20 µL) and freeze at -70°C or -80°C.Stock solutions are stable for up to 6 months at -70°C. Avoid repeated freeze-thaw cycles.[3]

3. My this compound activity is lower than expected. What are the possible causes?

Several factors can contribute to low enzymatic activity. Consider the following:

  • Improper Storage: The enzyme may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[3]

  • Incorrect Reconstitution: Using the wrong buffer or improper handling during reconstitution can affect activity.

  • Substrate Issues: The substrate may have degraded or been prepared incorrectly.

  • Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal. The optimal pH for this compound activity is generally around 7.5.[4]

  • Presence of Inhibitors: Your sample may contain endogenous or contaminating serine protease inhibitors (serpins).[5]

4. Can I use this compound in buffers other than the recommended reconstitution buffer?

While reconstitution should be performed as recommended, for subsequent assays, the buffer can be adjusted to suit the experimental needs. For activity assays, a common buffer is 100 mM HEPES at pH 7.5.[4] Always ensure the final assay conditions are compatible with enzyme stability and activity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or very low enzyme activity Inactive enzyme due to improper storage or handling.Always store the enzyme as recommended and avoid multiple freeze-thaw cycles. Use fresh aliquots for each experiment.[3]
Incorrect assay setup.Verify the concentrations of all reagents, the pH of the buffer, and the incubation temperature. Run a positive control to ensure the assay is working correctly.[3][6]
Presence of a potent inhibitor in the sample.Include a control with a known amount of active this compound added to your sample to test for inhibition. Consider sample purification to remove inhibitors.
High background signal in the assay Substrate instability or spontaneous hydrolysis.Prepare the substrate solution fresh before each experiment. Run a blank control without the enzyme to measure the rate of spontaneous substrate degradation.[4]
Contamination of reagents.Use high-purity reagents and sterile, nuclease-free water.
Inconsistent results between experiments Pipetting errors or variability in reagent preparation.Use calibrated pipettes and prepare master mixes for reagents where possible to ensure consistency.[3]
Variations in incubation times or temperatures.Ensure precise timing and consistent temperature control for all samples and experiments.[3]
Enzyme aggregation.Briefly centrifuge the enzyme stock solution before use to pellet any aggregates.

Experimental Protocols

This compound Colorimetric Activity Assay Protocol

This protocol is adapted from standard colorimetric assays using a p-nitroanilide (pNA) substrate.[3][4][6]

Materials:

  • Active this compound

  • Assay Buffer: 100 mM HEPES, pH 7.5 at 37°C[4]

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]

  • Substrate Solvent: Dimethyl Sulfoxide (DMSO)[4]

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm or 410 nm[3][4]

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate in DMSO to a concentration of 20 mM.[4]

  • Prepare the Enzyme Solution: Immediately before use, dilute the active this compound in cold deionized water to a working concentration (e.g., 1.25 - 2.50 units/mL).[4]

  • Set up the Assay: In a 96-well plate, prepare the following reactions:

    • Test Sample: Add your sample containing this compound.

    • Positive Control: Add the prepared this compound enzyme solution.

    • Blank (No Enzyme): Add the same buffer or sample matrix without the enzyme.

  • Initiate the Reaction: Add the substrate solution to all wells to a final concentration of approximately 2.2 mM.[4]

  • Measure Activity: Immediately begin reading the absorbance at 405 nm or 410 nm every minute for at least 5-10 minutes.[4]

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Subtract the rate of the blank from the rates of the test samples and positive control.

Workflow for Reconstitution and Storage

G Workflow for Handling Lyophilized this compound cluster_reconstitution Reconstitution cluster_storage Storage Centrifuge_Vial Centrifuge vial to pellet lyophilized powder Add_Buffer Add recommended reconstitution buffer (e.g., 50 mM NaOAc, 150 mM NaCl, pH 5.5) Centrifuge_Vial->Add_Buffer Gentle_Agitation Gently agitate at room temperature for 15-30 min Add_Buffer->Gentle_Agitation Check_Dissolution Visually inspect for complete dissolution Gentle_Agitation->Check_Dissolution Aliquot Aliquot into single-use volumes Check_Dissolution->Aliquot If fully dissolved Short_Term Store at 4°C for up to 1 week Aliquot->Short_Term Short-term use Long_Term Store at -70°C or -80°C for up to 6 months Aliquot->Long_Term Long-term storage

Caption: Workflow for reconstituting and storing lyophilized this compound.

Troubleshooting Logic for Low Enzyme Activity

G Troubleshooting Low this compound Activity Start Low or No Activity Observed Check_Storage Were enzyme storage conditions correct? (-70°C, minimal freeze-thaws) Start->Check_Storage Check_Reagents Are assay buffer and substrate prepared correctly? Check_Storage->Check_Reagents Yes Solution_Enzyme Use a new, properly stored aliquot of enzyme. Check_Storage->Solution_Enzyme No Check_Assay_Conditions Are assay temperature and pH optimal? (e.g., 37°C, pH 7.5) Check_Reagents->Check_Assay_Conditions Yes Solution_Reagents Remake all buffers and substrate solutions fresh. Check_Reagents->Solution_Reagents No Check_Positive_Control Does a positive control with fresh enzyme work? Check_Assay_Conditions->Check_Positive_Control Yes Solution_Conditions Optimize assay temperature and pH. Check_Assay_Conditions->Solution_Conditions No Check_Inhibitors Could inhibitors be present in the sample? Check_Positive_Control->Check_Inhibitors Yes Solution_Assay_System Troubleshoot the general assay system (plate reader, etc.). Check_Positive_Control->Solution_Assay_System No Solution_Inhibitors Perform a spike-in control or purify the sample. Check_Inhibitors->Solution_Inhibitors Yes

Caption: Logical workflow for troubleshooting low this compound activity.

References

Optimizing Fixation for Cathepsin G Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Cathepsin G immunofluorescence. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results. This compound, a serine protease primarily found in the azurophilic granules of neutrophils, requires careful optimization of fixation to ensure accurate localization and signal intensity.[1][2]

Troubleshooting Guide

This section addresses the most common issues encountered during this compound immunofluorescence, with a focus on how fixation and related steps can be the source of the problem and how to resolve it.

Issue 1: Weak or No Signal

A faint or absent fluorescent signal is a frequent problem that can often be traced back to the initial fixation step.

Potential Cause Recommended Solution
Over-fixation Over-fixation with cross-linking agents like paraformaldehyde (PFA) can mask the epitope your primary antibody is meant to recognize.[3][4] Solution: Reduce the fixation time (e.g., try 10-15 minutes instead of 20) or decrease the PFA concentration (e.g., from 4% to 2%).[5]
Inappropriate Fixative The chosen fixative may be destroying the this compound epitope.[3] Aldehyde-based fixatives preserve structure well but can alter protein chemistry, while organic solvents like methanol are better for some epitopes but can affect cell morphology.[6] Solution: If using PFA, switch to ice-cold methanol fixation. Conversely, if methanol fixation is yielding no signal, try a PFA-based protocol. The optimal fixative must be determined empirically.
Loss of Soluble Antigen This compound can be present in granules and may also be secreted. Methanol and other organic solvents can wash away soluble proteins.[6] Solution: If you suspect you are losing your target protein, use a cross-linking fixative like PFA, which is better at retaining cellular components.[7]
Inadequate Permeabilization If using a cross-linking fixative (PFA), the antibody cannot access intracellular targets like granular this compound without proper permeabilization. Solution: After PFA fixation, include a permeabilization step with a detergent like 0.1-0.5% Triton X-100 or Tween-20.[8][9] Note that methanol fixation also permeabilizes the cells, so a separate step is not needed.[10]
Low Protein Expression The target cells may have very low levels of this compound. Solution: Confirm protein expression with a sensitive method like Western blot.[11] If expression is low, consider using a signal amplification method in your staining protocol.[3]
Issue 2: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, making interpretation difficult or impossible.

Potential Cause Recommended Solution
Fixative-Induced Autofluorescence Aldehyde fixatives, especially glutaraldehyde or old/impure formaldehyde, can react with cellular components to create fluorescent products.[3][12] Solution: Always prepare PFA solution fresh from powder or use high-quality, methanol-free formaldehyde.[11] If autofluorescence persists after PFA fixation, you can perform a quenching step by incubating the sample in a solution like 50 mM NH4Cl or 0.1% sodium borohydride after fixation.[9]
Insufficient Blocking Non-specific binding of primary or secondary antibodies to cellular components can cause high background.[13] Solution: Increase the blocking time (e.g., to 60 minutes) and ensure you are using an appropriate blocking agent.[5] A common and effective blocking solution is 5-10% normal serum from the same species as the secondary antibody.[14]
Antibody Concentration Too High Using too much primary or secondary antibody increases the likelihood of it binding to off-target sites.[13] Solution: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong, specific signal.[5]
Inadequate Washing Insufficient washing between antibody steps can leave unbound antibodies behind, contributing to background noise. Solution: Ensure you are performing thorough washes (e.g., 3 washes of 5 minutes each in PBS) after both primary and secondary antibody incubations.[5]

Frequently Asked Questions (FAQs)

Q1: Which fixative is better for this compound: PFA or methanol?

There is no single "better" fixative for all antibodies and experimental conditions. The choice depends on the specific anti-Cathepsin G antibody you are using and the protein's subcellular location.

  • Paraformaldehyde (PFA) is a cross-linking fixative that excels at preserving cellular morphology.[7][15] It is a good starting point if you need to visualize the precise location of this compound within granules or on the cell membrane. However, it can mask epitopes, potentially requiring optimization of fixation time or the use of antigen retrieval methods.[6]

  • Methanol is an organic solvent that fixes by denaturing and precipitating proteins.[10][15] This can sometimes expose epitopes that are hidden after PFA fixation. Methanol also permeabilizes the cell membrane, eliminating the need for a separate detergent step.[10] However, it is harsher on cell morphology and can lead to the loss of soluble proteins.[8]

Recommendation: Consult the antibody's datasheet for the manufacturer's recommended fixation protocol. If none is provided, test both 4% PFA and ice-cold methanol in parallel to determine which gives the optimal signal-to-noise ratio for your specific antibody and cell type.

Q2: How do I prepare 4% PFA for fixation?

Using freshly prepared, high-quality PFA is crucial to avoid autofluorescence.

  • In a chemical fume hood, add 4 grams of paraformaldehyde powder to 80 ml of PBS.

  • Heat the solution to 60-70°C on a stir plate until the powder dissolves. Do not boil.

  • Add a few drops of 1M NaOH to help dissolve any remaining particles and clarify the solution.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to 7.4 using HCl.

  • Bring the final volume to 100 ml with PBS.

  • Filter the solution through a 0.22 µm filter. Store at 4°C and use within one week for best results.[16]

Q3: Can over-fixation really cause a weak signal?

Yes. Cross-linking fixatives like PFA create a mesh of chemical bonds between proteins.[6] If this process continues for too long or at too high a concentration, the resulting protein network can become so dense that it physically blocks the antibody from accessing its target epitope, leading to a significantly weaker or absent signal.[3][15]

Q4: Do I always need a permeabilization step?

A permeabilization step is necessary only when using a cross-linking fixative (like PFA) to detect an intracellular antigen.[8] this compound is primarily located in intracellular granules, so if you fix with PFA, you must permeabilize the cells (e.g., with Triton X-100) to allow the antibody to enter. If you fix with an organic solvent like methanol or acetone, the cell membranes are dissolved during fixation, so a separate permeabilization step is not required.[15]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization

This protocol is recommended for preserving cellular morphology.

  • Preparation: Grow cells on sterile coverslips in a culture dish to the desired confluency (typically 60-80%).

  • Wash: Gently aspirate the culture medium and wash the cells twice with 1X PBS.

  • Fixation: Add enough freshly prepared 4% PFA solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[17]

  • Wash: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Add 0.1-0.25% Triton X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.[9][18]

  • Wash: Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking: Proceed to the blocking step as outlined in your immunofluorescence protocol (e.g., incubate for 1 hour with 5% normal goat serum in PBS).[5]

Protocol 2: Methanol Fixation

This protocol is a good alternative if PFA fixation yields a weak signal and simultaneously permeabilizes the cells.

  • Preparation: Grow cells on sterile coverslips in a culture dish to the desired confluency.

  • Wash: Gently aspirate the culture medium and wash the cells once with 1X PBS.

  • Fixation: Aspirate the PBS. Add enough ice-cold 100% methanol (-20°C) to cover the cells.[19]

  • Incubation: Incubate the cells for 10 minutes at -20°C.[20]

  • Wash: Gently aspirate the methanol and wash the cells three times with 1X PBS for 5 minutes each. Ensure the cells do not dry out.[19]

  • Blocking: Proceed directly to the blocking step as outlined in your immunofluorescence protocol. No separate permeabilization is needed.

Visualized Workflows and Logic

IF_Workflow cluster_prep Sample Preparation cluster_fix Fixation & Permeabilization cluster_stain Immunostaining cluster_final Final Steps start Culture Cells on Coverslip wash1 Wash with PBS start->wash1 fixation Fixation (e.g., 4% PFA or -20°C Methanol) wash1->fixation wash2 Wash with PBS fixation->wash2 perm Permeabilization (e.g., 0.2% Triton X-100) If PFA was used wash2->perm blocking Blocking (e.g., 5% Normal Serum) perm->blocking primary_ab Incubate with Primary Antibody (anti-Cathepsin G) blocking->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Incubate with Fluorophore- conjugated Secondary Antibody wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 counterstain Counterstain Nuclei (Optional, e.g., DAPI) wash4->counterstain mount Mount Coverslip counterstain->mount image Image with Microscope mount->image

Caption: General experimental workflow for this compound immunofluorescence.

Troubleshooting_Workflow start Weak or No Signal? check_fix Fixation Method Optimal? start->check_fix check_time Fixation Time Too Long? check_fix->check_time No sol_fix Test alternative fixative (e.g., Methanol if using PFA) check_fix->sol_fix Yes check_perm Permeabilization Performed? (For PFA Fixation) check_time->check_perm No sol_time Reduce fixation time (e.g., 10-15 min) check_time->sol_time Yes check_ab Antibody Titrated? check_perm->check_ab No sol_perm Add permeabilization step (e.g., 0.2% Triton X-100) check_perm->sol_perm Yes check_expression Protein Expression Confirmed? check_ab->check_expression No sol_ab Optimize antibody concentration check_ab->sol_ab Yes sol_expression Use positive control cells or consider signal amplification check_expression->sol_expression Yes end_node Signal Optimized check_expression->end_node No sol_fix->end_node sol_time->end_node sol_perm->end_node sol_ab->end_node sol_expression->end_node

Caption: Troubleshooting logic for weak or no this compound signal.

References

Validation & Comparative

A Head-to-Head Comparison of Cathepsin G and Neutrophil Elastase Substrate Preference

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the substrate specificities of proteases is paramount for designing selective inhibitors and elucidating their roles in physiological and pathological processes. This guide provides a detailed comparison of two key neutrophil-derived serine proteases: Cathepsin G and Neutrophil Elastase, with a focus on their substrate preferences, supported by experimental data and detailed protocols.

This compound (CG) and Neutrophil Elastase (NE) are both stored in the azurophilic granules of neutrophils and are released upon inflammation.[1] While both play crucial roles in host defense and tissue remodeling, their proteolytic activities are distinct, governing their interactions with different biological targets.[2]

Quantitative Substrate Preference

The substrate preference of a protease is determined by the amino acid residues it recognizes at and around the cleavage site (the scissile bond). The primary specificity is dictated by the P1 residue (the amino acid N-terminal to the cleaved bond), while interactions with residues further from the cleavage site (P2, P3, P1', P2', etc.) define the extended specificity.

Neutrophil elastase is a classic elastase, showing a strong preference for small, aliphatic amino acids in the P1 position.[3] In contrast, this compound exhibits a unique dual specificity, with both chymotrypsin-like and trypsin-like activities, allowing it to cleave after a broader range of residues.[4][5]

The following table summarizes the key substrate preferences for human this compound and human Neutrophil Elastase based on kinetic data from peptide substrate analysis.

FeatureThis compoundNeutrophil Elastase
Enzyme Commission No. EC 3.4.21.20EC 3.4.21.37
Primary (P1) Preference Aromatic (Phe, Tyr, Trp) and basic (Lys, Arg) residues. Shows nearly equal preference for Lys and Phe.[4][5][6][7]Small aliphatic residues (Val, Ala, Ile).[3]
P1 Disfavored Residues Beta-branched side chains of Ile and Val are particularly deleterious.[4][8]Charged and large aromatic residues.
Extended Specificity Preference for negatively charged amino acids in the P2' position and aliphatic amino acids both upstream and downstream of the cleavage site.[6][7]A relatively broad extended specificity with a preference for regions containing several aliphatic amino acids.[3][9]
Kinetic Parameter Example (kcat/Km) For Suc-Ala-Ala-Pro-Aaa-pNA substrates, the order of preference is: Lys ≈ Phe > Arg ≈ Leu > Met.[4][8]High catalytic efficiency for substrates with Val or Ala at P1.

Experimental Protocols

The determination of protease substrate specificity relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly used techniques.

Protocol 1: Determination of Protease Activity and Specificity using Chromogenic Substrates

This protocol describes the use of tetrapeptide p-nitroanilide (pNA) substrates to determine the kinetic parameters (kcat/Km) of this compound and Neutrophil Elastase.

Materials:

  • Purified human this compound or Neutrophil Elastase

  • Chromogenic tetrapeptide substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA for this compound, MeOSuc-Ala-Ala-Pro-Val-pNA for Neutrophil Elastase)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Substrate Preparation: Prepare a series of dilutions of the chromogenic substrate in the assay buffer. A typical concentration range would be from 0.05 to 2 mM.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the appropriate substrate dilution.

  • Initiation of Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction.

  • Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C). The release of p-nitroaniline results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic efficiency (kcat/Km) to compare the preference for different substrates.

Protocol 2: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

This advanced method allows for a broader, unbiased characterization of protease specificity using a library of synthetic peptides.

Materials:

  • Purified human this compound or Neutrophil Elastase

  • A library of physiochemically diverse, synthetic peptide substrates.

  • Assay Buffer (as described in Protocol 1)

  • Quenching solution (e.g., 5% formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Enzyme-Substrate Incubation: Incubate the purified protease with the peptide library in the assay buffer at a controlled temperature (e.g., 37°C). Time points should be taken to monitor the progression of cleavage (e.g., 15, 60, and 240 minutes).

  • Reaction Quenching: At each time point, an aliquot of the reaction mixture is removed and the reaction is stopped by adding the quenching solution.

  • LC-MS/MS Analysis: The quenched samples are analyzed by LC-MS/MS to identify and quantify the resulting cleavage products.

  • Data Analysis:

    • The raw mass spectrometry data is searched against the sequence of the parent peptide library to identify the cleavage sites.

    • The relative abundance of each cleavage product is quantified to determine the preferred cleavage motifs.

    • This data provides a comprehensive profile of the protease's substrate specificity.[10]

Signaling Pathways and Logical Relationships

The distinct substrate specificities of this compound and Neutrophil Elastase lead to their involvement in different signaling pathways. For instance, Neutrophil Elastase is known to upregulate MUC1 gene expression and can activate the PI3K/Akt signaling pathway.[11][12] this compound, on the other hand, can activate protease-activated receptors (PARs) and is involved in modulating immune responses.[13][14]

Below is a diagram illustrating a generalized experimental workflow for determining protease substrate preference using a library-based approach, which is applicable to both this compound and Neutrophil Elastase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output protease Purified Protease (this compound or Neutrophil Elastase) incubation Incubation (Protease + Substrate Library) protease->incubation substrate_library Peptide Substrate Library substrate_library->incubation quenching Reaction Quenching incubation->quenching lcms LC-MS/MS Analysis quenching->lcms data_analysis Data Analysis (Cleavage Site Identification & Quantification) lcms->data_analysis specificity_profile Substrate Specificity Profile data_analysis->specificity_profile

Caption: Experimental workflow for protease substrate profiling.

This workflow highlights the key steps from sample preparation to data analysis in determining the substrate specificity of a protease.

References

Differentiating Cathepsin G Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately distinguishing the activity of Cathepsin G from other serine proteases is crucial for understanding its role in physiological and pathological processes. This guide provides an objective comparison of this compound's performance against key serine proteases, supported by experimental data and detailed protocols to aid in the specific and sensitive measurement of its activity.

This compound, a serine protease primarily found in the azurophil granules of neutrophils, plays a significant role in host defense, inflammation, and tissue remodeling.[1][2] Its broad substrate specificity, however, presents a challenge in distinguishing its activity from that of other serine proteases, such as neutrophil elastase, chymotrypsin, and trypsin, which often coexist in biological samples. This guide outlines the key characteristics, substrate specificities, and inhibitor profiles of these enzymes to facilitate their differentiation.

Comparative Enzymatic Activity

The substrate specificity of this compound is unique, exhibiting a dual chymotrypsin- and trypsin-like activity, allowing it to cleave after both aromatic and basic amino acid residues.[2] This contrasts with the more defined specificities of neutrophil elastase (preferring small aliphatic residues), chymotrypsin (aromatic residues), and trypsin (basic residues). The kinetic parameters for the hydrolysis of various substrates by these enzymes are summarized in the tables below, providing a quantitative basis for their differentiation.

Table 1: Kinetic Parameters for Chromogenic p-Nitroanilide (pNA) Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Ala-Ala-Pro-Phe-pNAThis compound---
Neutrophil Elastase15201.91,250
Chymotrypsin---
MeOSuc-Ala-Ala-Pro-Val-pNAThis compound---
Neutrophil Elastase1514930,000[3]
Chymotrypsin---
BAPNA (Benzoyl-L-Arginine-p-nitroanilide)This compound---
Trypsin---
Chymotrypsin---
Z-Lys-pNATrypsin--1391[4]

Table 2: Kinetic Parameters for Fluorogenic FRET Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Abz-KLRSSKQ-EDDnpThis compound1.81.81,000,000
Abz-VADKIVR-EDDnpNeutrophil Elastase2.54.21,700,000
Abz-APESSKR-EDDnpProteinase 31.53.02,000,000

Source: Adapted from Korkmaz et al. (2012). These FRET substrates are designed to be highly specific.

Differentiating with Specific Inhibitors

The use of specific inhibitors is a powerful tool to dissect the contribution of each protease to the total enzymatic activity in a sample. The inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC₅₀) for a selection of inhibitors are presented below.

Table 3: Inhibitor Specificity

InhibitorTarget Enzyme(s)Ki / IC₅₀ (nM)
This compound Inhibitor IThis compound-
SivelestatNeutrophil Elastase-
α1-AntichymotrypsinThis compound, Chymotrypsin-
α1-Proteinase Inhibitor (α1-PI)Neutrophil Elastase, Trypsin-
ChymostatinThis compound, Chymotrypsin-
GW311616ANeutrophil Elastase, this compound-
Nafamostat mesylateThis compound, Trypsin, Thrombin-

Note: "-" indicates specific quantitative values were not consistently available across the searched literature. The effectiveness of these inhibitors should be empirically determined for each experimental setup.

Experimental Protocols

Accurate measurement of protease activity is fundamental. Below are detailed protocols for commonly used colorimetric and fluorescence resonance energy transfer (FRET)-based assays.

Colorimetric Assay for this compound Activity

This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified this compound or its activity in biological samples.

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • This compound Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Purified this compound (for positive control)

  • Specific this compound Inhibitor (for negative control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or other biological samples in chilled Assay Buffer. Centrifuge to remove insoluble material.

  • Reaction Setup: In a 96-well plate, add samples, positive controls (purified this compound), and negative controls (sample pre-incubated with a specific inhibitor for 10 minutes).

  • Substrate Addition: Add the this compound substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at multiple time points (kinetic mode) or after a fixed incubation time (e.g., 60 minutes) at 37°C.

  • Calculation: Determine the rate of change in absorbance (ΔA/min). The concentration of the p-nitroaniline (pNA) product can be calculated using its molar extinction coefficient (8800 M⁻¹cm⁻¹).

FRET-Based Assay for Serine Protease Activity

This protocol is a general guideline for using highly sensitive and specific FRET substrates.

Materials:

  • Assay Buffer (appropriate for the target enzyme)

  • Specific FRET substrate for the protease of interest (e.g., Abz-peptidyl-EDDnp)

  • Purified enzyme (for standard curve)

  • Specific inhibitor (for negative control)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 320/420 nm for Abz/EDDnp)

Procedure:

  • Standard Curve: Prepare a standard curve using a known concentration of the purified target protease.

  • Sample Preparation: Prepare samples in the Assay Buffer.

  • Reaction Setup: Add samples, standards, and negative controls to the wells of a 96-well black plate.

  • Substrate Addition: Add the FRET substrate to all wells.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculation: Determine the initial reaction velocity (RFU/min) from the linear portion of the fluorescence curve. Quantify the enzyme activity in the samples by comparing their reaction rates to the standard curve.

Signaling Pathways and Experimental Workflows

Understanding the cellular context of serine protease activity is essential. The following diagrams illustrate a key signaling pathway involving neutrophil elastase and a general workflow for differentiating serine protease activities.

experimental_workflow cluster_sample Biological Sample cluster_assays Activity Assays cluster_analysis Data Analysis Sample Biological Sample (e.g., cell lysate, BALF) TotalActivity Measure Total Serine Protease Activity Sample->TotalActivity Broad-spectrum substrate InhibitorAssay Assay with Specific Inhibitors TotalActivity->InhibitorAssay Quantification Quantify Individual Protease Activity InhibitorAssay->Quantification Calculate differences Comparison Compare Activity Profiles Quantification->Comparison

Caption: Workflow for differentiating serine protease activities.

neutrophil_elastase_signaling NE Neutrophil Elastase (NE) PKCdelta PKCδ NE->PKCdelta Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa cleaves pro-TNF-α proTNFa pro-TNF-α proTNFa->TACE TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil elastase-induced MUC1 transcription signaling.[5][6]

Conclusion

Differentiating this compound activity from that of other serine proteases requires a multi-faceted approach. By leveraging differences in substrate specificity, employing specific inhibitors, and utilizing optimized assay protocols, researchers can achieve reliable and accurate quantification of this compound activity. This guide provides the foundational information and methodologies to aid in the design and execution of experiments aimed at elucidating the specific contributions of this compound in complex biological systems. The provided data and protocols should be adapted and validated for specific experimental contexts to ensure the highest quality results.

References

A Researcher's Guide to Commercially Available Cathepsin G Antibodies: A Focus on Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Cathepsin G, the specificity and reliability of commercially available antibodies are paramount. This guide provides an objective comparison of several commercially available this compound antibodies, focusing on the critical aspect of cross-reactivity. As direct comparative studies on cross-reactivity are limited, this guide empowers researchers with the necessary experimental protocols to conduct their own validation and selection process.

This compound is a serine protease predominantly found in the azurophilic granules of neutrophils. It plays a significant role in both innate and adaptive immunity, inflammation, and tissue remodeling. Given its enzymatic nature and its involvement in various physiological and pathological processes, the use of highly specific antibodies is crucial to avoid misleading results.

Comparison of Commercially Available this compound Antibodies

The following table summarizes key information for a selection of commercially available this compound antibodies. This information is based on data provided by the manufacturers and should be used as a starting point for your own validation.

Antibody/Supplier Catalog Number Host Species Clonality Validated Applications Immunogen
Antibodies.com A9732RabbitPolyclonalWB, IHC, ICC/IFRecombinant fusion protein (human this compound aa 21-255)
Cell Signaling Tech. 83578RabbitPolyclonalWBSynthetic peptide (human this compound, around Pro130)
Cell Signaling Tech. 63665RabbitMonoclonalWB, IHCSynthetic peptide (human this compound, around Pro130)
Abcam ab282105RabbitMonoclonalWB, IHC-PProprietary
Thermo Fisher Sci. PA5-99402RabbitPolyclonalWB, IHC(P), ICC/IFSynthetic peptide (human CTSG, aa 96-146)
Novus Biologicals NBP2-92789RabbitPolyclonalWB, ELISA, IHC, ICC/IFRecombinant fusion protein (human this compound aa 21-255)

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of a this compound antibody and to assess its potential cross-reactivity, a series of validation experiments are recommended.

Western Blot (WB)

Western blotting is a fundamental technique to assess antibody specificity by verifying that the antibody recognizes a protein of the correct molecular weight in a complex mixture, such as a cell lysate.

Protocol:

  • Sample Preparation: Prepare lysates from cells known to express this compound (e.g., human neutrophil cell line HL-60, or U-937 cells) and a negative control cell line that does not express this compound.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Interpretation: A specific antibody should show a single band at the expected molecular weight of this compound (~26-30 kDa for the mature form) in the positive control lysate and no band in the negative control. The presence of additional bands may indicate cross-reactivity.

Competitive ELISA

Competitive ELISA is a powerful method to quantify the specificity of an antibody and its potential cross-reactivity with related proteins.

Protocol:

  • Coating: Coat a 96-well microplate with a known concentration of purified recombinant this compound overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the this compound antibody at a constant concentration with increasing concentrations of either unlabeled recombinant this compound (homologous competition) or a potential cross-reactive protein (e.g., other serine proteases like Neutrophil Elastase or Proteinase 3).

  • Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described above.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Interpretation: The signal will be inversely proportional to the concentration of the competing protein in the pre-incubation step. By comparing the inhibition curves of this compound and the potential cross-reactive proteins, you can determine the degree of cross-reactivity.

Immunohistochemistry (IHC)

IHC allows for the evaluation of antibody specificity in a tissue context, ensuring that the staining pattern is consistent with the known localization of the target protein.

Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) human tonsil or spleen tissue sections, which are known to contain neutrophils expressing this compound.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: Wash the sections with PBS.

  • Chromogen Detection: Develop the signal with a chromogen such as DAB.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

Interpretation: Specific staining should be observed in the cytoplasm of neutrophils within the tissue. The absence of staining in other cell types and in negative control tissues confirms specificity.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the experimental design and understanding of this compound's function, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_eval Evaluation of Cross-Reactivity Lysates Cell Lysates (Positive & Negative Controls) WB Western Blot (WB) Lysates->WB ELISA Competitive ELISA Lysates->ELISA Tissues Tissue Sections (e.g., Tonsil, Spleen) IHC Immunohistochemistry (IHC) Tissues->IHC Eval_WB Specificity: Single band at correct MW WB->Eval_WB Eval_ELISA Quantification: Inhibition curve analysis ELISA->Eval_ELISA Eval_IHC Localization: Cell-type specific staining IHC->Eval_IHC

Experimental workflow for assessing this compound antibody cross-reactivity.

This compound is known to activate Protease-Activated Receptors (PARs), which are a family of G protein-coupled receptors. This signaling pathway is crucial in inflammation and platelet activation.

G CatG This compound PAR4 Protease-Activated Receptor 4 (PAR4) CatG->PAR4 Cleavage & Activation G_protein Gq/G12/13 PAR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Efficacy of Cathepsin G Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin G, a serine protease found predominantly in the azurophilic granules of neutrophils, plays a significant role in inflammatory processes and immune responses. Its dysregulation is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of different this compound inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies.

Quantitative Comparison of Inhibitor Efficacy

The efficacy of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher binding affinity. The following table summarizes the reported efficacy of various this compound inhibitors.

Inhibitor ClassSpecific InhibitorEfficacy (IC50/Ki)OrganismNotes
Peptide-based ChymostatinKi: 1.5 x 10⁻⁷ MHumanA peptide aldehyde of microbial origin that acts as a slow-binding inhibitor.[1]
Serpins α1-Antichymotrypsin (ACT)Ki: 6.2 x 10⁻⁸ MHumanA physiological inhibitor belonging to the serine protease inhibitor superfamily.[2]
Serpins α1-Proteinase Inhibitor (α1PI)Ki: 8.1 x 10⁻⁷ MHumanAnother endogenous serpin that inhibits this compound.[2]
Small Molecule This compound Inhibitor IIC50: 53 nMHumanA β-ketophosphonic acid derivative.
Small Molecule Nafamostat MesylateIC50: 0.3 - 54.0 µMNot SpecifiedA synthetic serine protease inhibitor with a broad spectrum of activity.
Small Molecule GW311616ANot specified in comparative contextNot SpecifiedA known inhibitor of neutrophil elastase and this compound.

Note: The inhibitory potency of a compound can be influenced by experimental conditions such as substrate concentration. Therefore, direct comparison of IC50 values across different studies should be done with caution. Ki values are generally considered a more direct measure of inhibitor potency.[3]

Experimental Protocols for Efficacy Determination

The determination of IC50 and Ki values for this compound inhibitors typically involves in vitro enzymatic assays. These assays monitor the activity of this compound in the presence of varying concentrations of the inhibitor.

General Principle of this compound Activity Assays

This compound activity is measured by its ability to cleave a specific substrate, leading to the release of a detectable product. The rate of product formation is proportional to the enzyme's activity. Inhibitors will decrease this rate.

Common Assay Types
  • Colorimetric Assays: These assays utilize a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Cleavage of this substrate by this compound releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

  • Fluorometric Assays: These assays employ a fluorogenic substrate, such as Suc-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-AAPF-AMC). The enzymatic cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the increase in fluorescence is measured over time.

A Representative Experimental Workflow

The following diagram illustrates a typical workflow for determining the efficacy of a this compound inhibitor.

experimental_workflow Experimental Workflow for this compound Inhibitor Efficacy cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test inhibitor mix Mix this compound and inhibitor dilutions prep_inhibitor->mix prep_enzyme Prepare this compound solution prep_enzyme->mix prep_substrate Prepare substrate (e.g., Suc-AAPF-pNA) add_substrate Add substrate to initiate reaction prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate measure Measure signal (absorbance/fluorescence) over time add_substrate->measure calculate Calculate initial reaction velocities measure->calculate plot Plot velocity vs. inhibitor concentration calculate->plot determine_ic50 Determine IC50/Ki plot->determine_ic50

Caption: A generalized workflow for assessing this compound inhibitor efficacy.

This compound Signaling Pathways

This compound exerts its biological effects through various signaling pathways, primarily by cleaving and activating or inactivating other proteins. A key mechanism is the activation of Protease-Activated Receptors (PARs) and the processing of cytokines and chemokines.

Activation of Protease-Activated Receptor 4 (PAR4)

This compound is a potent activator of PAR4 on platelets.[4][5] Cleavage of the N-terminal domain of PAR4 unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor itself and initiating intracellular signaling cascades. This leads to platelet activation, aggregation, and degranulation, contributing to thrombosis and inflammation.

The diagram below illustrates the this compound-mediated activation of PAR4 and its downstream consequences.

PAR4_activation This compound-Mediated PAR4 Activation CatG This compound PAR4_inactive Inactive PAR4 CatG->PAR4_inactive Cleavage PAR4_active Active PAR4 (Tethered Ligand) PAR4_inactive->PAR4_active Gq Gαq PAR4_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Platelet_activation Platelet Activation (Aggregation, Degranulation) Ca_release->Platelet_activation PKC->Platelet_activation

Caption: this compound activates PAR4, leading to downstream signaling and platelet activation.

Processing of Cytokines and Chemokines

This compound can modulate inflammatory responses by cleaving various cytokines and chemokines.[6] This processing can either enhance or diminish their biological activity. For instance, this compound can cleave and activate certain interleukins, while it can inactivate others, thereby fine-tuning the inflammatory milieu.

The following diagram depicts the role of this compound in modulating cytokine and chemokine activity.

cytokine_processing Modulation of Cytokine/Chemokine Activity by this compound cluster_inactivation CatG This compound Pro_cytokine Pro-cytokine/ Pro-chemokine CatG->Pro_cytokine Cleavage Active_cytokine Active Cytokine/ Chemokine Pro_cytokine->Active_cytokine Inflammation_up Pro-inflammatory Response Active_cytokine->Inflammation_up Leads to Inactive_cytokine Inactive Cytokine/ Chemokine Inflammation_down Anti-inflammatory Response Inactive_cytokine->Inflammation_down Leads to CatG_inactive This compound Active_cytokine_to_inactive Active Cytokine/ Chemokine CatG_inactive->Active_cytokine_to_inactive Cleavage Active_cytokine_to_inactive->Inactive_cytokine

Caption: this compound can either activate or inactivate cytokines and chemokines.

References

Phenotypic Analysis: Cathepsin G Knockout vs. Wild-Type Mice - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between Cathepsin G knockout (KO) and wild-type (WT) mice, supported by experimental data. This compound, a serine protease found predominantly in the azurophilic granules of neutrophils, plays a significant role in immune responses, inflammation, and hemostasis. Understanding the consequences of its absence is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Key Phenotypic Comparisons

The absence of this compound in mice leads to distinct phenotypic changes, particularly in the contexts of immune defense, inflammatory processes, and coagulation. This section summarizes the key quantitative differences observed in various experimental models.

Response to Bacterial Infection

This compound plays a critical role in the innate immune response to bacterial pathogens. Studies using Streptococcus pneumoniae infection models have demonstrated that this compound KO mice exhibit increased susceptibility compared to their wild-type counterparts.

Table 1: Comparison of Outcomes in Streptococcus pneumoniae Infection

ParameterWild-Type (WT) MiceThis compound Knockout (KO) MiceReference
Survival Rate (Serotype 19) ~80%50% by day 10[1]
Bacterial Load in Lungs (Day 1 post-infection) LowerSignificantly higher[1]
Bacterial Load in Lungs (Day 3 post-infection) LowerSignificantly higher[1]
Pro-inflammatory Cytokines (TNF-α, KC, MIP-2) in BALF Baseline levelsSignificantly elevated[1]
Inflammation and Wound Healing

The inflammatory response and subsequent tissue repair are significantly altered in the absence of this compound. Studies on cutaneous wound healing reveal a complex role for this protease in modulating the inflammatory phase and tissue remodeling.

Table 2: Comparison of Parameters in a Cutaneous Wound Healing Model

ParameterWild-Type (WT) MiceThis compound Knockout (KO) MiceReference
Wound-Breaking Strength (Day 7) Normal42% decrease[2]
Neutrophil Influx (Day 3) Baseline18% increase[2]
Myeloperoxidase (MPO) Activity (Day 3) Baseline26% increase[2]
Neutrophil Chemotactic Activity of Wound Fluid (Day 5) Baseline58% higher[2]
Hemostasis and Thrombosis

This compound has been shown to modulate platelet activation and thrombus formation. Its absence impacts bleeding time and the response to vascular injury.

Table 3: Comparison of Hemostatic and Thrombotic Parameters

ParameterWild-Type (WT) MiceThis compound Knockout (KO) MiceReference
Tail Bleeding Time NormalSignificantly prolonged[3]
Time to Occlusion (Ferric Chloride-Induced Carotid Artery Thrombosis) ~11.3 ± 3.16 min (with 7.5% FeCl₃)Prolonged[3][4]
Experimental Arthritis

While specific quantitative data on arthritis severity scores in this compound KO mice are not detailed in the reviewed literature, multiple sources indicate a significant resistance to the development of experimental arthritis in these mice, suggesting a pro-inflammatory role for this compound in this autoimmune disease model.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Streptococcus pneumoniae Lung Infection Model
  • Bacterial Culture: S. pneumoniae (e.g., serotype 19) is grown in Todd-Hewitt broth supplemented with 0.5% yeast extract to mid-log phase.

  • Inoculum Preparation: Bacteria are harvested, washed in phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL).

  • Intratracheal Instillation: Mice are anesthetized, and a 50 µL bacterial suspension is administered directly into the trachea.

  • Outcome Measures:

    • Survival: Monitored daily for a specified period.

    • Bacterial Load: Lungs and spleen are harvested at various time points, homogenized, and plated on blood agar plates to determine colony-forming units (CFU).

    • Cytokine Analysis: Bronchoalveolar lavage fluid (BALF) is collected, and cytokine levels (e.g., TNF-α, IL-6, KC, MIP-2) are measured by ELISA.

Murine Model of Cutaneous Wound Healing
  • Wound Creation: Following anesthesia and dorsal hair removal, one or two full-thickness excisional wounds (e.g., 6 mm diameter) are created on the backs of mice using a sterile biopsy punch.

  • Splinting: To prevent wound contraction, a silicone splint is often placed around the wound and secured with adhesive and sutures.

  • Wound Analysis:

    • Wound Closure: The wound area is measured at regular intervals.

    • Histology: Wounded tissue is harvested at different time points, fixed in formalin, paraffin-embedded, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis.

    • Neutrophil Influx: Immunohistochemistry using antibodies against neutrophil markers (e.g., Ly-6G) is performed on tissue sections.

    • Myeloperoxidase (MPO) Assay: A colorimetric assay is used to measure MPO activity in wound tissue homogenates as an indicator of neutrophil infiltration.

    • Wound-Breaking Strength: At the end of the experiment, skin strips containing the healed wound are subjected to tensiometry to measure the force required to break the wound.

Ferric Chloride-Induced Arterial Thrombosis Model
  • Surgical Preparation: Mice are anesthetized, and the carotid artery is carefully exposed.

  • Induction of Thrombosis: A piece of filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 7.5%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Measurement of Occlusion: Blood flow in the artery is monitored using a Doppler flow probe. The time to complete cessation of blood flow (occlusion) is recorded.

Tail Bleeding Time Assay
  • Procedure: Mice are anesthetized, and the distal 3 mm of the tail is amputated.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for at least 30 seconds is recorded. A cutoff time (e.g., 20 minutes) is typically set.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound function.

CathepsinG_PAR_Activation cluster_neutrophil Neutrophil cluster_platelet Platelet CatG This compound PAR4 PAR-4 CatG->PAR4 Cleavage & Activation Platelet_Activation Platelet Activation (Aggregation, Secretion) PAR4->Platelet_Activation Initiates Signaling Cascade Neutrophil_Chemotaxis_Workflow cluster_inflammation Inflammatory Site cluster_neutrophil Neutrophil Chemokines Chemokines (e.g., CXCL5) CatG This compound Chemokines->CatG Substrate Active_Chemokines Potentiated Chemokines CatG->Active_Chemokines Proteolytic Cleavage Neutrophil_Migration Neutrophil Migration (Chemotaxis) Active_Chemokines->Neutrophil_Migration Chemoattractant Wound_Healing_Experiment_Workflow cluster_mice Mouse Groups WT Wild-Type Mice Wound Full-Thickness Excisional Wound WT->Wound KO This compound KO Mice KO->Wound Analysis Analysis: - Wound Closure Rate - Histology (Neutrophil Influx) - MPO Assay - Tensiometry Wound->Analysis Harvest tissue at various time points

References

A Comparative Kinetic Analysis of Cathepsin G and Chymotrypsin Enzymatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Cathepsin G and chymotrypsin, both serine proteases, play critical roles in various physiological and pathological processes. While they share certain structural and functional similarities, a detailed comparison of their enzymatic kinetics reveals distinct differences in their substrate specificity and catalytic efficiency. This guide provides a comprehensive kinetic comparison of this compound and chymotrypsin, supported by experimental data and detailed protocols to assist researchers in distinguishing their activities and designing targeted therapeutic interventions.

Kinetic Parameters: A Quantitative Comparison

The enzymatic activity of this compound and chymotrypsin can be quantitatively described by their Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). These parameters, determined using various substrates, are summarized in the table below.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound (Human) Suc-Ala-Ala-Pro-Phe-pNA2205.52.5 x 10⁴[1]
This compound (Human) MeOSuc-Ala-Ala-Pro-Val-pNA4301.12.6 x 10³[2]
α-Chymotrypsin (Bovine) N-Acetyl-L-tryptophan methyl ester--8 x 10⁵[3]
α-Chymotrypsin (Bovine) N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester--3.5 x 10⁷[3]
α-Chymotrypsin (Bovine) N-acetyl-L-tryptophan p-nitroanilide--300[3]

Note: Kinetic parameters are highly dependent on the specific substrate, pH, temperature, and buffer conditions used in the assay. The data presented here are for comparative purposes and were obtained under the specific experimental conditions detailed in the cited literature.

Duality in Substrate Specificity

A key distinguishing feature of human this compound is its dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[4] This means it can cleave peptide bonds after both large hydrophobic and aromatic amino acid residues (like phenylalanine, leucine, and tyrosine) as well as positively charged residues (arginine and lysine).[4] In contrast, chymotrypsin primarily displays a strong preference for cleaving peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[5] This broader specificity of this compound allows it to hydrolyze a wider range of protein substrates, contributing to its diverse biological functions.

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to understanding enzyme function. Below are detailed methodologies for assaying the enzymatic activity of this compound and chymotrypsin.

This compound Activity Assay

This protocol is based on the colorimetric detection of p-nitroaniline (pNA) released from a synthetic peptide substrate.[1][6]

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.5 at 37°C.[1]

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide (Suc-AAPF-pNA).[1]

  • Enzyme: Purified human this compound.[1]

  • Inhibitor (for background control): this compound specific inhibitor.[7]

  • 96-well microplate

  • Spectrophotometer capable of measuring absorbance at 405 nm.[6][8]

Procedure:

  • Prepare a stock solution of the substrate in dimethyl sulfoxide (DMSO).[1]

  • Dilute the this compound enzyme to the desired concentration in cold deionized water immediately before use.[1]

  • In a 96-well plate, add the assay buffer.

  • For background control wells, add the this compound inhibitor and incubate for 10 minutes at 37°C.[7]

  • Add the this compound enzyme solution to the sample wells.

  • To initiate the reaction, add the substrate solution to all wells.[6]

  • Immediately measure the absorbance at 405 nm at regular intervals for at least 5 minutes to obtain the initial reaction velocity (ΔA405nm/minute).[1]

  • Calculate the enzyme activity based on the rate of p-nitroaniline release, using its molar extinction coefficient.

α-Chymotrypsin Activity Assay

This protocol utilizes the substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) and measures the increase in absorbance at 256 nm resulting from its hydrolysis.[9]

Materials:

  • Buffer: 80 mM Trizma-base buffer, pH 7.8 at 25°C.[9]

  • Substrate Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in a solution of 63.4% methanol and 36.6% water.[9]

  • Calcium Chloride Solution: 2 M CaCl₂.[9]

  • Enzyme Solution: α-Chymotrypsin in 1 mM HCl.[9]

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture by combining the Tris buffer, BTEE solution, and CaCl₂ solution in a cuvette.[9]

  • Equilibrate the mixture to 25°C in a thermostatted spectrophotometer.[9]

  • Blank the spectrophotometer with the reaction mixture.

  • Add the α-Chymotrypsin enzyme solution to the cuvette to initiate the reaction.[9]

  • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[9]

  • Determine the rate of change in absorbance per minute (ΔA₂₅₆/minute) from the linear portion of the curve.

Signaling Pathways and Biological Roles

The distinct kinetic properties of this compound and chymotrypsin are reflective of their different physiological roles, which are mediated through specific signaling pathways.

This compound in Inflammation and Immunity

This compound is a key player in the inflammatory response and innate immunity.[4][10] It is released from the azurophilic granules of neutrophils at sites of inflammation.[8] One of its crucial roles is the activation of Protease-Activated Receptors (PARs), particularly PAR4 on platelets.[11] Cleavage of PAR4 by this compound initiates intracellular signaling cascades that contribute to platelet aggregation and thrombus formation.[11] Furthermore, this compound can process antigens for presentation by immune cells and regulate the activity of cytokines and other inflammatory mediators.[10][12]

CathepsinG_Signaling cluster_Neutrophil Neutrophil cluster_Platelet Platelet CatG This compound PAR4 PAR4 CatG->PAR4 Cleavage Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 Aggregation Platelet Aggregation & Adhesion Gq->Aggregation G1213->Aggregation Chymotrypsin_Activation Pancreas Pancreas Chymotrypsinogen Chymotrypsinogen (Inactive Zymogen) Pancreas->Chymotrypsinogen Secretes pi_Chymotrypsin π-Chymotrypsin (Active) Chymotrypsinogen->pi_Chymotrypsin Cleavage by Trypsin Trypsin alpha_Chymotrypsin α-Chymotrypsin (More Active & Stable) pi_Chymotrypsin->alpha_Chymotrypsin Autolysis Enzyme_Kinetics_Workflow Start Start: Purified Enzyme & Substrate Prepare_Reactions Prepare Reactions with Varying [Substrate] Start->Prepare_Reactions Measure_Activity Measure Initial Reaction Rates (e.g., Spectrophotometry) Prepare_Reactions->Measure_Activity Plot_Data Plot Initial Rate vs. [Substrate] Measure_Activity->Plot_Data Fit_Model Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Model Determine_Parameters Determine Km and Vmax Fit_Model->Determine_Parameters Calculate_kcat Calculate kcat = Vmax / [Enzyme] Determine_Parameters->Calculate_kcat End End: Kinetic Parameters (Km, kcat, kcat/Km) Calculate_kcat->End

References

A Comparative Guide to Cathepsin G Quantification Methods: Inter-Assay Reproducibility and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cathepsin G (CTSG), a serine protease implicated in inflammation and various pathologies, is paramount. This guide provides a comparative overview of common methods for this compound quantification, with a focus on inter-assay reproducibility to aid in the selection of the most appropriate technique for specific research needs.

This document details the experimental protocols for four major quantification methods: Enzyme-Linked Immunosorbent Assay (ELISA), colorimetric and Förster Resonance Energy Transfer (FRET)-based activity assays, activity-based probes (ABPs), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inter-assay reproducibility, a critical parameter for comparing results across different experiments, is presented where available.

Data Presentation: Comparison of Inter-Assay Reproducibility

The following table summarizes the inter-assay coefficient of variation (CV%), a measure of reproducibility, for different this compound quantification methods. Lower CV% values indicate higher reproducibility.

Quantification MethodTypical Inter-Assay CV%Notes
ELISA < 10%[1][2][3]Data primarily from commercial kit manufacturers. Can vary based on the specific kit and laboratory practices.
Colorimetric Activity Assay Data not consistently reportedReproducibility can be influenced by substrate stability and enzyme kinetics.
FRET-based Activity Assay ~8.8%[4]Reported in a study measuring neutrophil serine protease activity.[4]
Activity-Based Probes Data not consistently reportedReproducibility may depend on probe specificity, labeling efficiency, and detection method (e.g., flow cytometry, Western blot).
LC-MS/MS Typically < 15%General guideline for quantitative proteomics; specific data for this compound is not readily available.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying protein concentration. The following is a general protocol for a sandwich ELISA, typical for many commercially available this compound kits.

Materials:

  • Microplate pre-coated with anti-Cathepsin G antibody

  • Recombinant this compound standard

  • Biotinylated detection antibody specific for this compound

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Assay diluent

  • Samples (e.g., serum, plasma, cell culture supernatant)

Protocol:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in assay diluent to generate a standard curve. Dilute samples as necessary.

  • Coating: If not using a pre-coated plate, coat the wells of a microplate with a capture antibody against this compound and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to appropriate wells. Incubate for 1.5-2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Colorimetric Activity Assay

This assay measures the enzymatic activity of this compound by detecting the cleavage of a chromogenic substrate.

Materials:

  • This compound-specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer

  • This compound enzyme (for positive control)

  • This compound inhibitor (for specificity control)

  • Samples containing active this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Preparation: Prepare a standard curve using a known concentration of the chromophore (e.g., p-nitroaniline).

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add samples, positive controls, and negative controls (with inhibitor).

  • Substrate Addition: Add the this compound substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the absorbance at 405 nm at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).

  • Analysis: Calculate the rate of substrate cleavage from the change in absorbance over time. Determine the this compound activity in the samples by comparing their reaction rates to the standard curve.

FRET-based Activity Assay

This method utilizes a substrate with a fluorescent donor and a quencher molecule. Cleavage of the substrate by this compound separates the donor and quencher, resulting in a measurable increase in fluorescence.

Materials:

  • This compound-specific FRET substrate

  • Assay buffer

  • This compound enzyme (for positive control)

  • Samples containing active this compound

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation: Prepare all reagents and samples in assay buffer.

  • Reaction Setup: In a 96-well black microplate, add samples and controls.

  • Substrate Addition: Add the FRET substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore. Measurements can be taken kinetically or as an endpoint reading.

  • Analysis: The increase in fluorescence intensity is proportional to the this compound activity. Quantify the activity by comparing the fluorescence signal of the samples to a standard curve generated with a known amount of cleaved fluorescent product.

Activity-Based Probes (ABPs)

ABPs are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification.

Materials:

  • This compound-specific activity-based probe (e.g., tagged with biotin or a fluorophore)

  • Samples (e.g., cell lysates, intact cells)

  • SDS-PAGE gels and Western blotting apparatus (for biotin-tagged probes)

  • Flow cytometer or fluorescence microscope (for fluorescently-tagged probes)

Protocol (for flow cytometry):

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Probe Labeling: Incubate the cells with the fluorescently-tagged ABP at 37°C for a specified time.

  • Washing: Wash the cells to remove unbound probe.

  • Staining (optional): Cells can be co-stained with antibodies against cell surface markers to identify specific cell populations.

  • Analysis: Analyze the labeled cells using a flow cytometer. The fluorescence intensity of the probe is proportional to the amount of active this compound in the cells.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for protein quantification by measuring the mass-to-charge ratio of specific peptides derived from the target protein.

Materials:

  • Samples containing this compound

  • Stable isotope-labeled this compound peptide internal standard

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin or other suitable protease

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Protocol:

  • Sample Preparation:

    • Denature the proteins in the sample.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Add the stable isotope-labeled internal standard.

    • Digest the proteins into peptides using trypsin.

  • LC Separation: Separate the peptides using a liquid chromatography system, typically with a C18 reverse-phase column.

  • MS/MS Analysis: Introduce the separated peptides into the mass spectrometer. Select the precursor ions of the target this compound peptides and the internal standard for fragmentation.

  • Detection: Detect and quantify the specific fragment ions.

  • Analysis: The concentration of this compound is determined by the ratio of the peak areas of the endogenous peptides to their corresponding stable isotope-labeled internal standards.

Mandatory Visualizations

This compound Signaling Pathway

This compound, released by neutrophils, can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to platelet activation and aggregation. This interaction plays a role in inflammation and thrombosis.

CathepsinG_Signaling cluster_neutrophil Neutrophil cluster_platelet Platelet Neutrophil Activated Neutrophil CatG_release Release of This compound CatG This compound PAR4 PAR4 G_protein Gq/G12/13 PAR4->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation CatG->PAR4 Cleaves & Activates

Caption: this compound activation of PAR4 signaling in platelets.

Experimental Workflow for this compound Quantification

The following diagram illustrates a generalized workflow for quantifying this compound from a biological sample using different methodologies.

Quantification_Workflow cluster_methods Quantification Methods Sample Biological Sample (e.g., Serum, Lysate) Preparation Sample Preparation (e.g., Dilution, Lysis) Sample->Preparation ELISA ELISA Preparation->ELISA ActivityAssay Activity Assay (Colorimetric/FRET) Preparation->ActivityAssay ABP Activity-Based Probe Preparation->ABP LCMS LC-MS/MS Preparation->LCMS Analysis Data Analysis ELISA->Analysis ActivityAssay->Analysis ABP->Analysis LCMS->Analysis Result This compound Concentration/Activity Analysis->Result

Caption: General workflow for this compound quantification.

References

Validating Cathepsin G as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin G (CTSG), a serine protease primarily found in the azurophilic granules of neutrophils, has emerged as a compelling and context-dependent therapeutic target in oncology. Its role in cancer is multifaceted, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the specific malignancy. This guide provides a comprehensive comparison of therapeutic strategies targeting CTSG, supported by experimental data and detailed protocols to aid in the validation and development of novel anti-cancer therapies.

The Dichotomous Role of this compound in Cancer

The therapeutic rationale for targeting CTSG is underscored by its differential expression and activity across various cancer types. In some cancers, such as colorectal and non-small cell lung cancer, CTSG has been shown to act as a tumor suppressor.[1][2] Conversely, in hematological malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as in promoting metastasis in breast cancer, CTSG is associated with a more aggressive phenotype.[3] This dual role necessitates a tailored therapeutic approach, leveraging CTSG inhibition in cancers where it is pro-oncogenic and considering its potential as a biomarker in others.

Therapeutic Strategies Targeting this compound

Several therapeutic modalities are being explored to target CTSG, ranging from small molecule inhibitors to advanced immunotherapies.

This compound Inhibitors

Small molecule inhibitors that block the enzymatic activity of CTSG represent a direct therapeutic strategy. These inhibitors are being evaluated for their potential to impede tumor progression and metastasis in preclinical models.

Immunotherapy

Given its high expression in certain hematological malignancies, CTSG has become an attractive target for immunotherapy. The focus has been on a specific HLA-A2-restricted peptide derived from CTSG, known as CG1.

  • CAR T-Cell Therapy: Chimeric Antigen Receptor (CAR) T-cells engineered to recognize the CG1 peptide on the surface of cancer cells have shown potent anti-leukemic activity in preclinical models of AML.

  • Bispecific Antibodies: These antibodies are designed to simultaneously bind to the CG1 peptide on tumor cells and an activating receptor (e.g., CD3) on T-cells, thereby redirecting the patient's own immune system to attack the cancer.

Comparative Efficacy of this compound-Targeted Therapies

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the efficacy of different CTSG-targeting strategies.

Table 1: In Vitro Efficacy of this compound Inhibitors

Compound/InhibitorCancer Cell LineAssay TypeIC50 ValueReference
Cathepsin C Inhibitor (dipeptide nitriles)U937 (Histiocytic Lymphoma)This compound ProcessingSimilar to EOA IC50 values[4]
This compound Knockdown (shRNA)
Lenti-shRNA1SGC7901 (Gastric Cancer)Cell ProliferationInhibition Observed[5]
Lenti-shRNA2BGC823 (Gastric Cancer)Cell ProliferationInhibition Observed[5]
Lenti-shRNA3MKN45 (Gastric Cancer)Cell ProliferationInhibition Observed[5]

Table 2: Preclinical In Vivo Efficacy of CTSG-Targeted Immunotherapies

Therapeutic AgentCancer ModelEfficacy MetricResultReference
CG1-Specific CTLs NSCLC & Osteosarcoma (in vitro)Cytotoxicity AssayInconclusive (High CTL concentration)[6]
CTSG Knockdown Colorectal Cancer (in vivo)Tumor GrowthFaster tumor growth with knockdown[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the validation of CTSG as a therapeutic target.

Western Blotting for this compound Expression

This protocol outlines the detection and quantification of CTSG protein levels in cell lysates or tissue homogenates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in ice-cold lysis buffer.[8] Centrifuge to pellet cellular debris and collect the supernatant.[8] Determine protein concentration using a protein assay.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CTSG antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Immunohistochemistry (IHC) for this compound in Tissues

This protocol describes the localization of CTSG protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[11]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or water bath.[12]

  • Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[13]

  • Blocking: Apply blocking serum to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CTSG antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal with the DAB substrate-chromogen solution.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[11]

Cell Viability Assay

This protocol is used to assess the effect of CTSG inhibition or knockdown on cancer cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • CTSG inhibitor or shRNA constructs

  • MTT or resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of a CTSG inhibitor or transduce with CTSG shRNA. Include appropriate controls (e.g., vehicle control, non-targeting shRNA).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add solubilization solution to dissolve the crystals and measure the absorbance at 570 nm.[14]

    • Resazurin Assay: Add resazurin reagent to each well and incubate for 1-4 hours. Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CTSG's role in cancer is essential for a deeper understanding. The following diagrams, created using Graphviz, illustrate key signaling pathways and a general experimental workflow.

CTSG_Signaling_Pathways cluster_pro_oncogenic Pro-Oncogenic Signaling cluster_tumor_suppressive Tumor-Suppressive Signaling CTSG_pro This compound PLC PLC CTSG_pro->PLC Activates Adhesion Cell Adhesion (e.g., E-cadherin) CTSG_pro->Adhesion Modulates PKC PKC PLC->PKC Activates Proliferation Proliferation PKC->Proliferation Metastasis Metastasis Adhesion->Metastasis CTSG_supp This compound Akt Akt CTSG_supp->Akt Inhibits MAPK MAPK Pathway CTSG_supp->MAPK Inhibits mTOR mTOR Akt->mTOR Activates Tumor_Suppression Tumor Suppression Akt->Tumor_Suppression Inhibits Bcl2 Bcl2 mTOR->Bcl2 Regulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits MAPK->Tumor_Suppression Promotes

Caption: this compound signaling pathways in cancer.

CTSG_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_lines Cancer Cell Lines (High vs. Low CTSG) knockdown CTSG Knockdown (shRNA/siRNA) cell_lines->knockdown overexpression CTSG Overexpression cell_lines->overexpression inhibitor CTSG Inhibitor Treatment cell_lines->inhibitor viability Cell Viability (MTT/Resazurin) knockdown->viability migration Migration/Invasion (Transwell Assay) knockdown->migration apoptosis Apoptosis Assay (FACS/Caspase) knockdown->apoptosis western Western Blot (Signaling Pathways) knockdown->western overexpression->viability overexpression->migration overexpression->apoptosis overexpression->western inhibitor->viability inhibitor->migration inhibitor->apoptosis inhibitor->western xenograft Xenograft/PDX Models viability->xenograft migration->xenograft apoptosis->xenograft treatment Systemic Treatment (Inhibitor/Antibody/CAR-T) xenograft->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth ihc IHC Analysis (Biomarkers) treatment->ihc toxicity Toxicity Assessment treatment->toxicity

Caption: Experimental workflow for validating CTSG.

Conclusion

The validation of this compound as a therapeutic target in cancer is a dynamic and promising area of research. Its context-dependent role necessitates careful consideration of the specific cancer type when developing therapeutic strategies. This guide provides a foundational comparison of current approaches, supported by experimental data and protocols, to facilitate further investigation and the development of effective CTSG-targeted therapies. The continued exploration of small molecule inhibitors and innovative immunotherapies holds the potential to translate the understanding of CTSG's role in cancer into tangible clinical benefits for patients.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of Cathepsin G, a serine protease commonly used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, while not classified as a hazardous substance according to its Safety Data Sheet (SDS), requires careful management to neutralize its enzymatic activity before disposal. Inactivation is a key step to prevent unintended proteolytic activity in the environment. The following protocols provide detailed, step-by-step guidance for the safe inactivation and disposal of this compound.

Inactivation and Disposal Protocols

Personnel should select an appropriate inactivation method based on the volume of the waste and the available laboratory equipment.

1. Heat Inactivation via Autoclaving

This is the recommended method for the terminal inactivation of this compound solutions and contaminated labware. The high temperature and pressure of an autoclave effectively denature the enzyme.

  • Procedure:

    • Collect all this compound waste, including unused solutions, contaminated pipette tips, tubes, and other consumables, in a designated, leak-proof, autoclavable biohazard bag or container.

    • Ensure containers with liquids have loosened caps to prevent pressure buildup.

    • Place the waste in a secondary, shatter-proof, and leak-proof container.

    • Autoclave at 121°C (250°F) for a minimum of 30-60 minutes.[1][2] The duration may need to be extended for larger volumes to ensure complete heat penetration.

    • After the autoclave cycle is complete and the temperature has cooled, the inactivated waste can be disposed of in the regular laboratory trash.

2. Chemical Inactivation

Chemical denaturation is an effective alternative when an autoclave is not available or for small volumes of liquid waste. This can be achieved by altering the pH significantly or by using a specific inhibitor. This compound has its highest activity under neutral conditions and lower activity at acidic pH.[3]

  • Procedure using pH alteration:

    • Working in a fume hood and wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid/base resistant gloves, add a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to the this compound solution to adjust the pH to ≤ 2 or ≥ 12.

    • Allow the solution to incubate for at least one hour to ensure complete denaturation.

    • Neutralize the solution by adding a corresponding base or acid until the pH is between 6 and 8.

    • The neutralized, inactivated solution can now be safely poured down the drain with copious amounts of water, in accordance with local regulations.

  • Procedure using a specific inhibitor:

    • For solutions where pH alteration is not desirable, a specific inhibitor can be used. This compound Inhibitor I is an effective choice.

    • Add the inhibitor to the this compound solution to a final concentration of at least 25 µM.[4][5]

    • Allow the mixture to incubate at room temperature for a minimum of 15 minutes to ensure complete inhibition of the enzyme's activity.[4][5]

    • Dispose of the inhibited solution as chemical waste according to your institution's guidelines.

Quantitative Data for Inactivation Methods

Inactivation MethodParameterValueDuration
Heat (Autoclave) Temperature121°C (250°F)≥ 30 minutes
Chemical (pH) pH≤ 2 or ≥ 12≥ 1 hour
Chemical (Inhibitor) This compound Inhibitor I≥ 25 µM≥ 15 minutes

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

CathepsinG_Disposal_Workflow start This compound Waste Generated decision_volume Large Volume or Contaminated Solids? start->decision_volume autoclave Heat Inactivation (Autoclave) 121°C for ≥ 30 min decision_volume->autoclave Yes chemical_inactivation Chemical Inactivation decision_volume->chemical_inactivation No (Small Liquid Volume) dispose_trash Dispose in Regular Trash autoclave->dispose_trash decision_chemical pH Alteration or Specific Inhibitor? chemical_inactivation->decision_chemical ph_inactivation Adjust pH to ≤ 2 or ≥ 12 Incubate ≥ 1 hour decision_chemical->ph_inactivation pH Alteration inhibitor_inactivation Add this compound Inhibitor I (≥ 25 µM) Incubate ≥ 15 min decision_chemical->inhibitor_inactivation Specific Inhibitor neutralize Neutralize pH to 6-8 ph_inactivation->neutralize dispose_chemical_waste Dispose as Chemical Waste inhibitor_inactivation->dispose_chemical_waste dispose_drain Dispose Down Drain with Copious Water neutralize->dispose_drain

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, application, and disposal of Cathepsin G, ensuring the integrity of your research and the safety of laboratory personnel.

For researchers, scientists, and drug development professionals, the serine protease this compound is a valuable tool in the study of inflammation, immune response, and various disease pathologies. However, its proteolytic nature necessitates meticulous handling to ensure personnel safety and prevent experimental artifacts. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Immediate Safety and Handling Protocols

When working with enzymes like this compound, the primary safety concerns are the prevention of aerosol inhalation and direct contact with skin and eyes.[1][2] Proteolytic enzymes, in particular, can cause skin irritation.[1][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety GlassesMust have side shields. To be worn at all times in the laboratory.
Chemical GogglesRequired when there is a risk of splashing.
Face ShieldTo be worn over safety glasses or goggles during procedures with a high splash potential.
Hand Protection Nitrile GlovesStandard for general laboratory use. Should be changed immediately if contaminated.
Body Protection Laboratory CoatTo be worn at all times. Should be buttoned and have long sleeves.
Respiratory Protection N95 RespiratorRecommended when handling powdered forms of the enzyme or when there is a potential for aerosol generation.
Quantitative Exposure Limits

While specific occupational exposure limits for this compound are not widely established, the European Chemicals Agency (ECHA) has set a Derived Minimum Effect Level (DMEL) for all enzymes under REACH regulations. This value provides a benchmark for airborne exposure.

SubstanceLimit TypeValueRegulatory Body
Enzymes (general)DMEL (8-hour time-weighted average)60 ng/m³ECHA (EU REACH)[4]

Experimental Protocol: this compound Activity Assay

This section provides a detailed methodology for a common colorimetric assay to measure this compound activity, adapted from standard protocols.[5][6]

Materials
  • This compound enzyme solution

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[6]

  • Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide in DMSO)[6]

  • This compound specific inhibitor (for background control)[5]

  • 96-well microplate

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure
  • Preparation: Allow all reagents to warm to room temperature before use. Briefly centrifuge all vials before opening.

  • Standard Curve: Prepare a standard curve using a known concentration of the chromophore (e.g., p-Nitroaniline) to quantify the enzymatic activity.

  • Sample Preparation:

    • For cell lysates, collect cells and lyse them in chilled Assay Buffer. Incubate on ice and then centrifuge to remove insoluble material.

    • Serum samples can often be diluted directly in the Assay Buffer.

  • Assay Reaction:

    • In a 96-well plate, add your sample to duplicate wells.

    • To one set of wells, add the this compound inhibitor to serve as a background control. Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Add the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-Nitroanilide) at an initial time point (T1).[5]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Final Measurement: Read the absorbance again at a final time point (T2).

  • Calculation: Determine the change in absorbance over time, corrected for the background, to calculate the this compound activity.

Procedural Workflow and Disposal Plan

The following diagram illustrates a typical workflow for a this compound experiment, from initial preparation to final data analysis and proper disposal.

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment A Don PPE B Prepare Reagents A->B C Prepare Samples B->C D Perform Assay C->D E Incubate D->E F Measure Results E->F G Data Analysis F->G H Decontaminate Workspace F->H I Dispose of Waste H->I

This compound Experimental Workflow Diagram
Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and potential health hazards.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled waste container. This waste should be treated as chemical waste and disposed of through your institution's hazardous waste management program.

  • Solid Waste: Consumables such as pipette tips, tubes, and plates that have come into contact with this compound should be placed in a designated biohazard or chemical waste bag.

  • Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of in the appropriate laboratory waste stream.

This compound in Cellular Signaling

This compound is known to play a role in inflammatory signaling pathways, in part through its interaction with Protease-Activated Receptors (PARs).[7] The diagram below illustrates a simplified signaling pathway involving this compound.

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAR Protease-Activated Receptor (PAR) G_protein G-Protein Activation PAR->G_protein CatG This compound CatG->PAR Cleavage & Activation Downstream Downstream Signaling (e.g., PKC, MAPK) G_protein->Downstream Response Cellular Response (e.g., Inflammation, Cytokine Release) Downstream->Response

Simplified this compound Signaling via PARs

By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in their respective fields while maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.